molecular formula C9H11NO4S B083595 4-[(Ethylamino)sulfonyl]benzoic acid CAS No. 10252-64-9

4-[(Ethylamino)sulfonyl]benzoic acid

货号: B083595
CAS 编号: 10252-64-9
分子量: 229.26 g/mol
InChI 键: SKSHUBLFLCCPLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(Ethylamino)sulfonyl]benzoic acid is a chemical intermediate of significant interest in medicinal chemistry for the design and synthesis of novel cytosolic phospholipase A2α (cPLA2α) inhibitors . Research has demonstrated that structural derivatives based on this sulfamoyl benzoic acid scaffold can achieve submicromolar IC50 values, indicating potent enzyme inhibition . cPLA2α is a central enzyme in the arachidonic acid cascade, responsible for the release of arachidonic acid from membrane phospholipids . Inhibiting this enzyme offers a strategic approach to simultaneously reduce the production of both prostaglandins and leukotrienes, key mediators in inflammatory diseases . Beyond its application in inflammation research, the compound's core structure, which incorporates both a carboxylic acid and a sulfonamide group, makes it a versatile building block for exploring a wider range of biological targets. This includes potential applications in the development of antimicrobial agents, as similar sulfonamide-bearing structures are actively investigated for such properties . For research purposes only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(ethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSHUBLFLCCPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346385
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-64-9
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10252-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-[(Ethylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Ethylamino)sulfonyl]benzoic acid, a member of the sulfonamide class of organic compounds, holds potential interest for researchers in medicinal chemistry and drug development due to its structural similarity to compounds with known biological activities. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound. It is important to note that while basic identifying information is available, detailed experimental data for this compound is not extensively reported in publicly accessible literature. This guide supplements the available data with information on closely related compounds to provide a comparative context for researchers.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information for the target compound and provides experimental data for related compounds to facilitate comparison and estimation of properties.

PropertyThis compound4-Sulfamoylbenzoic acid (related)[1]Benzoic Acid (parent)[2][3]4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (related)[4]
IUPAC Name This compound4-(Aminosulfonyl)benzoic acidBenzoic acid4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
CAS Number 10252-64-9[5]138-41-0[1]65-85-0[3]Not Available
Molecular Formula C₉H₁₁NO₄S[5]C₇H₇NO₄S[1]C₇H₆O₂[2]C₁₄H₁₃NO₄S
Molecular Weight 229.25 g/mol [5]201.20 g/mol [1]122.12 g/mol [2]291.31 g/mol
Melting Point Data not available285-295 °C[1]121-123 °C[3][6]230 °C (503 K)[4]
Boiling Point Data not availableData not available250 °C[2]Data not available
Solubility Data not availableData not availableSlightly soluble in water; soluble in ethanol, acetone, benzene[1][7]Data not available
pKa Data not availableData not available4.2Data not available

Spectral Data

¹H and ¹³C NMR Spectroscopy

Predicting the exact chemical shifts for this compound requires experimental analysis. However, based on the structure and data from analogous compounds, the following proton (¹H) and carbon-13 (¹³C) NMR spectral features can be anticipated:

  • ¹H NMR:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.

    • Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

    • A broad singlet for the carboxylic acid proton, typically downfield.

    • A singlet or triplet for the N-H proton of the sulfonamide group, which may be broad and its position dependent on the solvent and concentration.

  • ¹³C NMR:

    • Two signals in the aliphatic region for the two carbons of the ethyl group.

    • Four signals in the aromatic region for the benzene ring carbons, with two quaternary carbons and two protonated carbons.

    • A downfield signal for the carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[8][9]

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.[8][9]

  • N-H stretch (Sulfonamide): A moderate absorption band around 3300 cm⁻¹.

  • S=O stretch (Sulfonamide): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

  • C-N stretch: A moderate absorption band in the region of 1350-1250 cm⁻¹.

  • Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (229.25 g/mol ). Common fragmentation patterns for similar structures involve the loss of the ethyl group, the sulfonyl group, and the carboxylic acid group.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method for the synthesis of N-alkylsulfamoylbenzoic acids can be adapted from procedures for similar compounds.

General Synthesis Protocol for N-Alkylsulfamoylbenzoic Acids:

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

  • Chlorosulfonylation of Benzoic Acid: Benzoic acid is reacted with an excess of chlorosulfonic acid at a controlled temperature to produce 4-(chlorosulfonyl)benzoic acid. The reaction mixture is then carefully quenched with ice water to precipitate the product, which is filtered, washed with cold water, and dried.

  • Amination: The resulting 4-(chlorosulfonyl)benzoic acid is dissolved in a suitable solvent (e.g., acetone, tetrahydrofuran). An excess of ethylamine is then added slowly at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for several hours at room temperature.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the crude this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound.

Given its structural similarity to sulfonamide-containing drugs, it could potentially exhibit inhibitory activity against various enzymes, such as carbonic anhydrases or act as an antagonist for p-aminobenzoic acid (PABA) in microbial metabolic pathways.[10] Some sulfonamide derivatives are also known to interact with organic anion transporters (OATs).[10][11][12] However, without experimental data, any potential biological role remains speculative.

Logical Workflow Diagram

The following diagram illustrates a generalized synthetic workflow for the preparation of N-alkylsulfamoylbenzoic acids, which would be the logical approach for synthesizing the target compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Step 1: Chlorosulfonylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Amination cluster_product Final Product Benzoic Acid Benzoic Acid Reaction1 Reaction with Chlorosulfonic Acid Benzoic Acid->Reaction1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction1 Ethylamine Ethylamine Reaction2 Reaction with Ethylamine Ethylamine->Reaction2 Intermediate 4-(Chlorosulfonyl)benzoic Acid Reaction1->Intermediate Intermediate->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Generalized synthetic workflow for this compound.

References

An In-depth Technical Guide on 4-[(Ethylamino)sulfonyl]benzoic acid (CAS 10252-64-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(Ethylamino)sulfonyl]benzoic acid (CAS 10252-64-9), a sulfonamide derivative with significant potential in pharmacological research. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its prospective biological activities, with a focus on its role as a potential inhibitor of cytosolic phospholipase A2α (cPLA2α). The guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel anti-inflammatory agents and other therapeutic applications.

Introduction

This compound is an organic compound characterized by a benzoic acid moiety substituted with an N-ethylsulfonamide group at the para position. This structural motif is of considerable interest in medicinal chemistry, as the sulfonamide group is a key pharmacophore in a variety of therapeutic agents. While specific research on this compound is limited, its structural similarity to known inhibitors of cytosolic phospholipase A2α (cPLA2α) suggests its potential as a modulator of inflammatory pathways. cPLA2α is a critical enzyme in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Therefore, inhibitors of this enzyme are actively being investigated for the treatment of a range of inflammatory diseases.

Physicochemical and Spectral Data

The following tables summarize the known and predicted physicochemical and spectral properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 10252-64-9[1]
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.25 g/mol [1]
IUPAC Name This compound-
SMILES CCNS(=O)(=O)c1ccc(cc1)C(=O)O[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
LogP Data not available-

Table 2: Spectral Data (Predicted)

Spectrum TypePredicted Peaks/Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (two doublets), a broad singlet for the carboxylic acid proton, and a signal for the sulfonamide N-H.
¹³C NMR Signals for the ethyl group carbons, four distinct aromatic carbons, the carboxylic acid carbon, and the sulfonamide-bearing aromatic carbon.
IR (Infrared) Characteristic peaks for O-H stretch (carboxylic acid, broad), N-H stretch (sulfonamide), C=O stretch (carboxylic acid), S=O stretches (sulfonamide), and aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (229.25 g/mol ) and characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from methyl 4-(chlorosulfonyl)benzoate. This protocol is based on established methods for the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives.

Step 1: Sulfonamide Formation

  • Reaction: Methyl 4-(chlorosulfonyl)benzoate is reacted with ethylamine to form the corresponding N-ethylsulfonamide.

  • Procedure:

    • Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethylamine (2.0 eq) to the cooled solution. A base such as triethylamine or pyridine (1.1 eq) can be added to scavenge the HCl byproduct.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-[(ethylamino)sulfonyl]benzoate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Reaction: The methyl ester of the sulfonamide intermediate is hydrolyzed to the corresponding carboxylic acid.

  • Procedure:

    • Dissolve the purified methyl 4-[(ethylamino)sulfonyl]benzoate (1.0 eq) in a mixture of methanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute HCl.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Biological Assay: cPLA2α Inhibition

The inhibitory activity of this compound against cPLA2α can be determined using an in vitro enzyme assay that measures the release of arachidonic acid from a phospholipid substrate.

  • Materials:

    • Recombinant human cPLA2α

    • Substrate: 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine

    • Assay buffer (e.g., Tris-HCl with CaCl₂)

    • Test compound (this compound) dissolved in DMSO

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, cPLA2α enzyme, and varying concentrations of the test compound.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37 °C.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate the reaction for a specific time (e.g., 30 minutes) at 37 °C.

    • Terminate the reaction by adding a quenching solution (e.g., Dole's reagent).

    • Extract the released [¹⁴C]arachidonic acid using an organic solvent (e.g., heptane).

    • Quantify the amount of radioactivity in the organic phase using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Biological Activity and Mechanism of Action

While direct biological data for this compound is not extensively available, the activity of structurally similar N-substituted 4-sulfamoylbenzoic acid derivatives strongly suggests its potential as an inhibitor of cytosolic phospholipase A2α (cPLA2α).

Table 3: Biological Activity of Structurally Related Compounds

CompoundTargetActivity (IC₅₀)Reference
N,N-disubstituted 4-sulfamoylbenzoic acid derivativescPLA2αMicromolar to submicromolar range-
Indole-based cPLA2α inhibitorscPLA2αNanomolar range-

The proposed mechanism of action involves the binding of this compound to the active site of the cPLA2α enzyme, thereby preventing the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid. This interruption of the arachidonic acid cascade would lead to a reduction in the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.

Visualizations

Synthetic Workflow

G start Methyl 4-(chlorosulfonyl)benzoate intermediate Methyl 4-[(ethylamino)sulfonyl]benzoate start->intermediate Sulfonamide Formation reagent1 Ethylamine, Base (e.g., Triethylamine) product This compound intermediate->product Ester Hydrolysis reagent2 Base (e.g., LiOH or NaOH), H₂O/MeOH

Caption: Synthetic pathway for this compound.

cPLA2α Signaling Pathway

G stimulus Inflammatory Stimuli (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptor stimulus->receptor cpla2 cPLA2α (inactive) receptor->cpla2 Signal Transduction cpla2_active cPLA2α (active) cpla2->cpla2_active Phosphorylation & Ca²⁺ influx phospholipids Membrane Phospholipids cpla2_active->phospholipids Hydrolysis aa Arachidonic Acid phospholipids->aa cox COX-1/2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation inhibitor This compound inhibitor->cpla2_active Inhibition

Caption: Inhibition of the cPLA2α inflammatory pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the context of inflammatory diseases. Its structural similarity to known cPLA2α inhibitors provides a strong rationale for its investigation in this area. The synthetic protocol and biological assay methods detailed in this guide offer a practical framework for researchers to synthesize and evaluate this compound. Further studies are warranted to fully elucidate its biological activity, selectivity, and therapeutic potential. This document serves as a valuable starting point for such endeavors, providing the necessary technical information to facilitate future research and development.

References

An In-Depth Technical Guide to the Synthesis of 4-[(Ethylamino)sulfonyl]benzoic Acid from Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-[(Ethylamino)sulfonyl]benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the chlorosulfonation of benzoic acid using chlorosulfonic acid, followed by the reaction of the resulting sulfonyl chloride with ethylamine. This document details the experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process. The first step involves an electrophilic aromatic substitution reaction where benzoic acid is treated with chlorosulfonic acid to yield 4-chlorosulfonylbenzoic acid. The second step is a nucleophilic substitution reaction where the sulfonyl chloride intermediate is reacted with ethylamine to form the final product.

dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Benzoic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chlorosulfonic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "4-Chlorosulfonylbenzoic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ethylamine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Benzoic Acid" -> "4-Chlorosulfonylbenzoic Acid" [label="Chlorosulfonation"]; "Chlorosulfonic Acid" -> "4-Chlorosulfonylbenzoic Acid"; "4-Chlorosulfonylbenzoic Acid" -> "this compound" [label="Amination"]; "Ethylamine" -> "this compound"; } केंदot Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chlorosulfonylbenzoic Acid

This protocol is adapted from a procedure described in US Patent 5,136,043A.

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Thionyl chloride

  • Sulfuric acid (96%)

  • Sulfamic acid

  • Ice water

Procedure:

  • In a suitable reaction vessel, a mixture of 349.5 g (3.0 mol) of chlorosulfonic acid, 20 g of 96% strength sulfuric acid, and 1 g of sulfamic acid is prepared.

  • To this mixture, 122.1 g (1.0 mol) of benzoic acid is introduced.

  • The reaction mixture is heated to 120°C over the course of 3 hours and stirred until the evolution of gas has ceased.

  • The mixture is then cooled to 70°C, and 119.0 g (1.0 mol) of thionyl chloride is added dropwise over 2 hours.

  • After the addition is complete, the mixture is stirred at 80°C for 30 minutes.

  • The reaction mixture is then carefully added dropwise to ice water at 10°C.

  • The precipitated solid is collected by suction filtration and washed with ice water to yield 3-chlorosulfonylbenzoic acid.

Note: While the patent primarily describes the formation of 3-chlorosulfonylbenzoic acid, the reaction conditions can be adapted to favor the formation of the 4-isomer, which is the desired intermediate for the subsequent step. The separation of isomers may be necessary.

Step 2: Synthesis of this compound

This protocol is a general procedure adapted for the specific reactants.

Materials:

  • 4-Chlorosulfonylbenzoic acid

  • Ethylamine (as a solution, e.g., 70% in water)

  • A suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A suitable base (e.g., triethylamine, pyridine)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • In a reaction flask, dissolve 1.0 equivalent of 4-chlorosulfonylbenzoic acid in a suitable organic solvent.

  • Cool the solution in an ice bath.

  • In a separate container, prepare a solution of 2.2 equivalents of ethylamine.

  • Slowly add the ethylamine solution to the cooled solution of 4-chlorosulfonylbenzoic acid with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Redissolve the residue in water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Benzoic Acid65-85-0C₇H₆O₂122.12122.4
Chlorosulfonic Acid7790-94-5ClHO₃S116.52-80
4-Chlorosulfonylbenzoic Acid10130-89-9C₇H₅ClO₄S220.63233-235
Ethylamine75-04-7C₂H₇N45.08-81
This compound10252-64-9C₉H₁₁NO₄S229.25Not available
Spectroscopic Data for this compound
¹H NMR Expected signals would include aromatic protons, a triplet for the methyl group of the ethyl chain, a quartet for the methylene group of the ethyl chain, and a broad singlet for the amine proton.
¹³C NMR Expected signals would include aromatic carbons, the carboxylic acid carbon, and the two carbons of the ethyl group.
IR (cm⁻¹) Expected characteristic peaks include those for the O-H stretch of the carboxylic acid, N-H stretch of the sulfonamide, C=O stretch of the carboxylic acid, and S=O stretches of the sulfonamide.
Mass Spec (m/z) The molecular ion peak [M]+ would be expected at approximately 229. Key fragmentation patterns would likely involve the loss of the ethyl group and parts of the sulfonyl and carboxyl groups.

Experimental Workflow and Logic

The synthesis follows a logical progression from a readily available starting material to the final product through the creation of a reactive intermediate.

experimental_workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination Start1 Start with Benzoic Acid Reactants1 Add Chlorosulfonic Acid (and other reagents) Reaction1 Heat and Stir Workup1 Quench in Ice Water Isolation1 Filter and Wash Intermediate 4-Chlorosulfonylbenzoic Acid Start2 Start with 4-Chlorosulfonylbenzoic Acid Reactants2 Add Ethylamine Reaction2 Stir at Room Temperature Workup2 Solvent Removal and Acidification Isolation2 Filter and Wash Purification Recrystallization FinalProduct This compound

Safety Considerations

  • Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Thionyl chloride is also a corrosive and lachrymatory substance. Handle with care in a fume hood.

  • Ethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.

  • The reactions described should be performed by trained personnel familiar with standard laboratory safety procedures.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate reaction optimization and characterization for their specific applications.

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-[(Ethylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and bonding of 4-[(Ethylamino)sulfonyl]benzoic acid. In the absence of direct experimental crystallographic and spectroscopic data for this specific compound in publicly accessible databases, this paper leverages data from closely related analogs and computational studies to present a comprehensive and predictive overview. This approach allows for a robust understanding of its key structural features, which is crucial for applications in medicinal chemistry and materials science.

Molecular Structure and Bonding

This compound, with the chemical formula C₉H₁₁NO₄S, is a derivative of benzoic acid featuring an ethylaminosulfonyl group at the para position of the benzene ring. The molecular structure is characterized by three key functional groups: a carboxylic acid group (-COOH), an ethylamino group (-NHCH₂CH₃), and a sulfonyl group (-SO₂-).

The central scaffold is a benzene ring, to which the carboxyl and sulfonyl groups are directly attached. The geometry of the benzene ring is expected to be largely planar, with sp² hybridized carbon atoms. The sulfonyl group has a tetrahedral geometry around the sulfur atom, which is bonded to two oxygen atoms, the nitrogen of the ethylamino group, and a carbon atom of the benzene ring. The nitrogen atom of the ethylamino group is sp³ hybridized.

A significant feature of the molecular structure is the potential for intramolecular and intermolecular interactions. The presence of a hydrogen bond donor (the N-H group of the sulfonamide and the O-H of the carboxylic acid) and multiple hydrogen bond acceptors (the oxygen atoms of the sulfonyl and carboxyl groups) suggests a high propensity for hydrogen bonding.

Based on crystal structures of analogous compounds, such as 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, it is highly probable that this compound forms centrosymmetric dimers in the solid state.[1] These dimers are formed through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] Further intermolecular stabilization is likely achieved through N-H···O hydrogen bonds involving the sulfonamide group, linking these dimers into more extended networks.

Table 1: Predicted Molecular and Bonding Parameters

ParameterPredicted Value/DescriptionBasis of Prediction
Molecular FormulaC₉H₁₁NO₄S
Molecular Weight229.25 g/mol
Hybridization of Ring Carbonssp²Standard aromatic systems
Hybridization of Carboxyl Carbonsp²Carboxylic acid functionality
Hybridization of Sulfur Atomsp³Sulfonamide functionality
Hybridization of Amino Nitrogensp³Amine functionality
Key Torsion Angle (C-S-N-C)gaucheSteric and electronic effects
Primary Intermolecular InteractionO-H···O hydrogen bonding (Carboxylic acid dimer)Crystal structures of analogous compounds
Secondary Intermolecular InteractionN-H···O hydrogen bonding (Sulfonamide linkage)Crystal structures of analogous compounds

Spectroscopic Characterization (Predicted)

The spectroscopic properties of this compound can be predicted based on the characteristic spectral features of its constituent functional groups and data from similar molecules.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C=O, and S=O stretching vibrations.

Table 2: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration ModePredicted IntensityReference
3300 - 2500O-H stretch (carboxylic acid, H-bonded)Broad, Strong[2]
~3300N-H stretch (sulfonamide)Medium
1700 - 1680C=O stretch (carboxylic acid)Strong[2]
1600, 1475C=C stretch (aromatic)Medium[2]
~1330 and ~1160S=O stretch (asymmetric and symmetric)Strong
1320 - 1210C-O stretch (carboxylic acid)Medium[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different chemical environments of the hydrogen atoms.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
~13.0Singlet1H-COOH[3]
~8.0Doublet2HAromatic H (ortho to -COOH)[3]
~7.8Doublet2HAromatic H (ortho to -SO₂NH-)[3]
~7.5Triplet1H-SO₂NH-
~3.0Quartet2H-CH₂-
~1.1Triplet3H-CH₃

¹³C NMR: The carbon NMR spectrum will distinguish the non-equivalent carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)AssignmentReference
~167-COOH[4]
~145Aromatic C-SO₂[4]
~135Aromatic C-COOH[4]
~130Aromatic CH (ortho to -COOH)[4]
~127Aromatic CH (ortho to -SO₂)[4]
~42-CH₂-
~15-CH₃
Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (229.25 g/mol ). Key fragmentation patterns would likely involve the loss of the ethyl group, the carboxylic acid group, and cleavage of the sulfonamide bond.

Table 5: Predicted Mass Spectrometry Data (m/z)

m/zFragment
229[M]⁺
214[M - CH₃]⁺
200[M - C₂H₅]⁺
184[M - COOH]⁺
156[M - SO₂NHC₂H₅]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols (Proposed)

The following are proposed methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.

Synthesis

A plausible synthetic route involves the reaction of 4-chlorosulfonylbenzoic acid with ethylamine.

Procedure:

  • 4-Chlorosulfonylbenzoic acid (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran.

  • The solution is cooled in an ice bath.

  • Ethylamine (2.2 equivalents), dissolved in the same solvent, is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with dilute hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

Characterization Methods
  • FT-IR Spectroscopy: The IR spectrum of the purified solid can be recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically employing the KBr pellet technique.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or higher field NMR spectrometer. The sample would be dissolved in a deuterated solvent, such as DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be performed using an electrospray ionization (ESI) source to confirm the molecular formula.

  • Single Crystal X-ray Diffraction: To obtain definitive structural data, single crystals of the compound are required. These can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. A suitable crystal would then be mounted on a diffractometer, and diffraction data collected at a controlled temperature. The structure would be solved and refined using standard crystallographic software.

Visualizations

Molecular Structure

hydrogen_bonding cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_R M1_COOH C(=O)OH M1_R->M1_COOH M1_SO2NHR2 SO₂NHR² M1_R->M1_SO2NHR2 M2_COOH C(=O)OH M1_COOH->M2_COOH O-H···O Carboxylic Acid Dimer M2_SO2NHR2 SO₂NHR² M1_SO2NHR2->M2_SO2NHR2 N-H···O Sulfonamide Linkage M2_R M2_R->M2_COOH M2_R->M2_SO2NHR2

References

Spectroscopic Profile of 4-[(Ethylamino)sulfonyl]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-[(Ethylamino)sulfonyl]benzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details predicted and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure and spectroscopic principles observed in analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Carboxylic Acid> 12Singlet (broad)1H-COOH
Aromatic8.1 - 8.3Doublet2HAr-H ortho to -COOH
Aromatic7.9 - 8.1Doublet2HAr-H ortho to -SO₂-
N-H5.0 - 6.0Triplet1H-NH-
Methylene3.0 - 3.2Quartet2H-CH₂-
Methyl1.1 - 1.3Triplet3H-CH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl165 - 175-COOH
Aromatic140 - 150Ar-C quaternary (-SO₂-)
Aromatic130 - 140Ar-C quaternary (-COOH)
Aromatic125 - 130Ar-CH
Aromatic115 - 125Ar-CH
Methylene35 - 45-CH₂-
Methyl10 - 20-CH₃
Table 2: Expected Infrared (IR) Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibration
O-H (Carboxylic Acid)3300 - 2500Broad, StrongStretching
N-H3350 - 3250MediumStretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)3000 - 2850MediumStretching
C=O (Carboxylic Acid)1710 - 1680StrongStretching
C=C (Aromatic)1600 - 1450Medium to WeakStretching
S=O (Sulfonamide)1350 - 1300 and 1170 - 1150StrongAsymmetric and Symmetric Stretching
C-N1350 - 1250MediumStretching
C-O1320 - 1210StrongStretching
O-H (Carboxylic Acid)960 - 900Broad, MediumBending
Table 3: Predicted Mass Spectrometry (MS) Data
Parameter Predicted Value Notes
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
(M)+• m/z 229Molecular ion peak in Electron Ionization (EI-MS).
[M+H]⁺ m/z 230Protonated molecule in Electrospray Ionization (ESI-MS).
[M-H]⁻ m/z 228Deprotonated molecule in ESI-MS.
Major Fragments (EI) m/z 214, 186, 151, 123, 91, 77Predicted from loss of -CH₃, -C₂H₅, -SO₂NHC₂H₅, -COOH, and cleavage of the aromatic ring.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[1][2]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify proton environments.

    • Acquire a ¹³C NMR spectrum to identify carbon environments.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct C-H connections.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.[3]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[3]

  • Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Physical Characteristics of 4-[(Ethylamino)sulfonyl]benzoic Acid Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and anticipated physical characteristics of 4-[(Ethylamino)sulfonyl]benzoic acid powder. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines confirmed foundational data with comparative information from closely related analogs. Detailed experimental protocols for key characterization techniques are also provided to aid researchers in their own analyses.

Core Physical and Chemical Properties

This compound is a derivative of benzoic acid containing an ethylaminosulfonyl group at the para position. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄SAppchem[1]
Molecular Weight 229.25 g/mol Appchem[1]
Appearance White to off-white powder (anticipated)Inferred from related compounds
Melting Point Data not available. For comparison, 4-Sulfamoylbenzoic acid melts at 285-295 °C and 4-(Methylsulfonyl)benzoic acid melts at 268-271 °C.N/A
Solubility Data not available. Benzoic acid derivatives generally exhibit solubility in polar organic solvents such as alcohols, dioxane, and dimethylformamide.[2]N/A
pKa Data not available. The pKa of the carboxylic acid group is expected to be in the acidic range, similar to benzoic acid (pKa ≈ 4.2).[3]N/A

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of this compound powder.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be used to identify a compound and assess its purity.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry this compound powder is finely crushed.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Measurement:

    • A rapid heating run is performed to determine an approximate melting range.

    • A second, slower run (1-2 °C/minute) is conducted, starting from a temperature approximately 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene).

  • Procedure:

    • To a test tube containing 1 mL of the solvent, add a small, pre-weighed amount (e.g., 10 mg) of this compound powder.

    • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

    • Visually inspect the solution for any undissolved solid.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some, but not all, of the solid has dissolved.

    • Insoluble: The solid does not appear to have dissolved.

Methodology (Quantitative - Shake-Flask Method):

  • Equilibrium: An excess amount of the powder is added to a known volume of the solvent in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Analysis: The concentration of the dissolved solute in a known volume of the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The solubility is expressed in units such as g/L or mol/L.

Crystal Structure Determination by X-ray Crystallography

Principle: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

Methodology:

  • Crystal Growth: Single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions) are grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in an X-ray diffractometer (e.g., Bruker APEXII CCD).[4]

    • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is refined against the experimental data to improve the atomic coordinates and thermal parameters.[4]

Diagrams

Experimental Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 4-aminobenzoic acid) reaction Sulfonylation Reaction (e.g., with ethanesulfonyl chloride) start->reaction workup Reaction Work-up (e.g., precipitation, filtration) reaction->workup purification Purification (e.g., recrystallization) workup->purification physical_props Physical Properties (Melting Point, Solubility) purification->physical_props Characterize Physical State spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy Confirm Structure crystallography X-ray Crystallography (for single crystals) purification->crystallography Determine Crystal Structure

Caption: General workflow for the synthesis and subsequent physical and structural characterization.

References

Solubility profile of 4-[(Ethylamino)sulfonyl]benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-[(Ethylamino)sulfonyl]benzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a qualitative solubility assessment based on the compound's structural features and general principles of organic chemistry.

Introduction

This compound is a sulfonamide derivative of benzoic acid. Its structure, featuring a carboxylic acid group, a sulfonamide linkage, and an ethyl substituent, suggests a complex solubility profile that is dependent on the nature of the solvent. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and assessing its potential as a pharmaceutical intermediate.

Predicted Solubility Profile

Based on its functional groups, a qualitative solubility profile for this compound can be predicted. The presence of the polar carboxylic acid and sulfonamide groups suggests potential solubility in polar solvents, particularly those capable of hydrogen bonding. The aromatic ring and the ethyl group contribute to its nonpolar character, which may lead to some solubility in less polar organic solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Molar Solubility (mol/L)Solubility (g/L)
Water25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
5% Aqueous NaOH25Data to be determinedData to be determined
5% Aqueous HCl25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound like this compound.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility.

Materials:

  • This compound

  • Selected solvents of high purity

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solids.

  • Quantification:

    • Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solid.

    • Chromatographic Method (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of the solute.

  • Calculation: Calculate the solubility in the desired units (e.g., mol/L, g/L) based on the mass of the dissolved solid and the volume of the solvent (gravimetric method) or the concentration determined by HPLC.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in different solvents.[1][2][3]

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether, hexane).

Procedure:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the test tube for 1-2 minutes.[1]

  • Visually observe the mixture. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

Visualization of Experimental Workflow

The following diagram outlines the key steps in determining the thermodynamic solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Agitate at Constant Temperature add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter quantify Quantify Solute (e.g., HPLC, Gravimetric) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Thermodynamic Solubility Determination Workflow.

Signaling Pathways and Logical Relationships

The primary relevance of this compound in the context of this guide is as a chemical compound for which solubility is a key physical property. As a chemical intermediate, it is not typically associated with specific biological signaling pathways. The logical relationships pertinent to its solubility are governed by the principles of physical chemistry, such as "like dissolves like," the influence of pH on ionizable groups, and the impact of temperature on the dissolution process.

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of this compound. While specific quantitative data is currently lacking in the public domain, the detailed experimental protocols provided herein will enable researchers to generate this crucial information. A thorough understanding of its solubility in various solvent systems is essential for its effective utilization in research and development.

References

Theoretical and Experimental Insights into 4-[(Ethylamino)sulfonyl]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 4-[(Ethylamino)sulfonyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document collates available data on its chemical and physical properties, outlines potential synthetic routes, and explores its structural characteristics through spectroscopic and crystallographic analysis of related compounds. Furthermore, this guide delves into the theoretical aspects of the molecule, drawing upon computational studies of analogous structures to infer its molecular orbital characteristics and potential intermolecular interactions. While specific experimental and in-depth theoretical data for the title compound is limited in publicly accessible literature, this guide serves as a valuable resource by summarizing existing knowledge and providing a framework for future research and development.

Introduction

This compound belongs to the class of sulfonamides, a group of compounds renowned for their diverse pharmacological activities. The presence of both a carboxylic acid and a sulfonamide group imparts a unique combination of properties, making it a candidate for various applications, including as a building block in the synthesis of more complex molecules and as a potential pharmacophore in drug design. This guide aims to consolidate the current understanding of this compound, highlighting key data and methodologies relevant to researchers in the field.

Chemical and Physical Properties

Based on available database information, the fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.25 g/mol [1]
CAS Number 10252-64-9[1]
SMILES CCNS(=O)(=O)c1ccc(cc1)C(=O)O[1]

Synthesis and Characterization

Postulated Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 4-Chlorosulfonylbenzoic_Acid 4-Chlorosulfonylbenzoic Acid Reaction Reaction in suitable solvent (e.g., Dichloromethane) with base (e.g., Triethylamine) 4-Chlorosulfonylbenzoic_Acid->Reaction Ethylamine Ethylamine Ethylamine->Reaction Crude_Product Crude this compound Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Washing Washing with solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Postulated workflow for the synthesis of this compound.

Experimental Protocol (Adapted from related syntheses)

The following protocol is adapted from the synthesis of structurally similar sulfonamide derivatives and should be optimized for the specific synthesis of this compound.

Materials:

  • 4-Chlorosulfonylbenzoic acid

  • Ethylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-chlorosulfonylbenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of ethylamine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization (Predicted)

Based on the structure and data from analogous compounds, the expected spectroscopic data for this compound are as follows:

Spectroscopic DataPredicted Chemical Shifts / Frequencies
¹H NMR δ 1.1-1.3 (t, 3H, CH₃), 3.0-3.2 (q, 2H, CH₂), 7.8-8.2 (m, 4H, Ar-H), ~13.0 (s, 1H, COOH)
¹³C NMR δ ~15 (CH₃), ~40 (CH₂), 125-145 (Ar-C), ~165 (C=O)
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1340 & ~1160 (S=O stretch)

Structural Analysis

Although the crystal structure of this compound has not been reported, analysis of the crystal structure of the closely related compound, 4-Benzenesulfonamidobenzoic acid, provides valuable insights into the likely intermolecular interactions.[2]

Crystal Structure of a Related Compound
CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
4-Benzenesulfonamidobenzoic acidMonoclinicP2₁/cN—H⋯O and O—H⋯O hydrogen bonds, C—H⋯O interactions[2]

The crystal packing of 4-Benzenesulfonamidobenzoic acid is stabilized by a network of hydrogen bonds, forming dimeric structures through the carboxylic acid groups.[2] It is highly probable that this compound would exhibit similar hydrogen bonding motifs.

Theoretical Studies

In the absence of specific computational studies on this compound, we can extrapolate from theoretical analyses of similar aromatic sulfonamides and benzoic acid derivatives. Density Functional Theory (DFT) is a powerful tool for predicting molecular properties.

Molecular Orbitals and Electronic Properties

A general understanding of the electronic properties can be gained by considering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO_LUMO lumo Accepts Electrons (Electrophilic character) homo Donates Electrons (Nucleophilic character) homo->lumo Energy Gap (ΔE) Governs chemical reactivity and apectroscopic properties

Caption: Conceptual diagram of HOMO-LUMO energy levels.

For aromatic sulfonamides, the HOMO is typically localized on the aniline or substituted amine moiety, while the LUMO is distributed over the sulfonyl and benzoic acid groups. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions. A smaller energy gap generally corresponds to higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface illustrates the charge distribution on the molecule, indicating regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl and carboxyl groups, making them susceptible to electrophilic attack. The hydrogen atoms of the ethylamino and carboxylic acid groups would exhibit positive potential (blue), indicating sites for nucleophilic interaction.

Potential Applications and Future Directions

The structural features of this compound suggest several potential applications:

  • Drug Development: As a scaffold for the synthesis of novel therapeutic agents, particularly targeting enzymes where sulfonamide and carboxylic acid moieties can act as key binding groups.

  • Materials Science: As a monomer or building block for the creation of functional polymers and coordination complexes with specific electronic or binding properties.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic protocol and fully characterizing the compound using modern analytical techniques.

  • Experimental Structural Determination: Obtaining a single-crystal X-ray structure to unequivocally determine its three-dimensional conformation and intermolecular interactions.

  • In-depth Theoretical Modeling: Performing detailed DFT and molecular docking studies to elucidate its electronic properties, reactivity, and potential biological targets.

  • Biological Screening: Evaluating its activity in a range of biological assays to explore its therapeutic potential.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. While detailed experimental and theoretical data remain to be published, this guide provides a foundational understanding based on the properties of related compounds. The presented information is intended to stimulate further research into this promising molecule, paving the way for the development of novel applications.

References

The Genesis and Evolution of N-ethylsulfamoylbenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylsulfamoylbenzoic acids represent a class of organic compounds characterized by a benzoic acid moiety substituted with an N-ethylsulfamoyl group (-SO₂NHCH₂CH₃). This structural motif has emerged as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This in-depth technical guide explores the discovery, history, synthesis, and biological significance of N-ethylsulfamoylbenzoic acids, providing researchers and drug development professionals with a comprehensive understanding of this important chemical class.

Discovery and Historical Context

While a singular "discovery" of N-ethylsulfamoylbenzoic acid is not prominently documented, its origins are intrinsically linked to the broader history of sulfonamide chemistry. The journey of sulfonamides began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial sulfonamide. This discovery opened the door to the systematic investigation of the sulfanilamide scaffold and its derivatives.

The foundational synthesis of the parent compound, 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide), laid the groundwork for the development of N-substituted analogs.[1] Early methodologies for the synthesis of sulfamylbenzoic acids involved the sulfonation of toluene to produce p-toluenesulfonyl chloride, followed by oxidation to yield p-carboxybenzenesulfonyl chloride. This intermediate could then be reacted with various amines to generate N-substituted derivatives.[2]

The exploration of N-alkylation of the sulfamoyl group was a natural progression in the structure-activity relationship (SAR) studies of this class of compounds. The introduction of an ethyl group, as in N-ethylsulfamoylbenzoic acid, modulates the lipophilicity and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. While early specific records are sparse, the synthesis and investigation of N-ethylsulfamoylbenzoic acid and its isomers would have been a logical step in the systematic exploration of the chemical space around the sulfamoylbenzoic acid core.

Synthetic Methodologies

The synthesis of N-ethylsulfamoylbenzoic acids and their derivatives typically follows a well-established synthetic pathway, primarily centered around the formation of the sulfonamide bond.

General Synthetic Workflow

A common and versatile approach to N-substituted 4-sulfamoylbenzoic acids begins with a commercially available starting material, methyl 4-(chlorosulfonyl)benzoate. This workflow involves two key transformations: sulfonamide formation and subsequent ester hydrolysis.

G start Methyl 4-(chlorosulfonyl)benzoate intermediate Methyl N-ethyl-4-sulfamoylbenzoate start->intermediate Sulfonamide Formation (e.g., Pyridine or TEA in DCM/THF) amine Ethylamine (CH3CH2NH2) product N-ethyl-4-sulfamoylbenzoic Acid intermediate->product hydrolysis Ester Hydrolysis (e.g., aq. KOH in Methanol)

Caption: General synthetic workflow for N-ethyl-4-sulfamoylbenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of N-aryl-N-arylmethyl substituted 4-sulfamoylbenzoic acids [3]

This protocol outlines a general method for the synthesis of more complex N,N-disubstituted 4-sulfamoylbenzoic acids, which can be adapted for the synthesis of N-ethyl derivatives by using the appropriate amine.

  • Sulfonamide Formation: Methyl 4-(chlorosulfonyl)benzoate is reacted with the desired primary or secondary amine (e.g., ethylamine) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically pyridine or triethylamine (TEA), is used to neutralize the hydrochloric acid generated during the reaction.

  • N-Alkylation (for N,N-disubstituted derivatives): The resulting secondary sulfonamide can be further alkylated by treatment with an alkyl halide (e.g., benzyl chloride) in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃).

  • Ester Hydrolysis: The methyl ester group is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of a base, such as potassium hydroxide (KOH), in a solvent like methanol.

Protocol 2: Synthesis of Sulfamoylbenzoic Acids via Chlorosulfonation [4]

This method starts with the corresponding benzoic acid.

  • Chlorosulfonation: The benzoic acid is treated with an excess of chlorosulfonic acid, often at an elevated temperature, to introduce the chlorosulfonyl group.

  • Amination: The resulting sulfonyl chloride is then reacted with the desired amine (e.g., ethylamine) to form the sulfonamide.

Quantitative Data and Structure-Activity Relationships (SAR)

N-substituted sulfamoylbenzoic acids have been investigated as inhibitors of various enzymes. The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of N-Substituted Sulfamoylbenzoic Acid Derivatives against human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) [4]

Compound IDN-Substituenth-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)
2a Cyclopropyl>50>501.32 ± 0.06>50
2d 2-Chloro-N-cyclopropyl>50>50>500.28 ± 0.07

Table 2: Inhibitory Activity of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives against cytosolic Phospholipase A2α (cPLA2α) [3]

Compound IDN-SubstituentscPLA2α Inhibition at 33 µM (%)IC₅₀ (µM)
6 Phenyl, Benzyl->33
9 Naphthalen-1-yl, Benzyl35-
11 Phenyl, Naphthalen-1-ylmethyl48-
14 Naphthalen-2-yl, Benzyl42-
16 Phenyl, Naphthalen-2-ylmethyl45-

The data in these tables highlight the sensitivity of the biological activity to the nature of the N-substituent. For instance, the introduction of a chlorine atom in compound 2d shifts the selectivity towards h-NTPDase8.[4] In the case of cPLA2α inhibitors, the presence of larger aromatic systems like naphthalene on the sulfonamide nitrogen appears to be beneficial for activity.[3]

Signaling Pathways

The biological effects of N-ethylsulfamoylbenzoic acid derivatives are often mediated through their interaction with specific signaling pathways.

LPA₂ Receptor Signaling Pathway

Certain sulfamoyl benzoic acid analogues have been identified as specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA₂), a G protein-coupled receptor (GPCR).[5] Activation of LPA₂ can trigger multiple downstream signaling cascades.

G cluster_membrane Cell Membrane LPA2 LPA2 Receptor Gq Gαq LPA2->Gq activates SBA Sulfamoyl Benzoic Acid Analogue SBA->LPA2 PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Responses (e.g., anti-apoptosis) Ca->CellularResponse PKC->CellularResponse G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2->Keap1_Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Cul3->Nrf2 ubiquitinates Keap1_Nrf2->Cul3 recruits Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 release & translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene Cytoprotective Gene Expression ARE->Gene activates OxidativeStress Oxidative Stress OxidativeStress->Keap1 inactivates G Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor MAPK MAPK Cascade (e.g., ERK1/2) Receptor->MAPK Ca_influx ↑ Intracellular Ca²⁺ Receptor->Ca_influx cPLA2_inactive Inactive cPLA2α (Cytosol) MAPK->cPLA2_inactive phosphorylates cPLA2_active Active cPLA2α (Membrane) Ca_influx->cPLA2_active translocates to membrane cPLA2_inactive->cPLA2_active MembranePL Membrane Phospholipids cPLA2_active->MembranePL hydrolyzes AA Arachidonic Acid MembranePL->AA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids metabolized by COX/LOX

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Research Areas for Sulfonylbenzoic Acid Derivatives

Introduction

Sulfonylbenzoic acid derivatives represent a versatile class of compounds characterized by a benzoic acid core linked to a sulfonamide or sulfone group. This structural motif serves as a crucial scaffold in medicinal chemistry, leading to the development of compounds with a wide array of pharmacological activities.[1][2] The inherent properties of the sulfonyl and carboxylic acid groups, including their ability to form hydrogen bonds and interact with biological targets, make these derivatives promising candidates for drug discovery.[3] This technical guide explores the most promising research avenues for sulfonylbenzoic acid derivatives, providing quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in this field.

Core Synthetic Strategies

The synthesis of sulfonylbenzoic acid derivatives is typically achieved through multi-step processes that are adaptable for generating diverse analogues. A common and straightforward approach begins with the chlorosulfonation of a benzoic acid derivative, followed by reaction with an amine to form the sulfonamide, and subsequent modifications.[4]

A general synthetic workflow is outlined below. This process starts with commercially available materials and proceeds through key chemical transformations.[1][5]

G cluster_start Starting Materials cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Hydrolysis start1 Substituted Benzoic Acid step1_node 4-(Chlorosulfonyl)benzoyl Derivative start1->step1_node Reaction start2 Chlorosulfonic Acid start2->step1_node step2_node N-Substituted 4-Sulfamoylbenzoyl Ester step1_node->step2_node Pyridine or TEA amine Primary/Secondary Amine (R1R2NH) amine->step2_node step3_node Final Product: N-Substituted 4-Sulfamoylbenzoic Acid step2_node->step3_node Ester Hydrolysis (e.g., LiOH)

Caption: General synthetic workflow for N-substituted 4-sulfamoylbenzoic acids.[1]

Antimicrobial Agents

The sulfonamide scaffold is historically significant in the development of the first synthetic antimicrobial agents.[6] These compounds typically function by inhibiting folic acid synthesis, a pathway essential for microbial growth.[6] Derivatives of sulfonylbenzoic acid present a compelling opportunity to develop new antimicrobial drugs, potentially overcoming existing resistance mechanisms.

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected sulfonylbenzoic acid derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainActivity MeasurementResultReference
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538MIC (μg/mL)125[7]
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683MIC (μg/mL)125[7]
Amoxicillin-p-nitrobenzoic acid hybridMethicillin-resistant S. aureus (MRSA)MIC (μg/mL)64[8]
Amoxicillin (Reference)Methicillin-resistant S. aureus (MRSA)MIC (μg/mL)128[8]
2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic AcidStaphylococcus aureusInhibition Zone (mm)25[3]
4-(substituted phenylsulfonamido)benzoic acidE. coliInhibition Zone (mm)30[3]
Proposed Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[6] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these derivatives block the production of dihydrofolic acid, a precursor to essential components like nucleotides and amino acids, thereby halting bacterial replication.[6]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth SulfonylbenzoicAcid Sulfonylbenzoic Acid Derivative SulfonylbenzoicAcid->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Compound Preparation: Prepare a stock solution of the sulfonylbenzoic acid derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.[8]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Enzyme Inhibition

Sulfonylbenzoic acid derivatives are potent inhibitors of various enzymes, making them attractive for treating a range of pathologies, including glaucoma, inflammation, and cancer.[1]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition is a therapeutic strategy for glaucoma, edema, and certain types of cancer.[9][10]

CompoundIsozymeInhibition Constant (Kᵢ, nM)Reference
Benzenesulfonamide Derivatives
Compound 13ahCA II7.6[10]
Acetazolamide (Standard)hCA II-[10]
4-Chloro-3-sulfamoyl benzenecarboxamides
Derivative SeriesCA IILow nanomolar range[9]
Derivative SeriesCA IVLow nanomolar range[9]
Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

h-NTPDases are involved in regulating extracellular nucleotide levels, which play roles in thrombosis, inflammation, and cancer.[4] Selective inhibitors are sought after as potential therapeutics.

CompoundTargetIC₅₀ (µM)Reference
2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid)h-NTPDase80.28 ± 0.07[4]
3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide)h-NTPDase12.88 ± 0.13[4]
3i h-NTPDase30.72 ± 0.11[4]
4d (2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide)h-NTPDase20.13 ± 0.01[4]
Experimental Protocol: Enzyme Inhibition Assay (h-NTPDases)
  • Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl and 5 mM CaCl₂, adjusted to pH 7.4.[4]

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, the purified h-NTPDase enzyme, and the sulfamoylbenzoic acid derivative at various concentrations.

  • Initiation of Reaction: Start the reaction by adding the substrate (ATP or ADP). Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Quantification of Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green assay.[4]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Anti-Inflammatory and Anticancer Activities

Chronic inflammation is linked to the development of various diseases, including cancer. Sulfonylbenzoic acid derivatives have shown potential in both areas by modulating key biological pathways.[11][12]

Anti-Inflammatory Activity

The anti-inflammatory effects of these derivatives can be mediated through the inhibition of enzymes like cyclooxygenase (COX) and cytosolic phospholipase A2α (cPLA2α), which are central to the inflammatory cascade.[13][14][15]

CompoundAssay/TargetActivity MeasurementResultReference
N-sulfonyl anthranilic acid (4c)IL-1β and COX-2 (LPS-induced RAW264.7 cells)PotencyStronger than Ibuprofen[13]
N-sulfonyl anthranilic acid (4d)IL-1β and COX-2 (LPS-induced RAW264.7 cells)PotencyStronger than Ibuprofen[13]
N-Substituted 4-sulfamoylbenzoic acid derivative (85)cPLA2αIC₅₀ (µM)0.25[14]
N-Substituted 4-sulfamoylbenzoic acid derivative (88)cPLA2αIC₅₀ (µM)0.66[14]
Anticancer Activity

The anticancer potential of benzoic acid derivatives has been linked to the inhibition of histone deacetylases (HDACs) and the targeting of tumor-related enzymes like carbonic anhydrase IX (CA IX).[12][16]

CompoundTarget/Cell LineActivity MeasurementResultReference
1,3,5-triazinyl benzenesulfonamide (5a)hCA IXKᵢ (nM)134.8[16]
1,3,5-triazinyl benzenesulfonamide (6c)hCA IIKᵢ (nM)179.3[16]
3,4-dihydroxybenzoic acid (DHBA)HCT-116 and HCT-15 colon cancer cellsHDAC activity reduction~70%[12]
3,4-dihydroxybenzoic acid (DHBA)HCT-116 and HCT-15 colon cancer cellsCell growth retardation50-60%[12]
Signaling Pathway: COX-2 and NF-κB in Inflammation

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can trigger a strong inflammatory response. It activates the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes, including COX-2. COX-2, in turn, produces prostaglandins that mediate inflammation. Certain benzoic acid derivatives are hypothesized to inhibit this pathway.[17]

cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway NFkB NF-κB (active) NFkB_pathway->NFkB Nucleus Nucleus NFkB->Nucleus Translocation COX2_gene COX-2 Gene Transcription COX2 COX-2 Enzyme COX2_gene->COX2 Translation Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation BenzoicAcid Benzoic Acid Derivative BenzoicAcid->NFkB_pathway Inhibition BenzoicAcid->COX2 Inhibition

Caption: Proposed inhibition of LPS-induced inflammatory pathways by benzoic acid derivatives.[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test sulfonylbenzoic acid derivative orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). Administer the vehicle to the control group and a standard drug (e.g., Indomethacin) to the reference group.[15]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) afterward.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.[15]

Future Directions and Conclusion

The diverse biological activities of sulfonylbenzoic acid derivatives underscore their significant potential in drug discovery. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to optimize potency and selectivity for specific biological targets.[15][18]

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular mechanisms underlying the observed biological effects.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • Development of Selective Inhibitors: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., CA IX over other CAs) to minimize off-target effects.[16]

  • Hybrid Molecule Design: Combining the sulfonylbenzoic acid scaffold with other pharmacophores to create hybrid molecules with enhanced or dual activities, as demonstrated with amoxicillin hybrids.[8]

References

Methodological & Application

Synthesis of 4-[(Ethylamino)sulfonyl]benzoic Acid Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-[(ethylamino)sulfonyl]benzoic acid, a key scaffold in medicinal chemistry. Benzoic acid derivatives containing a sulfonamide moiety are of significant interest due to their wide range of biological activities, including carbonic anhydrase inhibition, which is relevant in the treatment of glaucoma, epilepsy, and certain types of cancer. This protocol details the synthesis from commercially available 4-(chlorosulfonyl)benzoic acid and ethylamine, including reaction conditions, purification, and characterization.

Introduction

Sulfonamides are a cornerstone of modern drug discovery, exhibiting a broad spectrum of pharmacological properties. The synthesis of this compound derivatives provides a versatile platform for the development of novel therapeutic agents. The general synthetic route involves the reaction of a sulfonyl chloride with an amine, a robust and high-yielding transformation. The resulting N-substituted sulfonamide can be further modified at the carboxylic acid group to generate a library of compounds for structure-activity relationship (SAR) studies. This protocol outlines a standard, reproducible method for the preparation of the parent compound, this compound.

Overall Reaction Scheme

The synthesis is a one-step nucleophilic substitution reaction where ethylamine attacks the electrophilic sulfur atom of 4-(chlorosulfonyl)benzoic acid, displacing the chloride and forming the sulfonamide bond. A base is used to neutralize the hydrochloric acid byproduct.

Reaction:

4-(Chlorosulfonyl)benzoic acid + Ethylamine --(Base)--> this compound + HCl

Data Presentation

Table 1: Summary of Key Reaction Parameters and Product Characterization

ParameterValueReference/Notes
Reactants
4-(Chlorosulfonyl)benzoic acid1.0 eqStarting Material
Ethylamine (70% in water)2.2 eqNucleophile
Pyridine2.5 eqBase and Solvent
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12 hoursMonitored by TLC
Product
This compound
Molecular FormulaC₉H₁₁NO₄S
Molecular Weight229.25 g/mol
AppearanceWhite to off-white solidExpected
Melting Point~230-235 °CBased on similar structures
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
~13.5 (s, 1H, COOH)Broad singlet, may exchange
~8.1 (d, 2H)Ar-HProtons ortho to COOH
~7.9 (d, 2H)Ar-HProtons ortho to SO₂
~8.0 (t, 1H, NH)Sulfonamide N-H
~2.8 (q, 2H, CH₂)Ethyl group
~1.0 (t, 3H, CH₃)Ethyl group
Yield > 85%Expected

Experimental Protocols

Synthesis of this compound

This protocol describes the reaction of 4-(chlorosulfonyl)benzoic acid with ethylamine to yield the desired product.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid (98%)

  • Ethylamine solution (70% in water)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 4-(chlorosulfonyl)benzoic acid (1.0 eq).

  • Dissolve the starting material in pyridine (2.5 eq) and cool the flask in an ice bath to 0 °C with stirring.

  • In a separate beaker, dilute the ethylamine solution (2.2 eq) with a small amount of pyridine.

  • Add the ethylamine solution dropwise to the stirred solution of 4-(chlorosulfonyl)benzoic acid over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl (3 x 50 mL) to remove excess pyridine.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white solid.

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents Reactants - 4-(Chlorosulfonyl)benzoic acid - Ethylamine - Pyridine reaction Reaction - 0 °C to Room Temp - 12 hours reagents->reaction workup Work-up - DCM extraction - HCl wash - Brine wash reaction->workup purification Purification - Drying (MgSO₄) - Concentration - Recrystallization workup->purification product Final Product This compound purification->product

Caption: Synthetic workflow for this compound.

Signaling Pathway: Carbonic Anhydrase Inhibition

Many sulfonamide derivatives are known to inhibit carbonic anhydrase. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, preventing the hydration of carbon dioxide to bicarbonate and a proton.[1] This mechanism is crucial for the diuretic effect of some sulfonamides and their application in reducing intraocular pressure in glaucoma.[2]

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O coordinates His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2CO3 H₂CO₃ H2O->H2CO3 CO2 CO₂ CO2->H2CO3 Hydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Sulfonamide This compound (Sulfonamide Inhibitor) Sulfonamide->Zn Binds to & Inhibits

Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.

References

Application Notes and Protocols for 4-[(Ethylamino)sulfonyl]benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Ethylamino)sulfonyl]benzoic acid is a versatile scaffold in medicinal chemistry, belonging to the broader class of sulfonamidobenzoic acids. This class of compounds has demonstrated a wide range of biological activities, making them valuable starting points for the development of novel therapeutics. The structural motif, characterized by a central benzene ring substituted with a carboxylic acid and a sulfonamide group, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

This document provides an overview of the key applications of this compound and its derivatives, along with detailed experimental protocols for their synthesis and biological evaluation.

Key Applications in Medicinal Chemistry

The this compound scaffold and its analogs have been explored for various therapeutic applications, including:

  • Uricosuric Agents: Probenecid, a well-known derivative, inhibits the renal reabsorption of uric acid, making it a cornerstone in the management of gout.[1][2][3]

  • Antiviral Activity: Derivatives have shown inhibitory activity against various viruses, including Coxsackievirus B3 (CVB3), by targeting the viral capsid.[1][4][5][6][7]

  • Anticancer Properties: Sulfonamidobenzoic acid derivatives have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in cancer cell proliferation and invasion.[8]

  • Anti-inflammatory Effects: Probenecid has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response, suggesting potential applications in inflammatory diseases.

Data Presentation: Biological Activities

The following tables summarize the quantitative data for various this compound derivatives in different biological assays.

Table 1: Antiviral Activity of Sulfonamidobenzoic Acid Derivatives against Coxsackievirus B3 (CVB3)

Compound IDModification on Benzoic Acid MoietyIC50 (µM)Reference
Derivative A 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid5.54[4]
Derivative B (2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid4.29[4]
Derivative C 4-(4-(1,3-Dioxoisoindolin-2-yl)phenylsulfonamido)benzamide> 100[4]
Derivative D Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoate15.3[4]

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors

Compound IDTarget Cell LineIC50 (µM)Reference
Derivative E MDA-MB-231 (Breast Cancer)3.58[8]
Derivative F MCF-7 (Breast Cancer)4.58[8]
Derivative G MDA-MB-231 (Breast Cancer)5.54[8]
Derivative H MCF-7 (Breast Cancer)2.55[8]

Experimental Protocols

Protocol 1: General Synthesis of 4-[(Alkylamino)sulfonyl]benzoic Acid Derivatives

This protocol provides a general method for the synthesis of sulfonamidobenzoic acids, which can be adapted for this compound.[9]

Materials:

  • 4-Sulfamoylbenzoic acid

  • Alkyl halide (e.g., ethyl iodide)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • To a solution of 4-sulfamoylbenzoic acid (1 equivalent) in water, add sodium carbonate (2.2 equivalents).

  • Stir the mixture at room temperature until the solids are completely dissolved.

  • Add the alkyl halide (e.g., ethyl iodide, 1.2 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with 10% HCl to a pH of approximately 2-3.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/n-hexane) to obtain the purified 4-[(alkylamino)sulfonyl]benzoic acid.

  • Dry the final product under vacuum.

4-Sulfamoylbenzoic_acid 4-Sulfamoylbenzoic acid Reaction_mixture Reaction Mixture 4-Sulfamoylbenzoic_acid->Reaction_mixture Alkyl_halide Alkyl halide (e.g., Ethyl iodide) Alkyl_halide->Reaction_mixture Base Base (e.g., Na2CO3) in Water Base->Reaction_mixture Reflux Reflux (4-6h) Reaction_mixture->Reflux Acidification Acidification (10% HCl) Reflux->Acidification Precipitate Precipitate Formation Acidification->Precipitate Filtration_Washing Filtration & Washing Precipitate->Filtration_Washing Recrystallization Recrystallization Filtration_Washing->Recrystallization Final_Product 4-[(Alkylamino)sulfonyl]benzoic acid Recrystallization->Final_Product

General Synthesis Workflow
Protocol 2: In Vitro Antiviral Assay - Cytopathic Effect (CPE) Inhibition Assay

This protocol is used to evaluate the ability of a compound to protect cells from the cell-killing (cytopathic) effect of a virus, such as Coxsackievirus B3.

Materials:

  • Host cell line (e.g., Vero cells)

  • Coxsackievirus B3 (CVB3)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS)

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayer.

    • Add the diluted virus (at a pre-determined multiplicity of infection, MOI) to the wells.

    • Simultaneously, add the different concentrations of the test compound to the respective wells. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show approximately 90% CPE (typically 2-3 days).

  • MTT Assay:

    • Remove the medium from all wells.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration compared to the cell control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

cluster_plate_prep Plate Preparation cluster_treatment Infection & Treatment cluster_incubation Incubation & CPE Development cluster_assay MTT Assay for Viability cluster_analysis Data Analysis Seed_Cells Seed Host Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Virus_Compound Add Virus (CVB3) & Test Compound Incubate_24h->Add_Virus_Compound Incubate_CPE Incubate until CPE in Virus Control Add_Virus_Compound->Incubate_CPE Add_MTT Add MTT Reagent Incubate_CPE->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Antiviral CPE Inhibition Assay Workflow
Protocol 3: Carbonic Anhydrase IX (CA IX) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA IX esterase activity.

Materials:

  • Recombinant human CA IX enzyme

  • Test compound (this compound derivative) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Substrate: p-nitrophenyl acetate (p-NPA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the recombinant human CA IX to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound dilutions to the respective wells. Include a positive control inhibitor (e.g., acetazolamide) and a no-inhibitor control.

    • Add the diluted CA IX enzyme to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate to all wells.

    • Immediately measure the increase in absorbance at 400 nm over time (kinetic mode) using a microplate reader. The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways

Probenecid's Dual Mechanism in Gout and Inflammation

Probenecid, a derivative of this compound, exerts its therapeutic effects in gout through a dual mechanism. Primarily, it acts as a uricosuric agent by inhibiting organic anion transporters (OAT1 and URAT1) in the proximal tubules of the kidneys.[2][3] This inhibition blocks the reabsorption of uric acid, leading to its increased excretion in the urine and a reduction of uric acid levels in the blood. More recently, it has been discovered that probenecid also inhibits pannexin-1 channels.[2][3][10][11][12] Pannexin-1 is involved in the release of ATP, which can activate the P2X7 receptor and subsequently the NLRP3 inflammasome, a key driver of inflammation in gouty arthritis. By inhibiting pannexin-1, probenecid can reduce the inflammatory cascade.

cluster_kidney Kidney Proximal Tubule cluster_inflammation Inflammatory Cell (e.g., Macrophage) Uric_Acid_Blood Uric Acid (in Blood) URAT1_OAT1 URAT1 / OAT1 Uric_Acid_Blood->URAT1_OAT1 Reabsorption URAT1_OAT1->Uric_Acid_Blood Uric_Acid_Urine Uric Acid (in Urine) URAT1_OAT1->Uric_Acid_Urine Increased Excretion ATP_ext Extracellular ATP P2X7R P2X7 Receptor ATP_ext->P2X7R Pannexin1 Pannexin-1 Pannexin1->ATP_ext ATP Release NLRP3_Inflammasome NLRP3 Inflammasome Activation P2X7R->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b IL-1β Release (Inflammation) Caspase1->IL1b Gouty_Arthritis Gouty Arthritis IL1b->Gouty_Arthritis Contributes to Probenecid Probenecid Probenecid->URAT1_OAT1 Inhibits Probenecid->Pannexin1 Inhibits

Probenecid's Dual Mechanism of Action
Carbonic Anhydrase IX in Cancer Progression

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of cancer, often as a result of tumor hypoxia. It plays a crucial role in pH regulation, helping cancer cells to survive and proliferate in an acidic microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to intracellular alkalization and extracellular acidification. The acidic extracellular environment promotes tumor invasion and metastasis. Therefore, inhibition of CA IX is a promising anticancer strategy.

cluster_tumor_cell Hypoxic Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CA IX Gene Expression HIF1a->CAIX_Expression CAIX Carbonic Anhydrase IX (CA IX) CAIX_Expression->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pH_regulation pH Regulation HCO3_H->pH_regulation Intracellular_Alkalinization Intracellular Alkalinization (pHi ↑) pH_regulation->Intracellular_Alkalinization Extracellular_Acidification Extracellular Acidification (pHe ↓) pH_regulation->Extracellular_Acidification Cell_Survival Cell Survival & Proliferation Intracellular_Alkalinization->Cell_Survival Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis Sulfonamide_Inhibitor Sulfonamidobenzoic Acid Inhibitor Sulfonamide_Inhibitor->CAIX Inhibits

Role of CA IX in Cancer and Inhibition
Targeting the Coxsackievirus B3 Capsid

Certain sulfonamidobenzoic acid derivatives act as capsid binders, a class of antiviral agents that inhibit viral replication by interacting with the viral capsid.[1][4][5][6][7] In the case of Coxsackievirus B3, these inhibitors are thought to bind to a hydrophobic pocket within the VP1 capsid protein. This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and the release of the viral RNA genome into the host cell cytoplasm. By blocking this crucial early step in the viral life cycle, the inhibitors effectively halt viral replication.

CVB3_Virion CVB3 Virion Host_Cell_Receptor Host Cell Receptor CVB3_Virion->Host_Cell_Receptor Binds to Attachment 1. Attachment Entry 2. Entry into Host Cell Attachment->Entry Uncoating 3. Uncoating Entry->Uncoating Viral_RNA_Release 4. Viral RNA Release into Cytoplasm Uncoating->Viral_RNA_Release Replication 5. Replication & Translation Viral_RNA_Release->Replication Assembly 6. Assembly of New Virions Replication->Assembly Release 7. Release of Progeny Virions Assembly->Release Capsid_Binder Sulfonamidobenzoic Acid (Capsid Binder) Capsid_Binder->Uncoating Inhibits

Mechanism of Capsid-Binding Antivirals

References

Application Notes and Protocols: 4-[(Ethylamino)sulfonyl]benzoic Acid as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to a wide range of physiological processes, including respiration, pH homeostasis, ion transport, and bone resorption.[1] There are at least 14 known isoforms of human carbonic anhydrase, some of which are cytosolic (e.g., CA I, CA II), while others are membrane-bound (e.g., CA IX, CA XII).[2]

The overexpression of certain CA isoforms is associated with various pathologies. For instance, the transmembrane, tumor-associated isoforms CA IX and CA XII are strongly linked to cancer progression.[1][3] Their expression is often induced by hypoxia, a common feature of solid tumors, and they contribute to the acidification of the tumor microenvironment, which promotes tumor cell survival, proliferation, and metastasis.[1][3] Consequently, the inhibition of these isoforms has emerged as a promising strategy for anticancer drug development.[2]

Aromatic and heterocyclic sulfonamides are a well-established class of potent carbonic anhydrase inhibitors.[2] 4-[(Ethylamino)sulfonyl]benzoic acid belongs to this class of compounds. Its chemical structure, featuring a benzene sulfonamide moiety, suggests its potential as an inhibitor of carbonic anhydrase isoforms. These application notes provide an overview of its potential applications, protocols for evaluating its inhibitory activity, and insights into the relevant signaling pathways.

Potential Applications

Given its chemical structure as a benzenesulfonamide derivative, this compound is a candidate for the inhibition of various carbonic anhydrase isoforms. The primary therapeutic applications would likely target isoforms implicated in disease:

  • Anticancer Agent: By targeting the tumor-associated isoforms CA IX and CA XII, this compound could potentially disrupt pH regulation in the tumor microenvironment, leading to reduced tumor growth and metastasis.[3][4]

  • Antiglaucoma Agent: Inhibition of CA II and CA IV in the ciliary processes of the eye can reduce the secretion of aqueous humor, thereby lowering intraocular pressure.

  • Diuretic: Inhibition of CAs in the kidneys can lead to diuretic effects.

  • Anticonvulsant: Some CA inhibitors are used in the management of epilepsy.

Quantitative Inhibitory Data

Carbonic Anhydrase Isoform4-(Methylcarbamoyl)benzenesulfonamide Kᵢ (nM)[4]4-(Ethylcarbamoyl)benzenesulfonamide Kᵢ (nM)[4]Acetazolamide Kᵢ (nM)[5]
hCA I (cytosolic) 33425.3250
hCA II (cytosolic) 1.10.712.1
hCA IX (transmembrane, tumor-associated) 1.31.025.8
hCA XII (transmembrane, tumor-associated) --5.7

Note: The data presented is for structurally similar compounds and should be considered illustrative. Experimental determination of the inhibitory activity of this compound is required for accurate assessment.

Experimental Protocols

Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

    • Prepare a working solution of the CA enzyme in Assay Buffer. The final concentration will depend on the specific activity of the enzyme isoform.

    • Prepare a stock solution of p-NPA in a minimal amount of acetonitrile or DMSO.

  • Assay Protocol (96-well plate):

    • Enzyme and Inhibitor Incubation:

      • To each well, add 80 µL of Assay Buffer.

      • Add 5 µL of the CA enzyme solution to the "Enzyme Control," "Inhibitor Control," and "Sample" wells.

      • Add 10 µL of various concentrations of the test compound to the "Sample" wells.

      • Add 10 µL of various concentrations of Acetazolamide to the "Inhibitor Control" wells.

      • Add 10 µL of DMSO to the "Enzyme Control" wells.

      • For a "Background Control" well, add 85 µL of Assay Buffer and 10 µL of the test compound.

      • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation:

      • Add 5 µL of the p-NPA substrate solution to all wells to initiate the reaction.

    • Measurement:

      • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 10-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_enzyme_control - V_sample) / V_enzyme_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change with a pH indicator.

Materials:

  • Stopped-flow spectrophotometer

  • Human carbonic anhydrase isoforms

  • This compound (test compound)

  • Acetazolamide (positive control)

  • Buffer (e.g., 20 mM Tris, pH 8.3)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • DMSO

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare a working solution of the CA enzyme in the buffer containing the pH indicator.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.[6]

  • Stopped-Flow Measurement:

    • Equilibrate the two syringes of the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe with the enzyme solution (containing the inhibitor at various concentrations or DMSO for control).

    • Load the second syringe with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • The initial rates of the catalyzed and uncatalyzed (in the presence of a high concentration of a standard inhibitor or no enzyme) reactions are determined from the initial linear portion of the absorbance change.

    • The catalytic activity is calculated as the difference between the catalyzed and uncatalyzed rates.

    • Inhibition constants (Kᵢ) are determined by measuring the enzyme activity at various substrate (CO₂) and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Experimental Workflow for Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Stock Solution (this compound in DMSO) B Prepare Serial Dilutions of Test Compound A->B D Pre-incubate CA Enzyme with Test Compound B->D C Prepare CA Enzyme Solution and Substrate (p-NPA or CO2) C->D E Initiate Reaction by adding Substrate D->E F Measure Reaction Rate (Spectrophotometry) E->F G Calculate Percent Inhibition F->G H Generate Dose-Response Curve G->H I Determine IC50 / Ki Value H->I J J I->J Identify Potent Inhibitor

Caption: Workflow for screening carbonic anhydrase inhibitors.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from methods used for similar sulfonamide derivatives. The synthesis would likely start from 4-chlorosulfonylbenzoic acid.

Materials:

  • 4-Chlorosulfonylbenzoic acid

  • Ethylamine

  • A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A base (e.g., Triethylamine, Pyridine)

Procedure:

  • Dissolve 4-chlorosulfonylbenzoic acid in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethylamine and the base in the same solvent to the cooled solution of 4-chlorosulfonylbenzoic acid with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess amine and base) and brine.

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Synthesis Workflow Diagram

G start 4-Chlorosulfonylbenzoic Acid process Reaction in Anhydrous Solvent (e.g., DCM) start->process reagent1 Ethylamine (CH3CH2NH2) Triethylamine reagent1->process product This compound process->product

Caption: Proposed synthesis of this compound.

Involvement in Signaling Pathways

The inhibition of tumor-associated carbonic anhydrases IX and XII can impact several cancer-related signaling pathways.

Carbonic Anhydrase IX (CA IX) Signaling

CA IX is known to influence cell adhesion, migration, and proliferation through its interaction with key signaling molecules.[1][7] Overexpression of CA IX can lead to the activation of pathways that promote metastasis.

  • EGFR/PI3K Pathway: CA IX can enhance the activity of the EGFR/PI3K pathway, which is crucial for cell growth and survival.[3][8]

  • Rho GTPase Signaling: CA IX overexpression has been shown to induce changes in cell morphology and motility through the aberrant activation of Rho GTPase signaling, which is involved in cytoskeletal organization and cell adhesion.[7]

CAIX_Signaling CAIX CA IX EGFR EGFR CAIX->EGFR enhances activity RhoGTPase Rho GTPase Signaling CAIX->RhoGTPase activates PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT Proliferation Cell Growth & Survival AKT->Proliferation Metastasis Invasion & Metastasis RhoGTPase->Metastasis

Caption: CA IX-associated signaling pathways in cancer.

Carbonic Anhydrase XII (CA XII) Signaling

CA XII is also implicated in tumor progression and chemoresistance and interacts with several signaling pathways.

  • NF-κB Pathway: CA XII can modulate the activity of NF-κB-related proteins by promoting the degradation of its inhibitor, IκB. This allows the p65/cRel-p50 complex to translocate to the nucleus and activate genes involved in immune responses and cell survival.[3][8]

  • p38 MAPK Pathway: In breast cancer cells, CA XII has been shown to promote invasion and migration through the p38 MAPK signaling pathway.[9]

  • IGF-1/PI3K/CREB Pathway: In the context of cartilage, CA XII expression is regulated by the IGF-1/PI3K/CREB signaling pathway, highlighting its role in anabolic processes.[10]

CAXII_Signaling CAXII CA XII IkB IκB Degradation CAXII->IkB promotes p38 p38 MAPK Pathway CAXII->p38 activates NFkB NF-κB (p65/cRel-p50) IkB->NFkB activates GeneTranscription Gene Transcription (Survival, Immunity) NFkB->GeneTranscription nuclear translocation Invasion Invasion & Migration p38->Invasion

Caption: CA XII-associated signaling pathways.

References

High-performance liquid chromatography (HPLC) analysis of 4-[(Ethylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-[(Ethylamino)sulfonyl]benzoic acid.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds. As a substituted benzoic acid derivative containing a sulfonamide group, its purity and accurate quantification are critical for its use in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds, offering high resolution, sensitivity, and specificity.

This document provides a detailed application note and a comprehensive protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The method is designed for the quantification of the main component and the separation of potential process-related impurities. This protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the eluate at a wavelength where the analyte exhibits significant absorption.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this HPLC method. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

Table 1: Chromatographic Parameters and System Suitability

ParameterAcceptance CriteriaTypical Performance
Retention Time (RT)Report~ 5.2 min
Tailing Factor (T)≤ 2.01.1
Theoretical Plates (N)≥ 2000> 5000
Resolution (Rs)≥ 2.0 (between analyte and closest impurity)> 2.5

Table 2: Method Validation Parameters

ParameterResult
Linearity (Correlation Coefficient, r²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Reagents: Formic acid (AR grade)

  • Filters: 0.45 µm nylon or PTFE syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water, mix well, and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile, mix well, and degas.

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of working standard solutions by diluting the standard stock solution with the diluent. These solutions are used to establish the calibration curve.

  • Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask and dissolve in the diluent to achieve a final concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Analysis and Calculations

The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte

  • m is the slope of the calibration curve

  • x is the concentration of the analyte

  • c is the y-intercept

The percentage purity of the sample can be calculated as follows:

% Purity = (Concentration from calibration curve / Theoretical concentration) x 100

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Solution Preparation D Blank Injection B->D E Standard Injections (Calibration) D->E F Sample Injection E->F G Peak Integration & Identification F->G H Calibration Curve Generation G->H I Quantification & Purity Calculation H->I Logical_Relationship Analyte 4-[(Ethylamino)sulfonyl] benzoic acid Separation Differential Partitioning Analyte->Separation StationaryPhase C18 Stationary Phase (Nonpolar) StationaryPhase->Separation MobilePhase Aqueous/Organic Mobile Phase (Polar) MobilePhase->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Concentration Determination Detection->Quantification

Application Notes and Protocols: In Vitro Biological Activity Screening of 4-[(Ethylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific in vitro biological activity data has been published for 4-[(Ethylamino)sulfonyl]benzoic acid. The following application notes and protocols are based on the reported activities of structurally similar N-alkylsulfamoylbenzoic acid and 4-(aminosulfonyl)benzoic acid derivatives. These protocols are provided as a representative guide for the potential screening of the target compound.

Introduction

Derivatives of 4-(aminosulfonyl)benzoic acid are a class of compounds that have demonstrated a range of biological activities, including antidiabetic and antimicrobial effects. The structural motif, featuring a benzoic acid and a sulfonamide group, is present in several clinically used drugs. This document outlines protocols for the in vitro screening of this compound for potential antidiabetic activity through the inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism.

Potential Signaling Pathway: Regulation of Postprandial Hyperglycemia

Inhibition of α-glucosidase and α-amylase is a therapeutic strategy to manage type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, the rate of glucose absorption is reduced, leading to a decrease in postprandial blood glucose levels.

pathway Carbohydrates Dietary Carbohydrates Amylase α-Amylase Carbohydrates->Amylase Digestion Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Digestion Glucose Glucose Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Increased Blood Glucose Inhibitor 4-[(Ethylamino)sulfonyl] benzoic acid (Potential Inhibitor) Inhibitor->Amylase Inhibition Inhibitor->Glucosidase Inhibition

Caption: Potential mechanism of action for this compound in regulating blood glucose levels.

Data Presentation: Illustrative Quantitative Data

The following table summarizes hypothetical inhibitory concentration (IC50) values for this compound against α-amylase and α-glucosidase, based on activities observed for structurally related compounds. Acarbose, a known inhibitor, is included as a positive control.

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
This compoundTo be determinedTo be determined
Acarbose (Positive Control)10 - 5050 - 200
Structurally Similar Compound A25.5 ± 2.175.2 ± 5.8
Structurally Similar Compound B15.8 ± 1.545.9 ± 3.7

Data for similar compounds are illustrative and sourced from analogous studies.

Experimental Protocols

Preparation of Test Compound
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare serial dilutions of the stock solution in the appropriate assay buffer to achieve a range of final concentrations for testing. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.

In Vitro α-Amylase Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of α-amylase, which hydrolyzes starch to smaller sugars.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (pH 6.9)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

  • Add 50 µL of α-amylase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 50 µL of the starch solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent.

  • Heat the plate at 100°C for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Acarbose is used as a positive control. The control contains the buffer instead of the test compound.

Calculation of Inhibition:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In Vitro α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, which breaks down p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow-colored p-nitrophenol.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium carbonate (Na₂CO₃) solution

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

  • Add 100 µL of α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control. The control contains the buffer instead of the test compound.

Calculation of Inhibition:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CompoundPrep Prepare Test Compound (Serial Dilutions) Mix Mix Compound and Enzyme CompoundPrep->Mix EnzymePrep Prepare Enzyme Solution (α-Amylase or α-Glucosidase) EnzymePrep->Mix SubstratePrep Prepare Substrate Solution (Starch or pNPG) AddSubstrate Add Substrate (Start Reaction) SubstratePrep->AddSubstrate PreIncubate Pre-incubate Mix->PreIncubate PreIncubate->AddSubstrate Incubate Incubate AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction Measure Measure Absorbance StopReaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Application Notes and Protocols for Testing the Bioactivity of 4-[(Ethylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-[(Ethylamino)sulfonyl]benzoic acid is a chemical compound that features both a sulfonamide and a benzoic acid moiety. Derivatives of sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3][4] Similarly, benzoic acid derivatives are known for their antimicrobial and antioxidant properties.[5][6] The combination of these two functional groups in this compound suggests its potential as a bioactive agent. These application notes provide a comprehensive experimental design to screen for and characterize the potential bioactivities of this compound.

The proposed experimental workflow follows a tiered approach, beginning with broad primary screening to identify potential biological activities, followed by more focused secondary assays to confirm and further characterize these activities, and finally, mechanistic studies to elucidate the mode of action.

Experimental Workflow

experimental_workflow compound This compound tier1 Tier 1: Primary Screening compound->tier1 antimicrobial Antimicrobial Screening (MIC Assay) tier1->antimicrobial cytotoxicity Cytotoxicity Screening (MTT Assay) tier1->cytotoxicity tier2 Tier 2: Confirmatory Assays antimicrobial->tier2 If Active cytotoxicity->tier2 If Active dna_binding DNA Binding Assay cytotoxicity->dna_binding time_kill Time-Kill Kinetics tier2->time_kill apoptosis Apoptosis Assay (Annexin V/PI) tier2->apoptosis enzyme Enzyme Inhibition Assays tier2->enzyme tier3 Tier 3: Mechanism of Action apoptosis->tier3 If Apoptosis Induced pathway Signaling Pathway Analysis (e.g., Western Blot) tier3->pathway tier3->dna_binding

Caption: A tiered experimental workflow for bioactivity testing.

Tier 1: Primary Screening Protocols

Antimicrobial Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi. Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[7][8]

Protocol: Broth Microdilution MIC Assay

  • Microorganism Panel:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).[7]

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 35401), Pseudomonas aeruginosa (e.g., ATCC 27853).[7]

    • Fungi: Candida albicans (e.g., ATCC 10231).

  • Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. The final DMSO concentration should not exceed 1% to avoid toxicity to the microbes.

  • Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of MHB or RPMI to each well. b. Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate. c. Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells. d. Add 10 µL of the inoculum to each well. e. Include positive controls (microbes in broth without the compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference compound. f. Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Table 1

MicroorganismStrainMIC of Test Compound (µg/mL)MIC of Reference Drug (µg/mL)
Staphylococcus aureusATCC 25923
Bacillus subtilisATCC 6683
Escherichia coliATCC 35401
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 10231
Cytotoxicity Screening

Objective: To evaluate the cytotoxic potential of this compound against various human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. Sulfonamide derivatives have shown promising anticancer activity.[3][9]

Protocol: MTT Cell Viability Assay

  • Cell Line Panel:

    • Cancer Cell Lines: MCF-7 (breast), HeLa (cervical), MDA-MB-231 (breast).[3]

    • Non-cancerous Cell Line: A suitable normal cell line (e.g., human fibroblasts) to assess general cytotoxicity.

  • Cell Culture: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure: a. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Prepare serial dilutions of the test compound in the cell culture medium. c. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plates for 48-72 hours. e. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. f. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Table 2

Cell LineIC50 of Test Compound (µM)IC50 of Doxorubicin (µM)Selectivity Index (Normal/Cancer)
MCF-7
HeLa
MDA-MB-231
Normal FibroblastsN/A

Tier 2: Confirmatory and Secondary Assays

If significant activity is observed in the primary screening, the following assays can be performed.

Apoptosis Assay (if cytotoxic)

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Treat the cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation: Table 3

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control
Test Compound (IC50)
Positive Control

Tier 3: Mechanism of Action Studies

Signaling Pathway Analysis

Objective: To investigate the molecular mechanism underlying the bioactivity. For instance, if apoptosis is induced, the involvement of key signaling proteins can be assessed. Many anticancer agents target critical proteins like p53, caspases, and NF-κB.[3]

Hypothesized Apoptotic Signaling Pathway

signaling_pathway compound 4-[(Ethylamino)sulfonyl] benzoic acid p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates cyto_c Cytochrome c Release bax->cyto_c Promotes bcl2->cyto_c Inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothesized intrinsic apoptosis signaling pathway.

Protocol: Western Blot Analysis

  • Treat cells with the test compound at various concentrations and for different time points.

  • Lyse the cells to extract total proteins.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., p53, Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities to determine changes in protein expression levels.

Data Presentation: Western blot images should be presented, along with bar graphs showing the quantification of relative protein expression.

DNA Binding Assay

Objective: To determine if the compound interacts with DNA, which is a common mechanism for anticancer drugs.[3][9]

Protocol: UV-Visible Spectrophotometric Analysis

  • Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

  • Record the UV-Vis spectrum of the CT-DNA solution.

  • Titrate the DNA solution with increasing concentrations of the test compound.

  • Record the UV-Vis spectrum after each addition of the compound.

  • Analyze the changes in the absorbance and wavelength of the DNA peak to determine the mode of binding (e.g., intercalation or groove binding).

Data Presentation: Present the UV-Vis spectra showing the changes upon addition of the test compound. A table summarizing the changes in absorbance and wavelength maxima can also be included.

References

Application Notes and Protocols: 4-[(Ethylamino)sulfonyl]benzoic Acid in Drug Design and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Ethylamino)sulfonyl]benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This scaffold is a key component in the design of novel therapeutic agents targeting diverse pathological conditions. The presence of the sulfonamide linker and the benzoic acid moiety allows for modifications that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. These notes provide an overview of the applications of this chemical class in drug design, along with relevant experimental protocols and data.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have been explored for various therapeutic applications, primarily by modifying the core structure to interact with specific biological targets.

Antiviral Activity

A notable application of sulfonamidobenzoic acid derivatives is in the development of antiviral agents. Specifically, certain derivatives have been identified as inhibitors of the enterovirus life cycle, such as Coxsackievirus B3 (CVB3).[1] These compounds are proposed to act as capsid binders, interfering with the viral structure and preventing its replication.[1]

Anticancer Activity

The benzoic acid scaffold is associated with anticancer properties, with some derivatives acting as inhibitors of histone deacetylases (HDACs).[2][3] HDACs are crucial enzymes in gene regulation, and their inhibition can lead to the reactivation of tumor suppressor genes.[2][3] Additionally, other derivatives have shown anti-angiogenic effects by reducing the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels that supply tumors.[4]

Enzyme Inhibition

This class of compounds has been investigated as inhibitors of various enzymes implicated in disease:

  • Glycerol-3-Phosphate Acyltransferase (GPAT): Substituted o-(octanesulfonamido)benzoic acids have been designed as GPAT inhibitors for potential anti-obesity therapeutics.[5]

  • Steroid 5α-reductase: Derivatives of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid have shown inhibitory activity against steroid 5α-reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone and a target for conditions like benign prostatic hyperplasia.[6]

Antibacterial Activity

Hybrids of isatin and aminobenzoic acid have been synthesized and demonstrated selective activity against Gram-positive bacteria.[7] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[8]

Renal Tubular Transport Inhibition

The structurally related and well-established drug, Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid), acts as a uricosuric agent by inhibiting the tubular reabsorption of urate in the kidneys.[9][10][11] This mechanism serves as a foundational concept for designing new molecules targeting renal transport proteins.

Quantitative Data on Derivative Efficacy

The following table summarizes the inhibitory concentrations (IC50) of various derivatives of this compound against their respective targets.

Compound Class/DerivativeTargetIC50 ValueTherapeutic Area
4-Substituted Sulfonamidobenzoic Acid DerivativesCoxsackievirus B3 (CVB3)4.22 µM and 4.29 µMAntiviral
4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acidGlycerol-3-Phosphate Acyltransferase (GPAT)8.5 µMAnti-obesity
4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidHuman Steroid 5α-reductase Type 20.82 µMBenign Prostatic Hyperplasia
Naphthyl-substituted pyrazole-derived hydrazonesDrug-resistant Staphylococcus aureus0.78 µg/ml (MIC)Antibacterial
Naphthyl-substituted pyrazole-derived hydrazonesDrug-resistant Acinetobacter baumannii1.56 µg/ml (MIC)Antibacterial

Experimental Protocols

General Synthesis of a 4-[(Alkylamino)sulfonyl]benzoic Acid Derivative

This protocol is a generalized procedure based on the synthesis of related compounds.[12][13][14]

Objective: To synthesize a 4-[(alkylamino)sulfonyl]benzoic acid derivative.

Materials:

  • Starting benzoic acid or benzoate ester

  • Chlorosulfonic acid

  • Thionyl chloride

  • Alkylamine (e.g., ethylamine)

  • Sodium hydroxide

  • Hydrochloric acid

  • Organic solvents (e.g., dichloromethane, acetone)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Chlorosulfonation:

    • Dissolve the starting benzoic acid derivative in a suitable solvent.

    • Cool the solution in an ice bath.

    • Slowly add chlorosulfonic acid dropwise while maintaining the temperature between 5-10°C.[13]

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Sulfonamide Formation:

    • Dissolve the resulting sulfonyl chloride in an appropriate solvent.

    • Add the desired alkylamine (e.g., ethylamine) to the solution.

    • Stir the reaction at room temperature.

    • After completion, wash the reaction mixture with dilute acid and then with brine.

    • Dry the organic phase and evaporate the solvent.

  • Hydrolysis (if starting with an ester):

    • Dissolve the sulfonamide ester in a mixture of alcohol and water.

    • Add a solution of sodium hydroxide and stir at room temperature.[12]

    • Monitor the reaction by TLC.

    • After completion, remove the alcohol under reduced pressure.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the product.[12]

    • Filter the solid, wash with water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the IC50 value of a test compound against a target enzyme.

Materials:

  • Test compound (derivative of this compound)

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Microplate reader

  • 96-well plates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[15]

Antiviral Capsid Binding Assay (Conceptual Workflow)

Objective: To assess the ability of a compound to bind to the viral capsid and stabilize it against thermal denaturation.[1]

Materials:

  • Purified virus (e.g., Coxsackievirus B3)

  • Test compound

  • Fluorescent dye that binds to exposed nucleic acids (e.g., SYBR Green)

  • Real-time PCR instrument or fluorometer with temperature control

Procedure:

  • Incubate the purified virus with different concentrations of the test compound.

  • Include a no-compound control.

  • Add the fluorescent dye to the virus-compound mixtures.

  • Use a real-time PCR instrument to gradually increase the temperature of the samples.

  • Monitor the fluorescence intensity as the temperature increases.

  • The temperature at which the fluorescence increases sharply indicates the denaturation of the capsid and exposure of the viral genome.

  • A shift to a higher denaturation temperature in the presence of the compound suggests that it binds to and stabilizes the viral capsid.

Visualizations

Signaling Pathways and Workflows

G Conceptual Workflow for Synthesis and Screening cluster_synthesis Synthesis cluster_screening Screening start Starting Benzoic Acid Derivative chloro Chlorosulfonation start->chloro sulfon Sulfonamide Formation chloro->sulfon hydro Hydrolysis (optional) sulfon->hydro purify Purification hydro->purify assay In Vitro Assay (e.g., Enzyme Inhibition) purify->assay Test Compound ic50 IC50 Determination assay->ic50 G Proposed Anti-Angiogenic Mechanism of Action compound Benzoic Acid Derivative (e.g., TAC-101) rar Retinoic Acid Receptor-alpha (RAR-alpha) compound->rar Binds to ap1 Activator Protein-1 (AP-1) rar->ap1 Interferes with dna DNA Binding ap1->dna Binds to ap1->dna Inhibited by RAR-Compound Complex vegf_gene VEGF Gene Transcription dna->vegf_gene Initiates vegf VEGF Production vegf_gene->vegf Leads to angiogenesis Angiogenesis vegf->angiogenesis Promotes G Antiviral Capsid Binder Mechanism compound Sulfonamidobenzoic Acid Derivative virus Enterovirus compound->virus Targets binding Binding to Viral Capsid compound->binding virus->binding Binds to uncoating Viral Uncoating binding->uncoating Inhibits replication Viral Replication uncoating->replication Leads to

References

Application Notes and Protocols for Sulfonylbenzoic Acid Analogs in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the antimicrobial and antifungal potential of sulfonylbenzoic acid analogs. This document includes a summary of their activity, potential mechanisms of action, and detailed protocols for in vitro evaluation. The information is intended to guide researchers in the exploration of these compounds as potential therapeutic agents.

Introduction to Sulfonylbenzoic Acid Analogs

Sulfonylbenzoic acid derivatives are a class of organic compounds characterized by a benzoic acid scaffold substituted with a sulfonyl group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by compounds containing sulfonamide and benzoic acid moieties. The sulfonamide group is a well-established pharmacophore in antimicrobial drugs, famously known for its role in inhibiting folic acid synthesis in bacteria. Benzoic acid and its derivatives are also recognized for their antimicrobial and antifungal properties, often utilized as preservatives in food and pharmaceutical products. The combination of these two functional groups in sulfonylbenzoic acid analogs presents a promising avenue for the development of novel antimicrobial and antifungal agents.

Recent studies have focused on the synthesis and evaluation of various sulfonylbenzoic acid analogs, revealing a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[1][2] The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on both the benzoic acid ring and the sulfonyl group, offering opportunities for structure-activity relationship (SAR) studies to optimize their potency and spectrum of activity.

Mechanisms of Action

The antimicrobial and antifungal effects of sulfonylbenzoic acid analogs are believed to be multifactorial, stemming from the combined properties of the sulfonamide and benzoic acid components. The primary proposed mechanisms include:

  • Inhibition of Folic Acid Synthesis: As sulfonamide-containing compounds, sulfonylbenzoic acid analogs are potential competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these analogs can block the production of dihydrofolic acid, a precursor for essential nucleotides and amino acids, ultimately leading to bacteriostasis.[3]

  • Disruption of Fungal Cell Metabolism: The benzoic acid moiety can contribute to antifungal activity by disrupting the fungal cell's internal environment. Undissociated benzoic acid can penetrate the fungal cell membrane. Once inside the higher pH of the cytoplasm, the acid dissociates, leading to a decrease in intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, thereby depleting the cell of ATP and restricting growth.

  • Inhibition of Fungal-Specific Enzymes: Some research on benzoic acid derivatives suggests a potential to inhibit fungal-specific enzymes like CYP53, a cytochrome P450 enzyme. Inhibition of such enzymes could disrupt essential metabolic pathways unique to fungi, offering a selective mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial and antifungal activity of selected sulfonylbenzoic acid analogs from recent studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Analogs [2]

CompoundTest OrganismMIC (µg/mL)MBEC (µg/mL)
4 Staphylococcus aureus ATCC 6538125125
Bacillus subtilis ATCC 6683125>500
Enterococcus faecium E5>500125
6a Candida albicans 393>500125
3 Enterococcus faecium E5>500125

Note: Compound structures are as described in the source publication.[1]

Table 2: Zone of Inhibition of 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Analogs [1]

CompoundTest OrganismZone of Inhibition (mm)
3 Enterococcus faecium E515
4 Enterococcus faecium E510
Staphylococcus aureus ATCC 65388
Bacillus subtilis ATCC 66839
5b Staphylococcus aureus ATCC 65389
6a Candida albicans 3938

Note: Compound structures are as described in the source publication.[1]

Visualizations

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonylbenzoic Acid Analog PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Diphosphate Dihydropteroate->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides SulfonylbenzoicAcid Sulfonylbenzoic Acid Analog SulfonylbenzoicAcid->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides via competitive inhibition of dihydropteroate synthase.

Antifungal_Mechanism cluster_cell Fungal Cell cluster_glycolysis Glycolysis Extracellular Extracellular Space (Low pH) SBA_un Sulfonylbenzoic Acid (Undissociated) Extracellular->SBA_un Membrane Fungal Cell Membrane SBA_dis Sulfonylbenzoic Acid (Dissociated) Membrane->SBA_dis Enters Cytoplasm Cytoplasm Cytoplasm (Higher pH) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate ATP_out ATP Production (Inhibited) F16BP->ATP_out PFK->F16BP ADP_out ADP PFK->ADP_out ATP_in ATP ATP_in->PFK SBA_un->Membrane Diffusion H_ion H+ SBA_dis->H_ion Anion Anion SBA_dis->Anion pH_drop Intracellular pH Drop H_ion->pH_drop pH_drop->PFK Inhibition

Caption: Antifungal mechanism of benzoic acid derivatives leading to intracellular pH drop and enzyme inhibition.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sulfonylbenzoic acid analog (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

  • Pipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the sulfonylbenzoic acid analog in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to achieve the desired starting concentration for serial dilutions.

  • Preparation of Inoculum:

    • Bacteria: From a fresh agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Fungi: Grow the fungal strain on a suitable agar medium. Prepare a suspension of conidia or yeast cells in sterile saline. Adjust the suspension to a specific optical density using a spectrophotometer, and then dilute in RPMI-1640 to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

  • Serial Dilutions:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum only (no test compound).

    • Negative Control: A well containing broth only (no inoculum).

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-72 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare Test Compound Stock Solution C Perform 2-fold Serial Dilutions in 96-well plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate wells with microbial suspension B->D C->D E Include Positive, Negative, and Solvent Controls D->E F Incubate plate (e.g., 37°C, 24h) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for the Broth Microdilution Assay.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening

This method is used for the qualitative or semi-quantitative screening of the antimicrobial activity of a compound.

Materials:

  • Sulfonylbenzoic acid analog (test compound)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Incubator

  • Calipers

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard, as described in the broth microdilution protocol.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of growth. Allow the plate to dry for a few minutes.

  • Creating Wells: Use a sterile cork borer (e.g., 6 mm in diameter) to punch wells into the agar.

  • Application of Test Compound: Add a known volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative Control: A well containing the solvent (e.g., DMSO) used to dissolve the test compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well using calipers. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow A Prepare Microbial Inoculum (0.5 McFarland) B Create a uniform lawn of microbes on MHA plate A->B C Punch wells into the agar B->C D Add test compound solution to the wells C->D E Include Positive and Negative Controls D->E F Incubate plate (e.g., 37°C, 24h) E->F G Measure the diameter of the zone of inhibition F->G

References

The Versatile Building Block: 4-[(Ethylamino)sulfonyl]benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-[(Ethylamino)sulfonyl]benzoic acid, a sulfamoylbenzoic acid derivative, is a versatile bifunctional molecule increasingly utilized as a key building block in the landscape of organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its unique structure, featuring a carboxylic acid and a sulfonamide moiety, allows for diverse chemical modifications, paving the way for the creation of a wide array of novel compounds with significant biological activities.

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, targeting researchers, scientists, and professionals in drug development. The protocols outlined herein are based on established synthetic methodologies for analogous compounds, offering a robust starting point for laboratory applications.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise in two primary therapeutic areas: as potent carbonic anhydrase inhibitors and as broad-spectrum antimicrobial agents.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. The sulfonamide group of this compound serves as a key pharmacophore that can bind to the zinc ion in the active site of CAs. By modifying the carboxylic acid and the ethylamino group, a library of selective and potent CA inhibitors can be generated.

Antimicrobial Activity: The sulfonamide scaffold is a well-established pharmacophore in antimicrobial drugs. These compounds act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] Derivatives of this compound can be synthesized to target this pathway, offering potential new avenues for combating bacterial and fungal infections.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available 4-methylbenzenesulfonyl chloride. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by chlorosulfonation to yield 4-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with ethylamine to afford the final product.

Synthesis_Workflow General Synthesis Workflow A 4-Methylbenzenesulfonyl Chloride B Oxidation & Chlorosulfonation A->B C 4-(Chlorosulfonyl)benzoic Acid B->C D Reaction with Ethylamine C->D E This compound D->E CA_Inhibition_Pathway Carbonic Anhydrase Inhibition cluster_0 CA Active Site Zn_ion Zn²⁺ Inhibition Enzyme Inhibition Zn_ion->Inhibition His_residues Histidine Residues Sulfonamide Sulfonamide Moiety (from derivative) Sulfonamide->Zn_ion Coordinates with Derivative 4-[(Ethylamino)sulfonyl]benzoic Acid Derivative Derivative->Sulfonamide

References

Application Notes and Protocols for Bioassay Development: 4-[(Ethylamino)sulfonyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and execution of bioassays to characterize the biological activity of 4-[(ethylamino)sulfonyl]benzoic acid derivatives. This class of compounds, exemplified by the well-known uricosuric agent Probenecid [4-(dipropylsulfamoyl)benzoic acid], has demonstrated significant interaction with key physiological targets, including renal transporters and membrane channels.[1][2][3][4] This document outlines detailed protocols for relevant in vitro assays and presents a framework for data analysis and visualization.

Introduction

This compound and its derivatives are sulfonamides that have garnered interest for their therapeutic potential.[3] A prominent member of this structural class, Probenecid, is known to modulate the transport of organic anions, thereby affecting the pharmacokinetics of various drugs and the renal excretion of uric acid.[1][3][4] The primary molecular targets identified for Probenecid and its analogs are the Organic Anion Transporters (OATs), Urate Transporter 1 (URAT1), and Pannexin-1 (PANX1) channels.[2][5]

This guide provides protocols for assays targeting these key proteins, enabling researchers to:

  • Screen for novel inhibitors of renal transporters.

  • Characterize the potency and selectivity of lead compounds.

  • Elucidate the mechanism of action of this compound derivatives.

Key Biological Targets and In Vitro Bioassays

The primary bioassays for this class of compounds focus on their inhibitory activity against renal transporters and membrane channels.

Organic Anion Transporter (OAT) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the uptake of a fluorescent or radiolabeled substrate into cells engineered to express specific OAT isoforms (e.g., OAT1 and OAT3). A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity.[1]

Urate Transporter 1 (URAT1) Inhibition Assay

Principle: This assay quantifies the inhibition of uric acid uptake into cells stably expressing human URAT1 (hURAT1).[6] A decrease in the intracellular accumulation of a labeled uric acid substrate in the presence of the test compound is indicative of URAT1 inhibition.[6]

Pannexin-1 (PANX1) Channel Inhibition Assay

Principle: This assay assesses the ability of a compound to block the channels formed by the Pannexin-1 protein. This can be measured electrophysiologically by recording channel currents or by using dye uptake assays where the blockade of the channel prevents the influx of a fluorescent dye.[2][7]

Data Presentation

Quantitative data from the bioassays should be summarized in a clear and structured format to facilitate comparison between different derivatives. Key parameters to report include IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Compound IDTargetAssay TypeSubstrateIC50 (µM)Ki (µM)Reference(s)
Probenecid OAT16-carboxyfluorescein uptake6-carboxyfluorescein (2 µM)4.00-[1][8]
OAT36-carboxyfluorescein uptake6-carboxyfluorescein (10 µM)2.825[1][4]
hURAT1[¹⁴C]Uric Acid UptakeUric Acid--[6][9]
Pannexin-1Electrophysiology-~150-[2][10]
hP2X7Dye UptakeATP (0.2 mM)203-[7]
Ibuprofen OAT16-carboxyfluorescein uptake6-carboxyfluorescein2.63-[8]
Benzbromarone hURAT1[¹⁴C]Uric Acid UptakeUric Acid0.425-[11]
Lesinurad hURAT1[¹⁴C]Uric Acid UptakeUric Acid--[9]

Experimental Protocols

Protocol 1: In Vitro Organic Anion Transporter (OAT1/OAT3) Inhibition Assay

Objective: To determine the IC50 value of a test compound against OAT1 and OAT3.

Materials:

  • HEK293 cells stably expressing human OAT1 (SLC22A6) or OAT3 (SLC22A8).

  • Mock-transfected HEK293 cells (negative control).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotic).

  • Poly-D-lysine coated 96-well black-wall, clear-bottom plates.

  • Hank's Balanced Salt Solution (HBSS).

  • 6-carboxyfluorescein (6-CF) or other suitable fluorescent substrate.

  • Test compounds and a known inhibitor (e.g., Probenecid) as a positive control.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the OAT-expressing and mock-transfected cells into 96-well plates and culture for 24 hours to reach ~95% confluency.[1]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in HBSS.

  • Assay Execution: a. Remove the culture medium and wash the cells twice with HBSS.[1] b. Add the compound dilutions to the respective wells. c. Incubate at 37°C for a pre-determined time (e.g., 10-15 minutes). d. Add the 6-CF substrate solution to all wells. The final substrate concentration for OAT1 is typically around 2 µM and for OAT3 around 10 µM.[1] e. Incubate at 37°C for a specified time (e.g., 3 minutes).[1] f. Terminate the uptake by washing the cells twice with ice-cold HBSS.[1]

  • Measurement: Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[1]

  • Data Analysis: a. Subtract the background fluorescence from the mock-transfected cells. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro URAT1 Inhibition Assay

Objective: To determine the IC50 value of a test compound against hURAT1.

Materials:

  • HEK293 cells stably expressing hURAT1 (SLC22A12).[6]

  • Mock-transfected HEK293 cells.[6]

  • Culture medium and 24-well plates.

  • HEPES-buffered saline (HBS): 10 mM HEPES, 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, pH 7.4.[6]

  • [¹⁴C]Uric Acid.[6]

  • Unlabeled uric acid.

  • Test compounds and a known inhibitor (e.g., Benzbromarone).[6]

  • Cell Lysis Buffer: 0.1 N NaOH with 1% SDS.[6]

  • Liquid scintillation cocktail and counter.

Procedure:

  • Cell Seeding: Seed the hURAT1-expressing and mock-transfected cells into 24-well plates and culture for 24-48 hours to form a confluent monolayer.[6]

  • Compound and Substrate Preparation: a. Prepare serial dilutions of the test compounds and positive control in HBS. b. Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBS to a final concentration of 20 µM.[6]

  • Assay Execution: a. Aspirate the culture medium and wash the cell monolayers twice with pre-warmed HBS.[6] b. Add 200 µL of HBS containing the test compound to each well and pre-incubate at 37°C for 10-15 minutes.[6] c. Initiate the uptake by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution.[6] d. Incubate at 37°C for 5 minutes.[6] e. Terminate the reaction by aspirating the uptake solution and washing the cells three times with ice-cold HBS.[6]

  • Measurement: a. Lyse the cells with Cell Lysis Buffer. b. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.[6]

  • Data Analysis: a. Subtract the background radioactivity from the mock-transfected cells. b. Calculate the percentage of inhibition for each compound concentration. c. Determine the IC50 value using non-linear regression.

Visualizations

Signaling Pathway Diagram

G cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_urine Urine Urate_blood Uric Acid OAT OAT1/3 Urate_blood->OAT Uptake Drug_blood 4-[(Ethylamino)sulfonyl] benzoic acid derivative Drug_blood->OAT Inhibition URAT1 URAT1 Drug_blood->URAT1 Inhibition Urate_cell Intracellular Uric Acid OAT->Urate_cell URAT1->Urate_blood Urate_cell->URAT1 Reabsorption Urate_urine Excreted Uric Acid Urate_cell->Urate_urine Secretion

Caption: Inhibition of Renal Urate Transport by this compound Derivatives.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis A Seed cells expressing target protein D Pre-incubate cells with compounds A->D B Prepare serial dilutions of test compounds B->D C Prepare labeled substrate solution E Initiate uptake with labeled substrate C->E D->E F Terminate reaction and wash cells E->F G Measure signal (fluorescence/radioactivity) F->G H Calculate % inhibition G->H I Determine IC50/Ki values H->I

Caption: General Workflow for In Vitro Inhibition Bioassays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(Ethylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-[(Ethylamino)sulfonyl]benzoic acid.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: We are experiencing a low yield of our target compound, this compound. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions. The primary reaction involves the nucleophilic attack of ethylamine on 4-(chlorosulfonyl)benzoic acid.

Potential Causes and Solutions:

  • Hydrolysis of 4-(chlorosulfonyl)benzoic acid: The sulfonyl chloride group is highly susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. Perform the quenching of the reaction mixture rapidly in ice-cold water and filter the product promptly to reduce contact time with the aqueous medium.[1]

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the prevalence of side reactions.

    • Solution: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic nature of the reaction and minimize side product formation. Gradually warming the reaction to room temperature may be necessary to ensure completion.

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion of the starting material.

    • Solution: A slight excess of ethylamine is often used to ensure the complete consumption of the 4-(chlorosulfonyl)benzoic acid. However, a large excess can complicate purification. A molar ratio of 1:1.1 to 1:1.5 (4-(chlorosulfonyl)benzoic acid to ethylamine) is a good starting point.

  • Inefficient Mixing: Poor mixing can result in localized high concentrations of reactants, leading to side reactions.

    • Solution: Use a suitable stir bar or mechanical stirrer to ensure the reaction mixture is homogeneous throughout the addition of reagents and the duration of the reaction.

Issue 2: Presence of Impurities in the Final Product

Question: Our final product of this compound is showing significant impurities after analysis. What are the likely side products and how can we minimize their formation and purify our desired compound?

Answer:

Impurity formation is a common challenge in sulfonamide synthesis. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Prevention Strategies:

  • 4-Sulfobenzoic acid: This is the product of the hydrolysis of 4-(chlorosulfonyl)benzoic acid.

    • Prevention: As mentioned previously, maintaining anhydrous conditions is crucial.[1]

  • N,N-diethyl-4,4'-disulfonyldibenzamide (Di-sulfonylation product): This can form if a second molecule of 4-(chlorosulfonyl)benzoic acid reacts with the already formed product. This is less common with primary amines like ethylamine but can occur under certain conditions.

    • Prevention: Use a slight excess of ethylamine and control the reaction temperature. Adding the sulfonyl chloride solution slowly to the ethylamine solution can also minimize this side reaction.

  • Diaryl Sulfone: This impurity can arise from the reaction of the starting sulfonyl chloride with another molecule of benzoic acid, especially at elevated temperatures during the preparation of the sulfonyl chloride.[1]

    • Prevention: Ensure the 4-(chlorosulfonyl)benzoic acid starting material is of high purity. If preparing it in-house, maintain a low reaction temperature during the chlorosulfonation step.[1]

Purification Strategy:

  • Recrystallization: This is a highly effective method for purifying this compound.

    • Recommended Solvents: A mixture of ethanol and water or ethyl acetate and hexane can be effective. The crude product is dissolved in the minimum amount of the hot solvent mixture and allowed to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a nucleophilic acyl substitution reaction where ethylamine acts as the nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride group in 4-(chlorosulfonyl)benzoic acid, displacing the chloride ion.

Q2: What is the role of a base in this reaction?

A2: A base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the ethylamine, which would render it non-nucleophilic. An excess of ethylamine can also serve this purpose.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) can be used to separate the starting material, product, and any major byproducts. The disappearance of the 4-(chlorosulfonyl)benzoic acid spot indicates the completion of the reaction.

Q4: What are the safety precautions I should take during this synthesis?

A4: 4-(chlorosulfonyl)benzoic acid is corrosive and reacts with moisture, releasing HCl gas. Ethylamine is a flammable and corrosive liquid. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-(chlorosulfonyl)benzoic acid

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a neat liquid)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Pyridine or Triethylamine (optional, as a base)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of ethylamine (1.1-1.5 equivalents) in the same anhydrous solvent. If using a base like pyridine or triethylamine, it can be added to the ethylamine solution (1.1-1.5 equivalents).

  • Slowly add the ethylamine solution dropwise to the cooled solution of 4-(chlorosulfonyl)benzoic acid with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Acidify the aqueous mixture with 1M HCl to a pH of 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)SolventYield (%)
0-54THF~85-95
25 (Room Temp)3THF~70-80
502THF~50-60

Note: These are representative yields and can vary based on specific experimental conditions.

Table 2: Effect of Solvent on Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Tetrahydrofuran (THF)0-54~85-95
Dichloromethane (DCM)0-54~80-90
Acetonitrile0-54~75-85

Note: These are representative yields and can vary based on specific experimental conditions.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere Setup B Dissolve 4-(chlorosulfonyl)benzoic acid in Anhydrous Solvent A->B C Cool to 0-5 °C B->C E Slowly Add Ethylamine Solution C->E D Prepare Ethylamine Solution (with optional base) D->E F Stir at 0-5 °C, then Warm to Room Temperature E->F G Monitor by TLC F->G Check for completion H Quench in Ice-Water G->H I Acidify with HCl H->I J Filter Crude Product I->J K Dry Crude Product J->K L Recrystallize K->L M Pure this compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield B Hydrolysis of Sulfonyl Chloride A->B C Suboptimal Temperature A->C D Incorrect Stoichiometry A->D E Inefficient Mixing A->E F Use Anhydrous Conditions, Inert Atmosphere B->F G Maintain Low Temperature (0-5 °C) C->G H Use Slight Excess of Ethylamine D->H I Ensure Vigorous Stirring E->I

Caption: Troubleshooting guide for low yield in the synthesis.

References

Common side reactions in the synthesis of N-alkylsulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-alkylsulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of sulfonamides?

A1: The most prevalent side reactions in N-alkylsulfonamide synthesis include N,N-dialkylation, O-alkylation, and elimination reactions (E2), particularly when using sterically hindered alkyl halides.[1] Additionally, if starting from sulfonyl chlorides, hydrolysis and decomposition of the starting material can occur.[2][3]

Q2: I am observing a significant amount of a double-alkylated product. How can I favor mono-alkylation?

A2: The formation of N,N-dialkylated sulfonamides is a common issue, especially with unhindered primary sulfonamides and reactive alkylating agents like methyl iodide.[1] To promote mono-alkylation, several strategies can be employed:

  • Steric Hindrance: Utilizing bulkier sulfonamides or alkylating agents can physically obstruct the second alkylation.[1]

  • Stoichiometry Control: Carefully control the stoichiometry by using a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents).[1] Slow, portion-wise addition of the alkylating agent can also be beneficial.[1]

  • Reaction Conditions: Employing a weaker base or a stoichiometric amount of a strong base can reduce the concentration of the deprotonated secondary sulfonamide, thus disfavoring dialkylation.[1] Lowering the reaction temperature can also enhance selectivity.[1]

Q3: My reaction is producing an unexpected isomer. Could it be O-alkylation, and how can I prevent it?

A3: Yes, the sulfonamide anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or an oxygen atom, leading to the undesired O-alkylated sulfonate ester.[1] To favor N-alkylation over O-alkylation:

  • Solvent Choice: Polar protic solvents like ethanol can solvate the oxygen atoms of the sulfonamide anion through hydrogen bonding, sterically hindering O-alkylation and thereby promoting N-alkylation.[1]

  • Counter-ion Effects: The choice of base can influence the reaction's regioselectivity. Larger, "softer" cations, such as cesium (Cs+), can lead to a looser ion pair with the sulfonamide anion, which may favor N-alkylation.[1]

Q4: I am attempting to synthesize an N-alkylsulfonamide using a secondary alkyl halide and am getting a low yield of the desired product along with an alkene. What is happening and how can I fix it?

A4: When using secondary or tertiary alkyl halides, the sulfonamide anion can act as a base and promote a bimolecular elimination (E2) reaction, which competes with the desired nucleophilic substitution (SN2) reaction, leading to the formation of an alkene byproduct.[1] To minimize this elimination side reaction:

  • Base Stoichiometry: Avoid using a large excess of the base used to deprotonate the sulfonamide. Use only the amount necessary to achieve deprotonation.[1]

  • Reaction Temperature: Higher temperatures can favor elimination. If the SN2 reaction is sluggish, consider alternative strategies to increase the rate, such as using a more polar aprotic solvent, before resorting to significantly higher temperatures.[1]

Troubleshooting Guides

Issue 1: Low Yield of N-Alkylsulfonamide and Presence of N,N-Dialkylated Impurity

Symptoms:

  • TLC or LC-MS analysis shows a significant spot/peak corresponding to the mass of the dialkylated product.

  • The isolated yield of the desired mono-alkylated product is lower than expected.

Troubleshooting Workflow:

start Low Yield & N,N-Dialkylation check_sterics Assess Steric Hindrance start->check_sterics sterics_ok Sterics Sufficient check_sterics->sterics_ok No sterics_bad Sterics Insufficient check_sterics->sterics_bad Yes check_stoichiometry Review Stoichiometry sterics_ok->check_stoichiometry change_reagents Use Bulkier Sulfonamide or Alkylating Agent sterics_bad->change_reagents end Improved Mono-alkylation change_reagents->end stoich_ok Stoichiometry Correct (1.05-1.1 eq. Alkylating Agent) check_stoichiometry->stoich_ok No stoich_bad Excess Alkylating Agent check_stoichiometry->stoich_bad Yes check_conditions Examine Reaction Conditions stoich_ok->check_conditions adjust_stoichiometry Reduce Alkylating Agent & Consider Slow Addition stoich_bad->adjust_stoichiometry adjust_stoichiometry->end conditions_ok Weak Base & Low Temperature check_conditions->conditions_ok No conditions_bad Strong/Excess Base or High Temperature check_conditions->conditions_bad Yes conditions_ok->end adjust_conditions Use Weaker Base or Lower Temperature conditions_bad->adjust_conditions adjust_conditions->end

Caption: Troubleshooting workflow for N,N-dialkylation.

Issue 2: Formation of an Alkene Byproduct with Secondary/Tertiary Alkyl Halides

Symptoms:

  • GC-MS or NMR analysis indicates the presence of an alkene.

  • Low conversion of the starting sulfonamide to the N-alkylated product.

Troubleshooting Workflow:

start Alkene Formation (E2 Competition) check_base Review Base Stoichiometry start->check_base base_ok Stoichiometric Base check_base->base_ok No base_bad Excess Base check_base->base_bad Yes check_temp Examine Reaction Temperature base_ok->check_temp adjust_base Use Stoichiometric Amount of Base base_bad->adjust_base end Minimized Elimination adjust_base->end temp_ok Low to Moderate Temperature check_temp->temp_ok No temp_bad High Temperature check_temp->temp_bad Yes temp_ok->end adjust_temp Lower Reaction Temperature temp_bad->adjust_temp consider_solvent Consider Solvent Change (More Polar Aprotic) adjust_temp->consider_solvent consider_solvent->end

Caption: Troubleshooting workflow for E2 elimination.

Experimental Protocols

General Procedure for N-Mono-alkylation of a Primary Sulfonamide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary sulfonamide

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, ACN)

Workflow Diagram:

cluster_prep Preparation cluster_reaction Alkylation cluster_workup Workup & Purification prep_sulfonamide Dissolve/Suspend Sulfonamide (1.0 eq.) in Anhydrous Solvent add_base Add Base (1.5 eq.) prep_sulfonamide->add_base deprotonation Stir at RT for 30-60 min (Deprotonation) add_base->deprotonation add_alkylating Add Alkylating Agent (1.1 eq.) Dropwise deprotonation->add_alkylating react Stir at RT to 80°C (Monitor by TLC/LC-MS) add_alkylating->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for N-alkylation.

Procedure:

  • To a stirred suspension of the primary sulfonamide (1.0 equivalent) in an anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M), add the base (1.5 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation of the sulfonamide.[1]

  • Slowly add the alkylating agent (1.1 equivalents) to the reaction mixture. If N,N-dialkylation is a concern, consider adding the alkylating agent portion-wise or via a syringe pump.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight. If the reaction is sluggish, the temperature can be gradually increased, but be mindful that higher temperatures may promote elimination side reactions with secondary alkyl halides.[1]

  • Once the starting material is consumed, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to isolate the desired N-alkylsulfonamide.[1]

Data Summary

The following table summarizes the influence of various factors on the common side reactions in N-alkylsulfonamide synthesis.

Side ReactionInfluencing FactorsStrategy to MinimizeExpected Outcome
N,N-Dialkylation Steric hindrance, Stoichiometry, Base strength, TemperatureUse bulky reagents, use 1.05-1.1 eq. of alkylating agent, use a weaker base, lower the temperature.[1]Increased yield of mono-alkylated product.
O-Alkylation Solvent, Counter-ionUse polar protic solvents, use bases with large cations (e.g., Cs₂CO₃).[1]Increased ratio of N-alkylation to O-alkylation.
Elimination (E2) Alkyl halide structure, Base strength, TemperatureUse primary alkyl halides when possible, use a stoichiometric amount of base, maintain lower reaction temperatures.[1]Reduced formation of alkene byproduct.
Hydrolysis of Sulfonyl Chloride Presence of waterUse anhydrous conditions, perform aqueous workup quickly and at low temperature.[2][3]Minimized formation of sulfonic acid.

References

Technical Support Center: Purification of Crude 4-[(Ethylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-[(Ethylamino)sulfonyl]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities may include 4-sulfamoylbenzoic acid, inorganic salts, and over-alkylated or unalkylated side products.[1][2][3][4]

Q2: Which purification techniques are most effective for this compound?

A2: Recrystallization is a widely used and effective method for purifying solid organic compounds like this compound.[5][6][7] Column chromatography can also be employed for separating the target compound from closely related impurities.[8]

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[6] The solubility of the target compound and its impurities in various solvents should be considered. For benzoic acid and its derivatives, alcohols and aqueous mixtures are often suitable.[9][10][11][12] Preliminary small-scale solubility tests are recommended to identify the optimal solvent or solvent system.

Q4: What is "oiling out," and how can I prevent it during recrystallization?

A4: "Oiling out" occurs when the dissolved compound separates as a liquid instead of forming solid crystals upon cooling. This can be caused by using a solvent in which the compound is too soluble, or by cooling the solution too rapidly. To prevent this, you can try using a less polar solvent, a solvent mixture, or a slower cooling rate. Seeding the solution with a pure crystal of the compound can also induce proper crystallization.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining purity and identifying impurities.[13] Melting point analysis can also provide a good indication of purity; a sharp melting point close to the literature value suggests a high-purity compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. Insufficient solvent volume. Inappropriate solvent.Add more hot solvent in small increments until the compound dissolves. If a large volume is required, the solvent is likely a poor choice. Perform small-scale solubility tests to find a more suitable solvent.[5][6]
No crystals form upon cooling. Solution is not saturated (too much solvent was added). The compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Try adding a co-solvent in which the compound is less soluble (antisolvent crystallization). Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[5]
"Oiling out" occurs. The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The cooling rate is too fast.Use a lower-boiling solvent. Re-heat the solution and add a small amount of a solvent in which the compound is more soluble to reduce supersaturation, then cool slowly. Ensure a very slow cooling rate; insulate the flask.
Low recovery of purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Preheat the filtration apparatus (funnel and receiving flask) to prevent the compound from crystallizing on the filter paper.
Colored impurities remain in the crystals. The impurity has similar solubility characteristics to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This may also adsorb some of the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping peaks). Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase composition. A common starting point for acidic compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape.[8] Decrease the amount of crude material loaded onto the column.
Compound is not eluting from the column. Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and gradually increase the ethyl acetate concentration.
Compound elutes too quickly (with the solvent front). Mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent.
Tailing of the peak. Compound is interacting strongly with the stationary phase. Presence of acidic or basic impurities.Add a small amount of a modifier to the mobile phase. For an acidic compound like this compound, adding a small percentage of acetic or formic acid can help to protonate the compound and reduce tailing.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude material and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more hot solvent dropwise until a clear solution is obtained.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Preheat the filter funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Solubility Data for Benzoic Acid in Various Solvents at Different Temperatures (as a reference)

SolventTemperature (°C)Solubility ( g/100g solvent)
Water250.34
Water955.90
Ethanol2545.5
Acetone2555.6
Ethyl Acetate2541.6
Toluene2511.9

Note: This data is for benzoic acid and serves as a guideline. The ethylamino sulfonyl group will affect the solubility of the target molecule.

Diagrams

Recrystallization_Workflow crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Gravity Filtration (remove insoluble impurities) dissolve->hot_filtration if needed cool Slow Cooling (Crystallization) dissolve->cool hot_filtration->cool impurities_removed Insoluble Impurities hot_filtration->impurities_removed vacuum_filtration Vacuum Filtration (Isolate Crystals) cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash soluble_impurities Soluble Impurities in Filtrate vacuum_filtration->soluble_impurities dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for purification by recrystallization.

Chromatography_Workflow prepare_column Prepare Silica Gel Column load_sample Load Crude Sample prepare_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., TLC, HPLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure impurities Impurities in Separate Fractions analyze_fractions->impurities evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

References

Recrystallization methods for improving 4-[(Ethylamino)sulfonyl]benzoic acid purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-[(Ethylamino)sulfonyl]benzoic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the solvent, even when heated. 1. Inappropriate solvent: The polarity of the solvent may not be suitable for dissolving the compound. 2. Insufficient solvent: The volume of the solvent may be too low to dissolve the amount of compound used. 3. Low-quality starting material: The presence of highly insoluble impurities can prevent the complete dissolution of the desired compound.1. Solvent Selection: Based on the structure of this compound, which has both polar (carboxylic acid, sulfonamide) and non-polar (benzene ring, ethyl group) moieties, a solvent system of intermediate polarity is recommended. Start with a mixture of ethanol and water. If the compound is still insoluble, try increasing the proportion of ethanol. Methanol or isopropanol could also be effective alternatives to ethanol. 2. Solvent Volume: Gradually add more hot solvent in small increments until the compound fully dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield. 3. Pre-purification: If significant insoluble impurities are present, consider a preliminary hot filtration step to remove them before allowing the solution to cool and crystallize.
The compound dissolves at room temperature. Solvent is too effective: The chosen solvent is too good at dissolving the compound, which will lead to poor recovery upon cooling.Adjust Solvent Polarity: Increase the polarity of the solvent system by adding a larger proportion of a poor solvent, such as water, to the alcohol. The goal is to find a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
No crystals form upon cooling. 1. Supersaturation has not been reached: The solution is not concentrated enough for crystals to form. 2. Cooling too rapidly: Rapid cooling can sometimes inhibit crystal nucleation. 3. Solution is not saturated: Too much solvent was added initially.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed" crystal of the pure compound to initiate crystallization. 2. Slow Cooling: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling rate. 3. Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
Oily precipitate forms instead of crystals. 1. Compound "oiling out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. 2. Presence of impurities: Impurities can interfere with the crystal lattice formation.1. Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A lower initial cooling temperature might also be beneficial. 2. Solvent Adjustment: Try using a solvent with a lower boiling point.
Low recovery of the purified compound. 1. Too much solvent used: The compound remains dissolved in the mother liquor even after cooling. 2. Premature crystallization: The compound crystallized during a hot filtration step. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Loss during transfer: Material was lost during transfers between flasks or on the filter paper.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Maintain Temperature: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization. 3. Sufficient Cooling: Allow adequate time for the solution to cool and for crystallization to complete. Cooling in an ice bath for at least 30 minutes is recommended. 4. Careful Handling: Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all the crystals to the filter.
The purified compound is not significantly purer than the starting material (e.g., as determined by melting point). 1. Ineffective solvent: The chosen solvent may dissolve the impurities along with the compound, and they co-precipitate upon cooling. 2. Cooling too quickly: Rapid crystal growth can trap impurities within the crystal lattice. 3. Incomplete washing of crystals: Impurities from the mother liquor remain on the surface of the crystals.1. Solvent Screening: Perform small-scale solubility tests with different solvents or solvent mixtures to find one that dissolves the compound well when hot but the impurities either poorly when hot or very well when cold. 2. Slow Crystallization: Ensure the solution cools slowly and undisturbed to promote the formation of pure, well-defined crystals. 3. Thorough Washing: Wash the collected crystals on the filter with a small amount of fresh, ice-cold recrystallization solvent to remove any adhering mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve your crude this compound. Start by adding a small volume of the chosen solvent to your compound and heating the mixture to boiling. Continue adding small portions of the hot solvent until all of the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your percent recovery.

Q3: My compound has a slight color. How can I remove it during recrystallization?

A3: If your compound is contaminated with colored impurities, you can often remove them by adding a small amount of activated charcoal to the hot, dissolved solution. Add the charcoal, swirl the flask, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.

Q4: What is the purpose of washing the crystals with cold solvent after filtration?

A4: Washing the crystals with a small amount of fresh, ice-cold solvent helps to remove any residual mother liquor that may be coating the surface of your crystals. The mother liquor contains the dissolved impurities, so this step is crucial for obtaining a high-purity product. It is important to use cold solvent to minimize the loss of your purified compound.

Q5: How can I assess the purity of my recrystallized this compound?

A5: A common and effective method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities tend to depress and broaden the melting point range. You can compare the melting point of your recrystallized product to that of the crude starting material to gauge the effectiveness of the purification. Other analytical techniques such as NMR spectroscopy or chromatography can also be used for a more quantitative assessment of purity.

Experimental Protocol: Recrystallization of this compound from an Ethanol/Water Mixture

This protocol provides a general methodology for the purification of this compound. The exact solvent ratios and volumes may need to be optimized based on the purity of the starting material.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Heat the mixture on a hot plate while gently swirling.

    • Gradually add hot water dropwise until the solid completely dissolves. The goal is to use the least amount of solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a gravity filtration setup (funnel and receiving flask).

    • Quickly filter the hot solution to remove the activated charcoal or other insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying:

    • Allow the crystals to air dry on the filter for a period, then transfer them to a watch glass for final drying. A vacuum oven at a low temperature can also be used.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in various solvent systems to illustrate how such information would be used to select an appropriate recrystallization solvent. A good recrystallization solvent will show a large difference in solubility between a high temperature (e.g., 78 °C for ethanol) and a low temperature (e.g., 0 °C).

Solvent System (v/v)Solubility at 0 °C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability as Recrystallization Solvent
Water< 0.11.5Potentially suitable, but may require large volumes of solvent.
Ethanol5.235.8Poor choice; too soluble at low temperatures.
50:50 Ethanol:Water0.825.4Good potential; significant solubility difference.
25:75 Ethanol:Water0.212.1Excellent potential; low solubility when cold, high when hot.
Acetone8.942.0Poor choice; too soluble at low temperatures.
Hexane< 0.01< 0.1Unsuitable; insoluble at all temperatures.

Note: The data in this table is illustrative and not based on experimentally determined values for this compound.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization & Isolation start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal Colored Impurities? hot_filtration Hot Gravity Filtration (If needed) dissolve->hot_filtration Insoluble Impurities? charcoal->hot_filtration cool Slow Cooling to RT, then Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: Workflow for the recrystallization of this compound.

Technical Support Center: Addressing Solubility Issues of 4-[(Ethylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-[(Ethylamino)sulfonyl]benzoic acid in aqueous solutions.

I. Physicochemical Properties (Estimated)

PropertyEstimated ValueRationale & Implications for Solubility
Molecular Formula C₉H₁₁NO₄S-
Molecular Weight 229.25 g/mol -
pKa₁ (Carboxylic Acid) ~4.0 - 4.5The carboxylic acid group is the primary acidic center. At pH values above the pKa, the compound will be deprotonated to its more soluble carboxylate form.[1][4][5]
pKa₂ (Sulfonamide N-H) ~9.0 - 10.5The sulfonamide proton is significantly less acidic than the carboxylic acid proton.[3][6] Ionization of this group requires higher pH.
Aqueous Solubility LowThe presence of the aromatic ring and the ethylsulfonyl group contributes to its hydrophobicity, leading to poor water solubility.[7]
LogP (estimated) 1.5 - 2.5This estimated value suggests a moderate lipophilicity, which is a contributing factor to its low aqueous solubility.

II. Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound possesses a combination of a hydrophobic benzene ring and an ethylsulfonyl group, which leads to low intrinsic aqueous solubility.[7] Its crystalline structure may also require significant energy to break down for dissolution to occur.

Q2: What is the first and simplest method I should try to dissolve this compound for in vitro assays?

A2: For initial in vitro experiments, pH adjustment is the most straightforward and often effective method. Since the molecule has an acidic carboxylic acid group, increasing the pH of your aqueous solution will ionize the compound, forming a more soluble salt.[7][8]

Q3: I've adjusted the pH, but the solubility is still not sufficient for my desired concentration. What's the next step?

A3: If pH adjustment alone is insufficient, the next step is to consider the use of co-solvents. Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[7][9][10]

Q4: Are there alternatives to co-solvents for improving solubility, especially for in vivo studies?

A4: Yes, for applications where organic co-solvents may be undesirable (e.g., cell-based assays or in vivo studies), using surfactants or cyclodextrins are excellent alternatives. Surfactants form micelles that encapsulate hydrophobic molecules, while cyclodextrins form inclusion complexes to enhance solubility.[2][5][11][12]

Q5: Can I combine different solubility enhancement techniques?

A5: Absolutely. It is often beneficial to combine methods. For instance, you can use a co-solvent in a pH-adjusted buffer to achieve a synergistic effect on solubility.[8]

III. Troubleshooting Guides & Experimental Protocols

pH Adjustment

Issue: Compound precipitates when added to a neutral aqueous buffer.

Troubleshooting Workflow:

start Start: Undissolved Compound in Neutral Buffer prep_base Prepare a stock solution of a suitable base (e.g., 1M NaOH or 1M KOH) start->prep_base add_base Add the base dropwise to your aqueous solution while stirring prep_base->add_base monitor_ph Monitor the pH continuously with a calibrated pH meter add_base->monitor_ph observe Observe for dissolution of the compound monitor_ph->observe target_ph Target a pH of ~6.5 - 7.5 for significant ionization of the carboxylic acid observe->target_ph check_solubility Is the compound fully dissolved? target_ph->check_solubility end_success Success: Compound is dissolved. Proceed with experiment. check_solubility->end_success Yes further_optimization If not fully dissolved, consider other methods (co-solvents, etc.) check_solubility->further_optimization No

Caption: Workflow for pH adjustment to improve solubility.

Experimental Protocol: pH Adjustment

  • Prepare a Stock Solution of the Compound: If possible, prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol.

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS) at a pH below the target pH (e.g., pH 5.0).

  • Titration: While stirring the buffer, slowly add your compound stock solution.

  • pH Adjustment: Gradually add a dilute solution of a base (e.g., 0.1 M NaOH) to the buffer containing the compound. Monitor the pH continuously.

  • Observation: Continue adding the base until the compound fully dissolves. Note the final pH. A good starting target pH is 2 units above the estimated pKa of the carboxylic acid (~pH 6.2).

  • Final Adjustment: Adjust the pH to your final target for the experiment.

Table of Common Alkalizing Agents: [13]

Alkalizing AgentTypical ConcentrationNotes
Sodium Hydroxide (NaOH)0.1 M - 1 MStrong base, use with caution.
Potassium Hydroxide (KOH)0.1 M - 1 MStrong base, similar to NaOH.
Sodium Bicarbonate (NaHCO₃)Saturated solutionWeaker base, provides buffering.
TRIS base1 MCommon biological buffer component.
Co-solvent Systems

Issue: Even after pH adjustment, the required concentration cannot be achieved.

Troubleshooting Workflow:

start Start: Insufficient solubility with pH adjustment select_cosolvent Select a water-miscible organic co-solvent (e.g., DMSO, Ethanol, PEG 400) start->select_cosolvent prep_stock Prepare a high-concentration stock solution of the compound in the pure co-solvent select_cosolvent->prep_stock add_to_buffer Add the stock solution dropwise to your stirred aqueous buffer prep_stock->add_to_buffer observe Observe for any precipitation add_to_buffer->observe check_concentration Is the final desired concentration reached without precipitation? observe->check_concentration end_success Success: Compound is dissolved. Note the final co-solvent percentage. check_concentration->end_success Yes increase_cosolvent If precipitation occurs, try increasing the percentage of co-solvent in the final solution or try a different co-solvent. check_concentration->increase_cosolvent No

Caption: Workflow for using co-solvents to enhance solubility.

Experimental Protocol: Co-solvent Solubilization

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system.[9][10]

  • Determine Co-solvent Tolerance: Before adding your compound, determine the maximum percentage of the co-solvent your assay can tolerate without affecting the results (e.g., cell viability, enzyme activity).

  • Prepare Stock Solution: Dissolve a high concentration of this compound in 100% of the chosen co-solvent.

  • Serial Dilution: Prepare a series of dilutions of your stock solution into your aqueous buffer, ensuring the final co-solvent concentration remains below the tolerated limit.

  • Observation: Visually inspect for any signs of precipitation immediately after mixing and after a period of incubation (e.g., 1 hour) at the experimental temperature.

Table of Common Co-solvents: [7][8][9]

Co-solventTypical Final ConcentrationNotes
Dimethyl Sulfoxide (DMSO)< 1% (cell-based assays)Can be toxic to cells at higher concentrations.
Ethanol1 - 10%Generally well-tolerated in many assays.
Polyethylene Glycol 400 (PEG 400)5 - 20%A less toxic alternative to DMSO and ethanol.[3]
Propylene Glycol5 - 20%Commonly used in pharmaceutical formulations.
Surfactant-mediated Solubilization

Issue: Co-solvents are not suitable for the experimental system.

Troubleshooting Workflow:

start Start: Co-solvents are not a viable option select_surfactant Select a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) start->select_surfactant prep_surfactant_solution Prepare aqueous solutions of the surfactant at various concentrations (e.g., 0.1%, 0.5%, 1%) select_surfactant->prep_surfactant_solution add_compound Add an excess of the solid compound to each surfactant solution prep_surfactant_solution->add_compound equilibrate Equilibrate the mixtures (e.g., shake for 24-48 hours at a controlled temperature) add_compound->equilibrate separate_solid Separate the undissolved solid (e.g., by centrifugation or filtration) equilibrate->separate_solid quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) separate_solid->quantify determine_optimal Determine the optimal surfactant concentration for the desired solubility quantify->determine_optimal

Caption: Workflow for surfactant-mediated solubilization.

Experimental Protocol: Surfactant Solubilization

  • Choose a Surfactant: Select a pharmaceutically acceptable surfactant. Non-ionic surfactants are often preferred due to lower toxicity.[2][5][12]

  • Prepare Surfactant Solutions: Prepare a range of concentrations of the surfactant in your aqueous buffer.

  • Add Compound: Add an excess amount of solid this compound to each surfactant solution.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

Table of Common Surfactants: [2][5][14]

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2% (w/v)
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v) (Note: Can denature proteins)
Cremophor® ELNon-ionic0.5 - 5% (w/v)
Cyclodextrin Complexation

Issue: Need to enhance solubility for a formulation intended for in vivo administration.

Troubleshooting Workflow:

start Start: Need for enhanced solubility in an in vivo formulation select_cd Select a suitable cyclodextrin (e.g., HP-β-CD, SBE-β-CD) start->select_cd phase_solubility Perform a phase solubility study to determine the complexation efficiency select_cd->phase_solubility prep_complex Prepare the inclusion complex (e.g., by kneading, co-evaporation, or freeze-drying) phase_solubility->prep_complex characterize Characterize the solid complex (e.g., DSC, XRD, FTIR) to confirm formation prep_complex->characterize dissolution_study Perform a dissolution study to compare the complex with the pure drug characterize->dissolution_study formulate Formulate the final dosage form using the optimized complex dissolution_study->formulate

Caption: Workflow for cyclodextrin complexation.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).[11][15]

  • Add Excess Compound: Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature for 48-72 hours to ensure equilibrium is reached.

  • Sample and Analyze: After equilibration, filter the solutions through a 0.22 µm filter. Dilute the filtrate and analyze the concentration of the dissolved compound by HPLC-UV.

  • Plot and Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the inclusion complex.

Table of Common Cyclodextrins: [11][15]

CyclodextrinAbbreviationKey Features
Hydroxypropyl-β-cyclodextrinHP-β-CDHigh aqueous solubility and low toxicity.
Sulfobutylether-β-cyclodextrinSBE-β-CDHigh aqueous solubility and can enhance the solubility of ionizable drugs.
β-cyclodextrinβ-CDLower aqueous solubility compared to its derivatives.

References

Stability testing of 4-[(Ethylamino)sulfonyl]benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(Ethylamino)sulfonyl]benzoic acid. The information is designed to address specific issues that may be encountered during stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2] Based on ICH guidelines and general knowledge of sulfonamide compounds, the following stress conditions are recommended:

  • Acid Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature or elevated temperatures (e.g., 60°C).[2]

  • Base Hydrolysis: Exposure to 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature or elevated temperatures.[2]

  • Oxidation: Use of 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[3]

  • Thermal Degradation: Heating the solid drug substance or a solution at elevated temperatures (e.g., 60-80°C).[4]

  • Photostability: Exposure to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q2: What are the potential degradation pathways for this compound?

Based on the structure, which contains a sulfonamide linkage and a benzoic acid moiety, the following degradation pathways are plausible:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, which would lead to the formation of 4-carboxybenzenesulfonic acid and ethylamine. This can occur under both acidic and basic conditions.

  • N-dealkylation: The ethyl group on the sulfonamide nitrogen may be cleaved, particularly under oxidative or metabolic conditions, to yield 4-(aminosulfonyl)benzoic acid.[5]

  • Aromatic Ring Modifications: Under oxidative stress, hydroxylation or other modifications of the benzene ring can occur.[6]

  • Decarboxylation: While less common for benzoic acids under typical forced degradation conditions, decarboxylation of the benzoic acid moiety could potentially occur at very high temperatures.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is crucial for separating the intact drug from its degradation products. Here is a general approach to developing such a method:

  • Column Selection: A C18 column is a common starting point for the analysis of aromatic acids and sulfonamides.[7][8]

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape for the acidic analyte. A gradient elution may be necessary to separate all degradation products from the parent drug.

  • Detector: A UV detector is commonly used. The detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to check for peak purity and to identify the λmax of any degradation products.[7]

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, specific, and robust.[9]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, or oxidizing agent), increase the temperature, or prolong the exposure time.[2] However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.
Complete degradation of the compound. The stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[10]
Poor peak shape (e.g., tailing) in HPLC analysis. Inappropriate mobile phase pH.Adjust the pH of the aqueous component of the mobile phase. For an acidic compound like this compound, a pH below its pKa (around 2-3 units) is generally recommended to ensure it is in its protonated form, which often results in better peak shape on a C18 column.
Co-elution of the parent drug and degradation products. The HPLC method is not stability-indicating.Optimize the mobile phase composition, gradient profile, or try a different column stationary phase to improve the resolution between the peaks.
Formation of unexpected or secondary degradation products. The stress conditions are too aggressive, leading to further degradation of the primary products.Use milder stress conditions to favor the formation of primary degradation products. Analyze samples at multiple time points to track the formation and disappearance of different species.
Precipitation of the sample during the study. The solubility of the compound or its degradation products is exceeded under the experimental conditions.Use a co-solvent if compatible with the stress condition, or perform the study at a lower concentration. Ensure the pH of the solution does not cause the compound to precipitate.

Quantitative Data Summary

No specific quantitative stability data for this compound was found in the public domain. The following table provides a template for how such data should be presented once generated.

Stress Condition Parameter Value Primary Degradation Product(s) (Hypothetical)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) % DegradationData not available4-Carboxybenzenesulfonic acid, Ethylamine
Base Hydrolysis (0.1 M NaOH, 60°C, 8h) % DegradationData not available4-Carboxybenzenesulfonic acid, Ethylamine
Oxidative (3% H₂O₂, RT, 24h) % DegradationData not available4-(Aminosulfonyl)benzoic acid, Hydroxylated derivatives
Thermal (Solid state, 80°C, 7 days) % DegradationData not availableTo be determined
Photolytic (ICH Q1B conditions) % DegradationData not availableTo be determined

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid/Base Hydrolysis: To a known volume of the stock solution, add an equal volume of the acid or base solution (e.g., 0.2 M HCl or NaOH to achieve a final concentration of 0.1 M). Incubate at the desired temperature for a specified time. At each time point, withdraw an aliquot and neutralize it before dilution and HPLC analysis.

    • Oxidation: To a known volume of the stock solution, add a specified volume of hydrogen peroxide solution. Keep the mixture at room temperature and protected from light. Withdraw aliquots at various time points for HPLC analysis.

    • Thermal Degradation (Solution): Place a solution of the drug in a sealed container in an oven at the desired temperature. Withdraw samples at different time points.

    • Thermal Degradation (Solid): Place a known amount of the solid drug in a container and expose it to the desired temperature in an oven. At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

    • Photostability: Expose the drug solution and solid drug substance to light as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal (80°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (% Degradation, Peak Purity) hplc->data report Report Generation data->report Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_prod1 4-Carboxybenzenesulfonic acid parent->hydrolysis_prod1 Sulfonamide cleavage hydrolysis_prod2 Ethylamine parent->hydrolysis_prod2 Sulfonamide cleavage oxidation_prod1 4-(Aminosulfonyl)benzoic acid (N-dealkylation) parent->oxidation_prod1 N-dealkylation oxidation_prod2 Hydroxylated Derivatives parent->oxidation_prod2 Ring oxidation

References

How to avoid polysulfonation in benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Avoid Polysulfonation in Benzoic Acid Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you minimize polysulfonation during the synthesis of benzoic acid from toluene.

Frequently Asked Questions (FAQs)

Q1: What is polysulfonation in the context of benzoic acid synthesis, and why is it undesirable?

A1: Polysulfonation is a side reaction where multiple sulfonic acid groups (–SO₃H) are introduced onto the toluene molecule. In the synthesis of benzoic acid via the sulfonation pathway, the goal is to produce monosulfonated toluene (p-toluenesulfonic acid), which is then oxidized. Polysulfonation leads to the formation of di- and tri-sulfonated byproducts. These byproducts reduce the yield of the desired benzoic acid, complicate the purification process, and consume reagents unnecessarily.

Q2: What are the primary factors that promote polysulfonation?

A2: The main factors that increase the likelihood of polysulfonation are:

  • High Reaction Temperature: Elevated temperatures provide the activation energy for further sulfonation of the already monosulfonated toluene.

  • High Concentration of Sulfonating Agent: Using fuming sulfuric acid (oleum) or a high concentration of sulfur trioxide (SO₃) increases the reactivity of the sulfonating species, leading to multiple substitutions.[1][2]

  • Prolonged Reaction Time: Longer reaction times increase the opportunity for multiple sulfonation events to occur.

Q3: How can sulfone formation, another common side reaction, be minimized?

A3: Sulfone formation (e.g., 4,4′-dimethyl-diphenyl-sulfone) is a byproduct of toluene sulfonation. One method to inhibit this side reaction is by adding a small amount of sulfone to the reaction mixture at the beginning, which acts as a self-inhibitor.[3] Another approach is the use of inorganic sulfites, such as sodium sulfite, which can reduce the formation of sulfones.[4]

Q4: Is the sulfonation reaction reversible?

A4: Yes, sulfonation is a reversible reaction. The presence of water at higher temperatures can lead to hydrolysis (desulfonation).[5][6] To drive the reaction toward the desired product, the water generated during the reaction should be removed, for example, by azeotropic distillation.[5][7]

Troubleshooting Guide: Minimizing Polysulfonation

This guide addresses common issues encountered during the synthesis of benzoic acid from toluene, with a focus on preventing polysulfonation.

ProblemPotential CauseRecommended Solution
Low yield of benzoic acid and a significant amount of water-soluble byproducts. This is a strong indicator of polysulfonation. Polysulfonated toluenes are more water-soluble and will not be converted to benzoic acid.1. Lower the reaction temperature: Conduct the sulfonation in an ice bath to maintain a temperature between 5-10°C.[8][9] 2. Use a less concentrated sulfonating agent: Opt for concentrated sulfuric acid instead of fuming sulfuric acid. 3. Control the reaction time: Monitor the reaction's progress using techniques like TLC or HPLC and stop it once the toluene is consumed.
Difficulty in isolating pure p-toluenesulfonic acid. The presence of di- and tri-sulfonated byproducts, as well as sulfones, can interfere with crystallization and purification.1. Optimize sulfonation conditions: Refer to the solutions above to minimize byproduct formation. 2. Inhibit sulfone formation: Consider adding a small amount of an inhibitor like sodium sulfite.[4] 3. Purification: After the reaction, pouring the mixture into a saturated sodium chloride solution can help in the selective crystallization of the sodium salt of p-toluenesulfonic acid.[5]
Final benzoic acid product is impure. This can result from incomplete oxidation or the presence of byproducts from the sulfonation step that interfere with the oxidation process.1. Ensure the purity of the intermediate: Before oxidation, verify the purity of your p-toluenesulfonic acid. 2. Optimize the oxidation step: Ensure complete oxidation of the methyl group. 3. Purify the final product: Recrystallization of the crude benzoic acid from a suitable solvent like hot water is an effective purification method.[10]

Data Presentation

Table 1: Influence of Reaction Conditions on Toluene Sulfonation

EntrySulfonating AgentTemperature (°C)Reaction Time (h)Predominant ProductExtent of Polysulfonation
1Conc. H₂SO₄5 - 101 - 2Monosulfonated TolueneLow
2Conc. H₂SO₄> 40> 2Monosulfonated TolueneModerate
3Fuming H₂SO₄5 - 101Monosulfonated TolueneModerate to High
4Fuming H₂SO₄> 40> 1Polysulfonated TolueneHigh

Note: The data presented are representative and intended to illustrate trends. Actual results may vary based on specific experimental parameters.

Experimental Protocols

Protocol 1: Controlled Monosulfonation of Toluene

This protocol is designed to favor the synthesis of p-toluenesulfonic acid while minimizing polysulfonation.

Materials:

  • Toluene (thiophene-free)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium chloride solution

  • Round-bottom flask

  • Reflux condenser with a Dean-Stark trap (water separator)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 50 mL of toluene and 10 mL of concentrated sulfuric acid.[5]

  • Set up the apparatus for reflux with a Dean-Stark trap to collect the water produced during the reaction.[5]

  • Heat the mixture to a gentle boil.

  • Continue the reflux until the theoretical amount of water has been collected in the trap, which indicates the completion of the monosulfonation. This typically takes a few hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing a saturated sodium chloride solution.

  • The sodium salt of p-toluenesulfonic acid will precipitate as white crystals.[5]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

Protocol 2: Oxidation of p-Toluenesulfonic Acid to Benzoic Acid

Materials:

  • p-Toluenesulfonic acid (or its sodium salt from Protocol 1)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (for acidification)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve the p-toluenesulfonic acid sodium salt in water in a round-bottom flask. Add a solution of sodium hydroxide to make the solution alkaline.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.

  • Continue adding the potassium permanganate solution until a persistent pink or purple color is observed, indicating that the oxidation is complete.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (a brown solid) that has formed.

  • Slowly acidify the clear filtrate with sulfuric acid. Benzoic acid will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the benzoic acid by vacuum filtration, wash with cold water, and allow it to air dry. The product can be further purified by recrystallization from hot water.[10]

Mandatory Visualizations

G Toluene Toluene pTSA p-Toluenesulfonic Acid (Desired Intermediate) Toluene->pTSA + H₂SO₄ (Controlled Temp. & Time) Poly Polysulfonated Toluene (Byproduct) Toluene->Poly + Fuming H₂SO₄ (High Temp. / Long Time) BenzoicAcid Benzoic Acid pTSA->BenzoicAcid Oxidation pTSA->Poly + Fuming H₂SO₄ (High Temp. / Long Time)

Caption: Synthesis pathway of benzoic acid, highlighting polysulfonation.

G start Low Yield of Benzoic Acid check_intermediate Analyze Intermediate for Purity start->check_intermediate is_polysulfonation Polysulfonation Detected? check_intermediate->is_polysulfonation optimize_sulfonation Optimize Sulfonation Conditions is_polysulfonation->optimize_sulfonation Yes check_oxidation Troubleshoot Oxidation Step is_polysulfonation->check_oxidation No lower_temp Lower Reaction Temperature optimize_sulfonation->lower_temp reduce_conc Reduce H₂SO₄ Concentration optimize_sulfonation->reduce_conc control_time Control Reaction Time optimize_sulfonation->control_time end Improved Yield lower_temp->end reduce_conc->end control_time->end check_oxidation->end

Caption: Troubleshooting workflow for low benzoic acid yield.

References

Improving the reaction conditions for N-ethylamination of 4-sulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the N-ethylamination of 4-sulfonylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group of 4-sulfonylbenzoic acid before N-ethylamination?

A1: Yes, protecting the carboxylic acid group is highly recommended. The acidic proton of the carboxylic acid can interfere with the basic conditions typically required for N-alkylation of the sulfonamide. This can lead to side reactions, reduced yield, and purification challenges. Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be formed under acidic conditions (e.g., using Fischer esterification) and later removed by hydrolysis.

Q2: What are the most common side reactions in the N-ethylamination of 4-sulfonylbenzoic acid, and how can they be minimized?

A2: The most common side reactions are N,N-diethylation and O-alkylation of the sulfonamide.

  • N,N-diethylation: This occurs when the initially formed N-ethyl-4-sulfonylbenzoic acid is further alkylated. To minimize this, you can:

    • Use a stoichiometric amount or only a slight excess of the ethylating agent.

    • Employ a weaker base or a stoichiometric amount of a strong base to avoid excessive deprotonation of the N-ethylated product.

    • Lower the reaction temperature to improve selectivity.

  • O-alkylation: This involves the alkylation of one of the sulfonyl oxygens. To favor N-alkylation over O-alkylation:

    • Use polar aprotic solvents like DMF or DMSO, which leave the sulfonamide anion more "naked" and reactive at the nitrogen atom.

    • Polar protic solvents like ethanol can also favor N-alkylation by hydrogen bonding with the sulfonyl oxygens, but their use must be carefully considered as they can react with the alkylating agent.

Q3: How do I choose the appropriate base for the N-ethylamination reaction?

A3: The choice of base is critical for achieving high yield and selectivity. A base is required to deprotonate the sulfonamide, making it nucleophilic.

  • Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be effective but may increase the risk of side reactions if used in excess.

  • Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they can provide a good balance between reactivity and selectivity, especially for achieving mono-alkylation. The choice may also depend on the reactivity of your ethylating agent.

Q4: What are the recommended solvents for this reaction?

A4: Polar aprotic solvents are generally the best choice for N-alkylation of sulfonamides.

  • Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvents as they effectively solvate the cation of the base, enhancing the nucleophilicity of the sulfonamide anion.

  • Acetonitrile (ACN) is another suitable option.

  • The use of alcohols as solvents should be approached with caution as they can compete with the sulfonamide for the ethylating agent.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion of starting material 1. Ineffective deprotonation of the sulfonamide. 2. Insufficient reactivity of the ethylating agent. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of K₂CO₃). 2. Switch to a more reactive ethylating agent (e.g., ethyl iodide or ethyl triflate). 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of a significant amount of N,N-diethyl byproduct 1. Excess of ethylating agent. 2. Use of a strong base in excess. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the ethylating agent. 2. Use a weaker base (e.g., K₂CO₃) or a stoichiometric amount of a strong base. 3. Lower the reaction temperature.
Presence of O-ethylated byproduct 1. Reaction conditions favoring O-alkylation.1. Switch to a polar aprotic solvent like DMF or DMSO.
Hydrolysis of the ethylating agent 1. Presence of water in the reaction mixture.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the final product 1. Presence of unreacted starting materials and byproducts with similar polarity to the product.1. Optimize the reaction to minimize byproducts. 2. For purification, consider column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system can be effective.[1]

Experimental Protocols

Protocol 1: Protection of 4-sulfonylbenzoic acid as its Ethyl Ester
  • Reaction Setup: To a round-bottom flask, add 4-sulfonylbenzoic acid (1 equivalent).

  • Solvent and Catalyst: Add absolute ethanol as the solvent and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ethyl 4-sulfonylbenzoate.

Protocol 2: N-ethylamination of Ethyl 4-sulfonylbenzoate
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethyl 4-sulfonylbenzoate (1 equivalent) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature.

  • Ethylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the Carboxylic Acid
  • Reaction Setup: Dissolve the purified N-ethyl-4-(ethoxycarbonyl)benzenesulfonamide in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Work-up: Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, N-ethyl-4-sulfonylbenzoic acid.

Data Presentation

Table 1: Comparison of Bases for N-Alkylation of Sulfonamides

BaseStrengthTypical ConditionsAdvantagesDisadvantages
K₂CO₃ WeakDMF, 40-60 °CGood for mono-alkylation, low cost.May require longer reaction times or heating.
Cs₂CO₃ WeakDMF or ACN, RT to 50 °CHigher reactivity than K₂CO₃, good for less reactive halides.More expensive.
NaH StrongAnhydrous THF or DMF, 0 °C to RTHighly effective for deprotonation.Can lead to over-alkylation, requires anhydrous conditions.
t-BuOK StrongTHF or DMSO, RTStrong base, good for hindered sulfonamides.Can promote elimination side reactions with certain alkyl halides.

Table 2: Influence of Solvent on N-Alkylation of Sulfonamides

SolventTypeDielectric Constant (approx.)Effect on Reaction
DMF Polar Aprotic37Excellent, promotes N-alkylation by solvating cations.
DMSO Polar Aprotic47Excellent, similar to DMF.
Acetonitrile Polar Aprotic38Good, a common alternative to DMF and DMSO.
THF Nonpolar Aprotic8Moderate, often used with strong bases like NaH.
Ethanol Polar Protic24Can favor N-alkylation but may react with the alkylating agent.

Visualizations

Experimental_Workflow cluster_protection Step 1: Protection cluster_n_ethylamination Step 2: N-Ethylation cluster_deprotection Step 3: Deprotection start 4-Sulfonylbenzoic Acid esterification Esterification (Ethanol, H₂SO₄, Reflux) start->esterification protected_intermediate Ethyl 4-Sulfonylbenzoate esterification->protected_intermediate n_ethylation N-Ethylation (Ethyl Iodide, K₂CO₃, DMF) protected_intermediate->n_ethylation ethylated_intermediate N-Ethyl-4-(ethoxycarbonyl) benzenesulfonamide n_ethylation->ethylated_intermediate hydrolysis Hydrolysis (LiOH, THF/H₂O) ethylated_intermediate->hydrolysis final_product N-Ethyl-4-Sulfonylbenzoic Acid hydrolysis->final_product

Caption: Experimental workflow for the synthesis of N-ethyl-4-sulfonylbenzoic acid.

Troubleshooting_Guide start Low Yield or Incomplete Reaction check_base Is the base strong enough? start->check_base check_temp Is the temperature adequate? check_base->check_temp Yes stronger_base Use a stronger base (e.g., NaH) check_base->stronger_base No check_reagent Is the ethylating agent reactive enough? check_temp->check_reagent Yes increase_temp Increase reaction temperature check_temp->increase_temp No more_reactive_reagent Use a more reactive ethylating agent (e.g., ethyl triflate) check_reagent->more_reactive_reagent No

References

Technical Support Center: Scaling Up the Synthesis of 4-[(Ethylamino)sulfonyl]benzoic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 4-[(Ethylamino)sulfonyl]benzoic acid.

Experimental Protocols

The synthesis of this compound for preclinical studies is typically achieved in a two-step process. The following protocols provide detailed methodologies for each key stage.

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic acid

This procedure outlines the chlorosulfonation of 4-methylbenzoic acid followed by oxidation to yield the key intermediate, 4-(chlorosulfonyl)benzoic acid.

Materials:

  • 4-Methylbenzoic acid

  • Chlorosulfonic acid

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Oxidation of 4-methylbenzoic acid: A solution of potassium permanganate in water is added slowly to a solution of 4-methylbenzoic acid and potassium hydroxide in water at 80°C.

  • Upon reaction completion, the mixture is poured into ethanol, filtered, and concentrated to yield potassium 4-carboxybenzenesulfonate.

  • Chlorosulfonation: At room temperature, chlorosulfonic acid is slowly added to the potassium 4-carboxybenzenesulfonate.

  • The reaction mixture is stirred for 2 hours and then carefully poured onto crushed ice.

  • The resulting solid product, 4-(chlorosulfonyl)benzoic acid, is collected by filtration and washed with water.

Step 2: Synthesis of this compound

This procedure details the reaction of 4-(chlorosulfonyl)benzoic acid with ethylamine to produce the final product.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Ethylamine (as a solution, e.g., 70% in water)

  • A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • A suitable base (e.g., Triethylamine or Pyridine)

  • Hydrochloric acid (HCl) for acidification

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-(chlorosulfonyl)benzoic acid in the chosen solvent. Cool the solution in an ice bath.

  • Addition of Ethylamine: Slowly add the ethylamine solution to the cooled reaction mixture, followed by the dropwise addition of the base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer successively with a dilute HCl solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) to yield pure this compound.[1]

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and related sulfonamides. Actual yields and reaction parameters may vary based on specific experimental conditions and the scale of the reaction.

Table 1: Representative Reaction Parameters for the Synthesis of Sulfonamides

ParameterStep 1: ChlorosulfonationStep 2: Sulfonamide Formation
Starting Material 4-Methylbenzoic acid4-(Chlorosulfonyl)benzoic acid
Reagents Chlorosulfonic acid, KMnO₄, KOHEthylamine, Triethylamine
Solvent Water, EthanolDichloromethane (DCM)
Temperature 80°C (oxidation), RT (chlorosulfonation)0°C to Room Temperature
Reaction Time 2-4 hours12-24 hours
Typical Yield 70-85%85-95%

Table 2: Purity and Analytical Data

AnalyteAnalytical MethodTypical PurityKey Characterization Data
4-(Chlorosulfonyl)benzoic acid¹H NMR, Melting Point>95%¹H NMR (CDCl₃, 400 MHz): δ 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H)
This compoundHPLC, ¹H NMR, ¹³C NMR, MS>98%¹H NMR (DMSO-d₆): δ 1.05 (t, 3H), 2.85 (q, 2H), 7.80 (d, 2H), 8.10 (d, 2H), 13.2 (s, 1H)

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Chlorosulfonation Step

  • Question: My yield of 4-(chlorosulfonyl)benzoic acid is consistently low. What are the likely causes and how can I improve it?

  • Answer:

    • Incomplete Oxidation: Ensure the oxidation of the methyl group is complete before proceeding to the chlorosulfonation step. Monitor the reaction by TLC or HPLC.

    • Excess Chlorosulfonic Acid: While an excess of chlorosulfonic acid is necessary, too large an excess can lead to side reactions and difficult work-up. A molar ratio of 1:3 to 1:5 (substrate to chlorosulfonic acid) is a good starting point.

    • Reaction Temperature: The chlorosulfonation reaction is exothermic. Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to prevent degradation of the starting material and product.

    • Moisture: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid. Ensure all glassware is dry and use anhydrous solvents.[2]

Issue 2: Formation of N,N-diethyl Sulfonamide Impurity

  • Question: I am observing a significant amount of the N,N-diethyl substituted sulfonamide as a byproduct. How can I minimize this?

  • Answer:

    • Stoichiometry of Ethylamine: Use a controlled amount of ethylamine. A slight excess (1.1 to 1.2 equivalents) is usually sufficient. A large excess can promote dialkylation.

    • Slow Addition: Add the ethylamine solution slowly to the reaction mixture at a low temperature. This helps to maintain a low concentration of the amine, favoring mono-alkylation.

    • Choice of Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to minimize side reactions. Using a less hindered base like triethylamine might contribute to the formation of the dialkylated product.

Issue 3: Difficulty in Purification of the Final Product

  • Question: The recrystallization of this compound is not yielding a pure product. What can I do?

  • Answer:

    • Solvent System: The choice of solvent for recrystallization is critical. An ethanol/water or ethyl acetate/hexane mixture is a good starting point. Experiment with different solvent ratios to optimize crystal formation and impurity rejection.[1]

    • Cooling Rate: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the trapping of impurities within the crystals.

    • Washing: Ensure the filtered crystals are washed thoroughly with a cold solvent to remove any residual impurities from the mother liquor.

    • Alternative Purification: If recrystallization is ineffective, consider flash column chromatography on silica gel as an alternative purification method.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions to consider when scaling up this synthesis?

    • A1: Both chlorosulfonic acid and the intermediate 4-(chlorosulfonyl)benzoic acid are highly corrosive and react violently with water. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of reagents should be done slowly and with adequate cooling to control the exothermic nature of the reactions.

  • Q2: How can I monitor the progress of the reactions?

    • A2: Thin Layer Chromatography (TTC) is a quick and effective method for monitoring the progress of both the chlorosulfonation and the sulfonamide formation steps. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of reaction conversion and purity.[3][4]

  • Q3: Can other amines be used in the second step?

    • A3: Yes, this synthetic route is versatile and can be adapted to use other primary or secondary amines to generate a library of N-substituted 4-carboxybenzenesulfonamides. The reaction conditions may need to be optimized for different amines.

  • Q4: What is the role of the base in the sulfonamide formation step?

    • A4: The base is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the sulfonyl chloride and the amine. This prevents the protonation of the amine, which would render it non-nucleophilic and stop the reaction.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic acid cluster_step2 Step 2: Synthesis of this compound A 4-Methylbenzoic acid B Oxidation (KMnO4, KOH) A->B C Potassium 4-carboxybenzenesulfonate B->C D Chlorosulfonation (Chlorosulfonic Acid) C->D E 4-(Chlorosulfonyl)benzoic acid D->E F 4-(Chlorosulfonyl)benzoic acid G Reaction with Ethylamine & Base F->G H Crude Product G->H I Purification (Recrystallization) H->I J This compound I->J

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield Start Low Yield of Final Product CheckStep1 Check Yield and Purity of Step 1 Product Start->CheckStep1 Step1_OK Step 1 OK CheckStep1->Step1_OK Step1_Low Step 1 Yield Low CheckStep1->Step1_Low CheckStep2 Check Reaction Conditions of Step 2 Step1_OK->CheckStep2 TroubleshootStep1 Troubleshoot Step 1: - Incomplete Oxidation - Suboptimal Reagent Ratio - Temperature Control - Moisture Contamination Step1_Low->TroubleshootStep1 End Yield Improved TroubleshootStep1->End Step2_OK Step 2 Conditions OK CheckStep2->Step2_OK Step2_NotOK Step 2 Conditions Not Optimal CheckStep2->Step2_NotOK CheckPurification Review Purification Method Step2_OK->CheckPurification TroubleshootStep2 Troubleshoot Step 2: - Amine Stoichiometry - Base Selection - Slow Addition - Reaction Time/Temp Step2_NotOK->TroubleshootStep2 TroubleshootStep2->End Purification_OK Purification OK CheckPurification->Purification_OK Purification_Loss Significant Loss During Purification CheckPurification->Purification_Loss Purification_OK->End TroubleshootPurification Optimize Purification: - Recrystallization Solvent - Cooling Rate - Consider Chromatography Purification_Loss->TroubleshootPurification TroubleshootPurification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Validation & Comparative

Comparative Analysis of 4-[(Ethylamino)sulfonyl]benzoic acid and its Methyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties, synthesis, and biological activity of 4-[(Ethylamino)sulfonyl]benzoic acid and 4-[(Methylamino)sulfonyl]benzoic acid.

This guide provides a detailed comparative analysis of two closely related sulfamoyl benzoic acid derivatives: this compound and its methyl analog, 4-[(Methylamino)sulfonyl]benzoic acid. These compounds are structurally similar to Probenecid, a well-known uricosuric agent, suggesting their potential as modulators of organic anion transporters (OATs). This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and potential therapeutic applications of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its methyl analog is presented in Table 1. The primary difference between the two molecules is the substitution of an ethyl group versus a methyl group on the sulfonamide nitrogen, resulting in a slight variation in molecular weight and likely influencing properties such as lipophilicity.

Table 1: Physicochemical Properties

PropertyThis compound4-[(Methylamino)sulfonyl]benzoic acid
Molecular Formula C₉H₁₁NO₄SC₈H₉NO₄S
Molecular Weight 229.25 g/mol 215.23 g/mol
Appearance White to off-white solid (predicted)White to off-white solid (predicted)
Solubility Predicted to be soluble in organic solvents and aqueous basic solutions.Predicted to be soluble in organic solvents and aqueous basic solutions.

Synthesis Protocols

The synthesis of both this compound and its methyl analog can be achieved through a common synthetic route, starting from 4-chlorosulfonylbenzoic acid. The key step involves the nucleophilic substitution of the chlorine atom by the corresponding amine (ethylamine or methylamine).

General Synthesis Workflow

Synthesis Workflow A 4-Chlorosulfonylbenzoic acid C Reaction in suitable solvent (e.g., Dichloromethane) A->C B Amine (Ethylamine or Methylamine) B->C D N-Alkylation of Sulfonamide C->D Base (e.g., Triethylamine) E Work-up and Purification (e.g., Extraction, Crystallization) D->E F Target Compound (4-[(Alkylamino)sulfonyl]benzoic acid) E->F

Caption: General workflow for the synthesis of N-alkyl-4-sulfamoylbenzoic acids.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorosulfonylbenzoic acid (1 equivalent) in a suitable organic solvent such as dichloromethane.

  • Addition of Amine: To the stirred solution, add triethylamine (1.1 equivalents) followed by the slow addition of ethylamine (1.1 equivalents) at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The same protocol can be followed for the synthesis of the methyl analog by substituting ethylamine with methylamine.

Biological Activity: Inhibition of Organic Anion Transporters

Based on the structural similarity to Probenecid, both this compound and its methyl analog are predicted to act as inhibitors of organic anion transporters (OATs), particularly OAT1 and OAT3, which are primarily expressed in the kidneys.[1][2] These transporters play a crucial role in the elimination of various drugs and endogenous compounds.[3] Inhibition of these transporters can lead to drug-drug interactions by altering the pharmacokinetics of co-administered drugs.[4]

Signaling Pathway: Interaction with Renal Organic Anion Transporters

OAT_Inhibition cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Organic Anions (Drugs, Urate) Organic Anions (Drugs, Urate) OAT1_OAT3 OAT1 / OAT3 Organic Anions (Drugs, Urate)->OAT1_OAT3 Uptake Excreted Anions Excreted Anions OAT1_OAT3->Excreted Anions Secretion URAT1 URAT1 URAT1->Organic Anions (Drugs, Urate) Excreted Anions->URAT1 Reabsorption Inhibitor 4-[(Alkylamino)sulfonyl] benzoic acid Inhibitor->OAT1_OAT3 Inhibitor->URAT1 Inhibition

Caption: Inhibition of renal organic anion transporters by N-alkyl-4-sulfamoylbenzoic acids.

Comparative Analysis and Structure-Activity Relationship (SAR)

While direct comparative experimental data for the ethyl and methyl analogs is limited in the public domain, structure-activity relationship (SAR) studies on related sulfonamide inhibitors provide valuable insights. Generally, the nature of the N-alkyl substituent on the sulfonamide can influence the inhibitory potency and selectivity towards different transporter subtypes.

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. Increased lipophilicity can sometimes lead to enhanced binding to the hydrophobic pockets of transporter proteins, potentially resulting in stronger inhibition.

  • Steric Hindrance: The larger size of the ethyl group compared to the methyl group might lead to different binding orientations within the transporter's active site, which could either enhance or diminish inhibitory activity depending on the specific interactions.

Without direct experimental data, it is hypothesized that the ethyl analog may exhibit slightly different, and potentially more potent, inhibitory activity against OATs compared to the methyl analog due to its increased lipophilicity. However, this needs to be confirmed by experimental studies.

Experimental Protocol: In Vitro OAT Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of the compounds on OAT1 and OAT3 using a cell-based assay.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and low endogenous transporter expression.

  • Transfection: Stably transfect HEK293 cells with plasmids encoding human OAT1 (SLC22A6) or OAT3 (SLC22A8). A mock-transfected cell line (with an empty vector) should be used as a negative control.

  • Cell Culture: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

Uptake Inhibition Assay
  • Cell Seeding: Seed the stably transfected HEK293 cells in 96-well plates and allow them to reach confluency.

  • Pre-incubation: Wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS). Pre-incubate the cells with HBSS containing various concentrations of the test compounds (this compound or its methyl analog) or a known inhibitor like Probenecid for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding a fluorescent OAT substrate, such as 6-carboxyfluorescein (6-CF), to each well.

  • Uptake Termination: After a defined incubation period (e.g., 5-10 minutes), terminate the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold HBSS.

  • Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound and its methyl analog are promising compounds for the modulation of organic anion transporters. This guide provides a foundational understanding of their physicochemical properties, synthesis, and a framework for evaluating their biological activity. The slight structural difference between the ethyl and methyl analogs is expected to influence their inhibitory potency, highlighting the importance of direct comparative studies to elucidate their precise structure-activity relationship. The provided protocols offer a starting point for researchers to synthesize and evaluate these compounds, contributing to the development of new therapeutic agents targeting renal transport pathways.

References

A Comparative Guide to the Structure-Activity Relationship of Sulfonylbenzoic Acid Derivatives as h-NTPDase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sulfonylbenzoic acid derivatives, specifically sulfamoyl-benzamides, as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of potent and selective inhibitors for this important class of enzymes, which are implicated in a range of physiological and pathological processes including thrombosis, inflammation, diabetes, and cancer.[1]

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of various sulfamoyl-benzamide derivatives against four isoforms of h-NTPDases (h-NTPDase1, -2, -3, and -8) is summarized below. The data highlights key structural modifications that influence potency and selectivity.

Compound IDStructureh-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)
2a 2-(N-cyclopropylsulfamoyl)benzoic acid>100>1001.32 ± 0.06>100
2b 2-(morpholinosulfonyl)benzoic acid>100>100>100>100
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid>100>100>1000.28 ± 0.07
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide>1000.27 ± 0.08>100>100
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.13>1000.72 ± 0.11>100
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide>1000.29 ± 0.07>100>100
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide>1000.13 ± 0.01>100>100

Source: Data extracted from "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases"[1].

Key Structure-Activity Relationship (SAR) Insights

The biological activity of these sulfonylbenzoic acid derivatives is significantly influenced by the nature and position of substituents on the core scaffold.[2]

  • Substitution on the Sulfamoyl Nitrogen: The substituent on the sulfamoyl nitrogen is a critical determinant of potency and selectivity. A cyclopropyl group, as seen in compound 2a , confers favorable inhibitory activity against h-NTPDase3.[1] In contrast, a morpholine ring at the same position (2b ) results in a loss of significant inhibitory potential.[1]

  • Substitution on the Benzene Ring: The addition of a chlorine atom to the benzoic acid ring can shift selectivity. For instance, the presence of a chlorine atom at the 2-position in compound 2d shifts the selectivity of the N-cyclopropylsulfamoylbenzoic acid scaffold towards h-NTPDase8.[1]

  • Substitution on the Benzamide Nitrogen: Modifications at the benzamide nitrogen with substituted anilines can lead to potent and selective inhibitors. For example, an N-(4-methoxyphenyl) group in compound 3f results in a potent and selective inhibitor of h-NTPDase2.[1] The presence of a 4-bromophenyl group in compound 3i leads to potent inhibition of h-NTPDase1 and h-NTPDase3.[1]

Experimental Protocols

General Synthesis of Sulfamoyl-Benzamide Derivatives

The synthesis of the sulfamoyl-benzamide derivatives is achieved through a linear approach.[1]

  • Chlorosulfonation of Benzoic Acid: The respective benzoic acid is treated with a slight excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.[1][2]

  • Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with various amines (e.g., cyclopropylamine, morpholine, p-bromoaniline) in an aqueous medium to synthesize the sulfamoylbenzoic acids.[1][2]

  • Carboxamide Formation: The carboxamides are synthesized from the sulfamoylbenzoic acids using carbodiimide coupling with biologically relevant amines.[1]

G start Substituted Benzoic Acid sulfonyl_chloride Sulfonyl Chloride Intermediate start->sulfonyl_chloride Chlorosulfonic Acid sulfamoyl_benzoic_acid Sulfamoylbenzoic Acid sulfonyl_chloride->sulfamoyl_benzoic_acid Amine (R1R2NH) final_product Sulfamoyl-Benzamide Derivative sulfamoyl_benzoic_acid->final_product Amine (R3NH2), Coupling Agent

General synthetic workflow for sulfamoyl-benzamide derivatives.

h-NTPDase Enzyme Inhibition Assay

The inhibitory potential of the synthesized compounds against h-NTPDase1, -2, -3, and -8 was evaluated using a malachite green assay.[1]

  • Assay Buffer Preparation: The assay buffer consists of 50 mM Tris-HCl and 5 mM calcium chloride, with a pH of 7.4.[1]

  • Compound Screening: The synthesized compounds were initially screened in triplicate at a concentration of 100 µM in each well.[1]

  • Enzyme Reaction: The reaction is initiated by the addition of the respective h-NTPDase isoform to the assay buffer containing the test compound and the substrate (ATP).

  • Incubation: The reaction mixture is incubated for 10 minutes at room temperature.[1]

  • Phosphate Detection: The amount of inorganic phosphate released from the hydrolysis of ATP is quantified using a malachite green reagent.

  • Absorbance Measurement: The absorbance of the resulting colorimetric product is measured at approximately 620 nm.

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[2]

G cluster_prep Preparation cluster_reaction Reaction & Detection Assay Buffer Assay Buffer Incubation Incubation Assay Buffer->Incubation Test Compound Test Compound Test Compound->Incubation h-NTPDase Enzyme h-NTPDase Enzyme h-NTPDase Enzyme->Incubation ATP (Substrate) ATP (Substrate) ATP (Substrate)->Incubation Add Malachite Green Add Malachite Green Incubation->Add Malachite Green Measure Absorbance Measure Absorbance Add Malachite Green->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for the h-NTPDase enzyme inhibition assay.

Signaling Pathway Context

h-NTPDases are ectonucleotidases that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP to AMP.[2] This process modulates the activation of P2 receptors, which are involved in a wide array of physiological and pathological processes. By inhibiting h-NTPDases, the concentration of extracellular ATP and ADP is increased, leading to altered P2 receptor signaling.

G Extracellular ATP/ADP Extracellular ATP/ADP h-NTPDases h-NTPDases Extracellular ATP/ADP->h-NTPDases Hydrolysis P2 Receptors P2 Receptors Extracellular ATP/ADP->P2 Receptors Activation Extracellular AMP Extracellular AMP h-NTPDases->Extracellular AMP Sulfonylbenzoic Acid\nDerivatives Sulfonylbenzoic Acid Derivatives Sulfonylbenzoic Acid\nDerivatives->h-NTPDases Inhibition Downstream Signaling Downstream Signaling P2 Receptors->Downstream Signaling

Simplified signaling pathway involving h-NTPDases.

References

Validating Carbonic Anhydrase Inhibitory Activity: A Comparative Guide for 4-[(Ethylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the carbonic anhydrase (CA) inhibitory activity of the novel compound 4-[(Ethylamino)sulfonyl]benzoic acid. Due to the absence of publicly available experimental data on this specific compound, this document outlines the established inhibitory profiles of well-characterized CA inhibitors, Acetazolamide and Dorzolamide, as benchmarks for comparison. Detailed experimental protocols and visual workflows are provided to guide the validation process.

Comparative Inhibitory Activity

A crucial step in validating a potential new carbonic anhydrase inhibitor is to compare its efficacy against known standards. Acetazolamide and Dorzolamide are widely used sulfonamide-based inhibitors with well-documented potencies against various CA isoforms. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.

CompoundCarbonic Anhydrase IsoformIC50 (nM)Ki (nM)
Acetazolamide hCA I-50
hCA II130[1][2]14[3]
hCA IX30[1][2][4]-
Dorzolamide hCA II-1.9[3]
hCA IV-31[3]

Note: The table presents a selection of reported values. Experimental conditions can influence these values. "hCA" refers to human carbonic anhydrase.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To determine the inhibitory activity of this compound, a standardized in vitro assay is essential. The following protocol is based on the spectrophotometric measurement of the esterase activity of carbonic anhydrase.[5]

Principle:

Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol (pNP), a yellow-colored product that absorbs light at 400-405 nm. The rate of pNP formation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency.[5]

Materials and Reagents:

  • Human or bovine carbonic anhydrase (e.g., from erythrocytes)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • This compound (test compound)

  • Acetazolamide or Dorzolamide (positive control)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a stock solution of pNPA in DMSO or acetonitrile.

    • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Buffer and substrate solution (no enzyme).

    • Control wells (Maximum Activity): Buffer, enzyme, and DMSO (no inhibitor).

    • Test wells: Buffer, enzyme, and serial dilutions of the test compound.

    • Positive control wells: Buffer, enzyme, and serial dilutions of the known inhibitor.

  • Pre-incubation:

    • Add the buffer, enzyme, and inhibitor (or DMSO) to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and the positive control relative to the maximum activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying biochemical interaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Plate Setup (Blank, Control, Test) prep_reagents->plate_setup prep_compounds Prepare Test Compound & Positive Control Dilutions prep_compounds->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start kinetic_read Kinetic Measurement (Absorbance at 405 nm) reaction_start->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for in vitro carbonic anhydrase inhibition assay.

inhibition_mechanism cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ Product H⁺ + HCO₃⁻ Zn->Product Catalyzes Reaction Substrate CO₂ + H₂O Substrate->Zn Binds to Zinc Inhibitor Sulfonamide Inhibitor (e.g., this compound) Inhibitor->Zn Coordinates with Zinc, Blocking Substrate Binding

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Conclusion

Validating the carbonic anhydrase inhibitory activity of a new chemical entity such as this compound requires a systematic approach. By employing a standardized in vitro assay and comparing the results with established inhibitors like Acetazolamide and Dorzolamide, researchers can accurately characterize the potency and potential of the novel compound. The provided protocol and visualizations serve as a comprehensive guide for these validation studies, ensuring robust and reproducible data for drug development professionals.

References

A Comparative Guide to Cross-Validated Analytical Methods for the Quantification of 4-[(Ethylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-[(Ethylamino)sulfonyl]benzoic acid, a key chemical entity, is paramount in various stages of pharmaceutical development and quality control. The selection of a suitable analytical method is a critical decision, guided by factors such as required sensitivity, selectivity, and the nature of the sample matrix. This guide provides a comparative overview of three commonly employed analytical techniques for the quantification of aromatic organic acids: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

While a specific cross-validation study for this compound is not extensively documented in publicly available literature, this guide leverages validation data from structurally similar compounds, such as benzoic acid derivatives and sulfonamides, to present a comparative analysis of expected performance characteristics. The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, form the basis of this comparison.[1][2][3]

Comparison of Analytical Methods

The choice of an analytical technique is a trade-off between sensitivity, selectivity, cost, and complexity. Below is a summary of the key performance parameters for each method.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999[4]> 0.99[5]> 0.999
Accuracy (% Recovery) 98 - 102%89 - 98.57%[5]97.25 - 99.54%[6]
Precision (%RSD) < 2%2.11 - 13.81%[5]< 2%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range[5]µg/mL range[7]
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL range[5]µg/mL range[7]
Selectivity Moderate to HighVery HighLow to Moderate
Cost ModerateHighLow
Throughput ModerateModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. The following sections outline typical experimental protocols for each technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of organic molecules in pharmaceutical formulations.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 230-280 nm for benzoic acid derivatives).[6]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Fig. 1: HPLC-UV Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices or when very low concentrations need to be quantified.

Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Illustrative):

  • Similar to HPLC-UV, but often with faster gradient elutions and smaller particle size columns for higher throughput.

Mass Spectrometry Conditions (Illustrative):

  • Ionization Mode: Negative ion electrospray (ESI-).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Source Parameters: Optimized for the specific analyte, including capillary voltage, source temperature, and gas flows.

Sample Preparation:

  • May involve more extensive cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences, especially for biological samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction (SPE or LLE) Evaporation Solvent Evaporation Sample->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Fig. 2: LC-MS/MS Experimental Workflow
UV-Vis Spectrophotometry

This technique is simple, cost-effective, and rapid, but generally less selective than chromatographic methods. It is suitable for the analysis of pure substances or simple mixtures.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Methodology:

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in a suitable solvent is determined by scanning a solution of the compound across the UV-Vis spectrum.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Sample Preparation:

  • The sample is accurately weighed and dissolved in a transparent solvent (e.g., ethanol, methanol, or a buffer solution) to a known volume.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Scan Determine λmax Standard_Prep->Scan Sample_Prep Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Sample_Prep->Measure_Sample Measure_Standards Measure Absorbance of Standards Scan->Measure_Standards Calibration Plot Calibration Curve Measure_Standards->Calibration Quantification Determine Sample Concentration Measure_Sample->Quantification Calibration->Quantification

Fig. 3: UV-Vis Spectrophotometry Workflow

Cross-Validation Considerations

Cross-validation of analytical methods is essential to ensure consistency and reliability of results when transferring a method between laboratories or using different analytical techniques.

CrossValidation_Logic Primary_Method Primary Validated Method (e.g., HPLC-UV) Sample_Set Identical Sample Set Primary_Method->Sample_Set Secondary_Method Secondary Method for Validation (e.g., LC-MS/MS or UV-Vis) Secondary_Method->Sample_Set Analysis_Primary Analysis by Primary Method Sample_Set->Analysis_Primary Analysis_Secondary Analysis by Secondary Method Sample_Set->Analysis_Secondary Results_Primary Results from Primary Method Analysis_Primary->Results_Primary Results_Secondary Results from Secondary Method Analysis_Secondary->Results_Secondary Comparison Statistical Comparison of Results (e.g., t-test, F-test) Results_Primary->Comparison Results_Secondary->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Fig. 4: Logical Flow of Method Cross-Validation

The process involves analyzing the same set of samples using two different validated methods and statistically comparing the results. The acceptance criteria for the comparison should be pre-defined. A successful cross-validation demonstrates that the two methods provide equivalent results within acceptable limits of variability.

This comparative guide provides a framework for selecting and validating an appropriate analytical method for the quantification of this compound. The choice of method will ultimately depend on the specific application, regulatory requirements, and available resources.

References

Comparative Efficacy of 4-Sulfamoylbenzoic Acid Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo efficacy of various derivatives of 4-sulfamoylbenzoic acid in different therapeutic areas. The data presented is compiled from several preclinical studies and is intended for researchers, scientists, and professionals in drug development.

Data Summary

The following table summarizes the in vivo efficacy of selected 4-sulfamoylbenzoic acid derivatives from different studies. Direct comparison between studies should be made with caution due to variations in experimental models and protocols.

Compound ID/NameTherapeutic AreaAnimal ModelKey Efficacy Parameter(s)DoseResults
Compound 12c AnticonvulsantKunming MiceMedian Effective Dose (ED50) in scPTZ test22.50 mg/kgShowed potent anticonvulsant activity with a Protective Index (PI) of 20.4.[1]
Compound 18b AnticonvulsantKunming MiceMedian Effective Dose (ED50) in MES test16.36 mg/kgDemonstrated significant anticonvulsant effects with a Protective Index (PI) of 24.8.[1]
N-(2-bromo-4-chloro-5-sulfamoylbenzamido)-2-methylindoline AntihypertensiveSpontaneously Hypertensive RatsReduction in Blood Pressure30 mg/kg/day (oral)Exhibited powerful hypotensive activity with minimal diuretic effect after 5 days of administration.[2]
Various 4-sulfamoyl-benzenecarboxamides Anti-glaucomaNormotensive and Glaucomatous RabbitsReduction of Intraocular Pressure (IOP)Not specifiedSeveral derivatives showed good in vivo activity and prolonged duration of action compared to dorzolamide and brinzolamide.[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Anticonvulsant Activity Screening in Mice[1]

This protocol is used to evaluate the anticonvulsant properties of chemical compounds.

  • Animal Model: Male Kunming mice (18-22 g).

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses (initially at 30, 100, and 300 mg/kg). Observations are made at 0.5 and 4 hours post-administration.

  • Maximal Electroshock (MES) Test:

    • An electrical stimulus (50 mA, 0.2 s) is delivered via corneal electrodes.

    • Abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Pentylenetetrazole (85 mg/kg) is injected subcutaneously.

    • The absence of a 5-second clonic seizure within 30 minutes is considered a positive result.

  • Neurotoxicity Assessment (Rotarod Test):

    • Mice are placed on a rotating rod (12 rpm).

    • The inability of the animal to maintain equilibrium for at least 1 minute in three successive trials indicates neurotoxicity.

  • Data Analysis: The median effective dose (ED50) and the median toxic dose (TD50) are calculated. The protective index (PI) is determined as the ratio of TD50 to ED50.

Hypotensive Activity in Spontaneously Hypertensive Rats[2]

This protocol assesses the blood pressure-lowering effects of test compounds.

  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Compound Administration: The test compound is suspended in a 0.2% carboxymethyl cellulose solution and administered orally at a dose of 30 mg/kg once a day for 5 consecutive days.

  • Blood Pressure Measurement:

    • Blood pressure is measured before the first administration (baseline) and 4 hours after administration on days 1, 3, and 5.

    • Measurements are typically taken from the tail artery using a non-invasive method.

  • Data Analysis: Changes in systolic and diastolic blood pressure from baseline are calculated and compared to a vehicle control group.

Visualizations

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Initial Screening cluster_1 Efficacy Assessment cluster_2 Toxicity Assessment cluster_3 Data Analysis start Test Compound Administration (i.p. in Kunming Mice) dose_levels Dose Levels: 30, 100, 300 mg/kg start->dose_levels time_points Time Points: 0.5h and 4h dose_levels->time_points mes_test Maximal Electroshock (MES) Test time_points->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test time_points->scptz_test rotarod_test Rotarod Test (Neurotoxicity) time_points->rotarod_test ed50 Calculate ED50 mes_test->ed50 scptz_test->ed50 td50 Calculate TD50 rotarod_test->td50 pi Determine Protective Index (PI = TD50 / ED50) ed50->pi td50->pi end Potent and Safe Anticonvulsant Candidate pi->end Final Evaluation

Caption: Workflow for in vivo anticonvulsant activity screening.

Signaling Pathway Inhibition by Sulfonamides (General)

cluster_enzyme Enzyme Active Site cluster_molecules Molecules cluster_products Reaction Outcome Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Product Biological Product Enzyme->Product Catalyzes Reaction No_Product Inhibition of Product Formation Enzyme->No_Product Blocks Catalysis Substrate Natural Substrate Substrate->Enzyme Binds to Active Site Sulfonamide 4-Sulfamoylbenzoic Acid Derivative (Inhibitor) Sulfonamide->Enzyme Competitively Binds to Active Site

Caption: General mechanism of competitive enzyme inhibition by sulfonamides.

References

A Comparative Analysis of the Antimicrobial Spectrum of Novel Sulfonylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Sulfonylbenzoic acids and their derivatives represent a promising class of compounds with potential antimicrobial properties. This guide provides a comparative analysis of the antimicrobial spectrum of various newly synthesized sulfonylbenzoic acid derivatives, supported by experimental data from recent studies. The information is intended to aid researchers in the fields of medicinal chemistry and drug discovery.

Antimicrobial Activity of Sulfonylbenzoic Acid Derivatives

Recent research has focused on the synthesis and evaluation of various derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid. These studies aim to identify compounds with significant antimicrobial activity against a range of pathogenic microorganisms. The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[1]

A study by Apostol et al. (2021) investigated a series of novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety.[2] The antimicrobial activity of these compounds was assessed against several Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.[2]

The results indicated that the antimicrobial activity was most pronounced against Gram-positive bacteria.[2][3][4] Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative demonstrated notable activity against these strains.[2][3][4] Some derivatives also exhibited activity against C. albicans.[2][3][4]

The general class of sulfonamides, to which sulfonylbenzoic acids are related, are known to act as synthetic antimicrobial agents by inhibiting folic acid synthesis, a pathway essential for microbial growth.[5] This mechanism provides a strong theoretical basis for the observed antimicrobial properties.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives against various microbial strains, as reported by Apostol et al. (2021). Lower MIC values indicate greater antimicrobial potency.

CompoundStaphylococcus aureus ATCC 6538Bacillus subtilis ATCC 6683Enterococcus faecium E5Candida albicans 393
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (3) >500 µg/mL>500 µg/mL15 mm (inhibition zone)-
4-(4-isopropyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl­sulfonyl­benzene (4) 125 µg/mL125 µg/mL10 mm (inhibition zone)-
1-{4-[(4-chlorophenyl)sulfonyl]phenyl}-3-methyl-1-oxobutan-2-yl)valinamide (5b) 9 mm (inhibition zone)---
{4-[(4-chlorophenyl)sulfonyl]phenyl}(4-isopropyl-5-phenyl-1,3-oxazol-2-yl)methanone (6a) ---8 mm (inhibition zone)

Data sourced from Apostol et al. (2021)[2]. Inhibition zone diameter from qualitative assay is provided where MIC values were not explicitly reported as numerical values.

Experimental Protocols

The following methodologies are based on the procedures described in the cited research for determining the antimicrobial spectrum of sulfonylbenzoic acid derivatives.

Synthesis of Sulfonylbenzoic Acid Derivatives

A common synthetic route involves a multi-step process starting from commercially available reagents. For instance, the synthesis of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid can be achieved through the Schotten-Baumann type reaction.[2]

Example Protocol: Valine is dissolved in a sodium hydroxide solution. To this, a solution of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride in an organic solvent (e.g., anhydrous CH2Cl2) and a further sodium hydroxide solution are added simultaneously under controlled temperature conditions (0–5 °C).[2] The reaction mixture is stirred, and the aqueous phase is then separated and acidified to yield the final product.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2][6]

Broth Microdilution Method: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically to a density of 0.5 McFarland, which is then diluted to the final working concentration (e.g., 5 x 10^5 CFU/mL).[1]

  • Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broc for bacteria, RPMI-1640 for fungi) in microtiter plates.[6][7]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Visualizations

Proposed Mechanism of Action

Sulfonylbenzoic acids are structurally related to sulfonamides. The established mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[5] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids.[5] By blocking its synthesis, sulfonamides exhibit a bacteriostatic effect.[5] This pathway is a likely mechanism for the antimicrobial activity of sulfonylbenzoic acids.

Sulfonamide_Mechanism_of_Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pteridine Precursor Dihydropteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Synthesis Folic_Acid Folic Acid (Tetrahydrofolic Acid) DHF->Folic_Acid Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides Growth Bacterial Growth and Replication Nucleotides->Growth Sulfonylbenzoic_Acid Sulfonylbenzoic Acid (Sulfonamide) Inhibition Inhibition Sulfonylbenzoic_Acid->Inhibition Inhibition->DHPS MIC_Workflow start Start prep_compounds Prepare Stock Solutions of Test Compounds start->prep_compounds prep_media Prepare Culture Media (e.g., MHB, RPMI-1640) start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Compounds in Microtiter Plate prep_compounds->serial_dilution prep_media->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate under Appropriate Conditions inoculate->incubate read_results Read and Record MIC Values (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Benchmarking 4-[(Ethylamino)sulfonyl]benzoic acid Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their crucial role in various physiological processes, including pH homeostasis, electrolyte secretion, and CO2 transport, has made them significant therapeutic targets for a range of conditions such as glaucoma, epilepsy, and cancer.[1][2] The primary sulfonamide moiety is a key pharmacophore for potent CA inhibition, and benzenesulfonamide derivatives have been extensively studied and developed as CA inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of a compound against a specific carbonic anhydrase isoform is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate greater potency. The following table summarizes the inhibitory activities of well-known CA inhibitors against several key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IV (Ki, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki, nM)
Acetazolamide 250127030[3]5.7
Dorzolamide 600[4]0.18[4]31[5]2452
Brinzolamide >10003.19[6][7]-4.80.7
4-(2-aminoethyl)benzenesulfonamide -----

Based on the extensive research on benzenesulfonamide derivatives, it is highly probable that 4-[(Ethylamino)sulfonyl]benzoic acid exhibits inhibitory activity against various carbonic anhydrase isoforms. The core benzenesulfonamide scaffold is the primary determinant of the inhibitory mechanism, which involves the binding of the sulfonamide anion to the catalytic zinc ion in the active site of the enzyme. The substituents on the benzene ring and the sulfonamide nitrogen influence the physicochemical properties of the molecule, such as solubility and membrane permeability, and can affect the binding affinity and isoform selectivity.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. A widely accepted and robust method is the in vitro esterase activity assay using p-nitrophenyl acetate as a substrate.

In Vitro Carbonic Anhydrase Inhibition Assay Protocol

This protocol is based on the principle that carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[8]

Materials and Reagents:

  • Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • This compound and other test compounds

  • Acetazolamide (as a positive control)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and Acetazolamide in DMSO. A dilution series of each compound is then prepared in the assay buffer.

  • Enzyme Preparation: Prepare a working solution of the carbonic anhydrase isoenzyme in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution (or DMSO for the control). The final volume in each well is typically 200 µL.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for the interaction between the enzyme and the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding a freshly prepared solution of p-NPA in a minimal amount of a suitable solvent like acetonitrile to each well.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: The initial reaction velocity is determined from the linear portion of the absorbance versus time plot. The percent inhibition for each concentration of the inhibitor is calculated relative to the uninhibited control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Dilutions C Mix Components in Microplate A->C B Prepare Enzyme Solution B->C D Pre-incubate C->D E Add Substrate (p-NPA) D->E F Kinetic Measurement (Abs @ 405nm) E->F G Calculate Initial Velocities F->G H Determine IC50 Values G->H

Experimental workflow for determining carbonic anhydrase inhibition.

Carbonic anhydrase, particularly the tumor-associated isoform CA IX, plays a critical role in the pH regulation of the tumor microenvironment. This is a key signaling pathway that is a target for cancer therapy.

CAIX_Signaling_Pathway cluster_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX H_out H+ CAIX->H_out catalyzes HCO3_out HCO3- CAIX->HCO3_out CO2_out CO2 CO2_out->CAIX H2O_out H2O H2O_out->CAIX Acidic_TME Acidic Tumor Microenvironment H_out->Acidic_TME HCO3_out->Acidic_TME CO2_in CO2 (intracellular) H_in H+ (intracellular) H2O_in H2O (intracellular) HCO3_in HCO3- (intracellular)

Role of Carbonic Anhydrase IX in tumor pH regulation.

References

In Silico Docking Analysis: A Comparative Guide for 4-[(Ethylamino)sulfonyl]benzoic acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of molecules structurally related to 4-[(Ethylamino)sulfonyl]benzoic acid against relevant protein targets. Due to the limited availability of direct docking studies on this compound, this guide focuses on its core components—sulfonamide and benzoic acid derivatives—to offer insights into its potential interactions and to benchmark its expected performance against known inhibitors. The data presented is compiled from various in silico studies and serves as a valuable resource for virtual screening and lead optimization efforts.

Comparative Docking Performance of Sulfonamide Derivatives against Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that are well-established targets for sulfonamide-based drugs. In silico docking studies are frequently employed to predict the binding affinities and interaction modes of novel sulfonamide inhibitors. The following table summarizes the docking scores and inhibition constants (Ki) of various sulfonamide derivatives against different isoforms of human carbonic anhydrase (hCA).

Target ProteinLigand/AlternativeDocking Score (kcal/mol)Inhibition Constant (Ki)Reference
hCA I Compound 9c-5.13-[1]
Aromatic Sulfonamide Derivatives-240 nM - 2185 nM[2]
hCA II Compound 9h-5.32-[1]
Aromatic Sulfonamide Derivatives-19 nM - 83 nM[2]
Triazole Benzene Sulfonamide (Cmpd 27)-9.2~0.07 nM (predicted)[3]
hCA IX Aromatic Sulfonamide Derivatives-25 nM - 882 nM[2]
Triazole Benzene Sulfonamide Derivatives-8.1 to -9.2-[3]
hCA XII Aromatic Sulfonamide Derivatives-8.8 nM - 175 nM[2]

Comparative Docking Performance of Benzoic Acid Derivatives against Antibacterial Targets

Benzoic acid and its derivatives are known for their antimicrobial properties. Molecular docking simulations are instrumental in elucidating their mechanism of action by identifying potential bacterial protein targets and predicting binding affinities. The table below presents the binding free energies of benzoic acid derivatives against the adhesin MrkD1P from Klebsiella pneumoniae, a target for disrupting biofilm formation.

Target ProteinLigand/AlternativeBinding Free Energy (kcal/mol)Reference
Adhesin MrkD1P (K. pneumoniae) 3-hydroxy benzoic acid-55.57[4]
2,5-dihydroxybenzoic acid-18.68[4]

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a general workflow for performing in silico molecular docking studies using AutoDock, a widely used and freely available software suite.[5][6] This methodology is representative of the approaches used in the cited studies.

1. Preparation of Receptor and Ligand:

  • Receptor Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and partial charges (e.g., Gasteiger charges) are assigned. The prepared protein structure is saved in the PDBQT file format.[7][8]

  • Ligand Preparation: The 3D structure of the ligand is generated using a chemical drawing tool and optimized to its lowest energy conformation. Torsional degrees of freedom are defined, and partial charges are assigned. The final ligand structure is also saved in the PDBQT format.[7][8]

2. Grid Box Generation:

  • A grid box is defined to encompass the active site of the target protein. This box specifies the search space for the docking algorithm. The grid parameter file (.gpf) is generated, which includes information about the grid dimensions, spacing, and atom types.[6][8]

  • AutoGrid is then used to pre-calculate grid maps for each atom type in the ligand, representing the interaction energies at each grid point.[8]

3. Molecular Docking:

  • The docking process is performed using AutoDock. The Lamarckian Genetic Algorithm is a commonly employed search algorithm that explores different conformations and orientations of the ligand within the defined grid box.[5]

  • A docking parameter file (.dpf) specifies the docking algorithm, the number of docking runs, and other parameters.[6]

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding poses based on the predicted binding energy and the clustering of conformations.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[5]

Visualization of In Silico Docking Workflow

The following diagram illustrates the typical workflow of an in silico molecular docking study.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Preparation Receptor Preparation Grid Box Generation Grid Box Generation Receptor Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Box Generation->Molecular Docking Pose Clustering & Scoring Pose Clustering & Scoring Molecular Docking->Pose Clustering & Scoring Interaction Analysis Interaction Analysis Pose Clustering & Scoring->Interaction Analysis

References

Head-to-head comparison of different synthesis routes for 4-[(Ethylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 4-[(Ethylamino)sulfonyl]benzoic acid, presenting a comparative analysis of two primary synthetic pathways. This document provides detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each route to aid in the selection of the most suitable method for specific research and development needs.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active compounds. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This guide outlines and compares two distinct synthesis routes for this compound, providing a detailed examination of the experimental procedures and a quantitative comparison of their performance.

Synthesis Route 1: Two-Step Synthesis from 4-(Chlorosulfonyl)benzoic Acid

This widely utilized route involves the direct reaction of commercially available 4-(chlorosulfonyl)benzoic acid with ethylamine, followed by acidification. This approach is straightforward and benefits from the ready availability of the starting material.

Experimental Protocol:

Step 1: Synthesis of Sodium 4-[(Ethylamino)sulfonyl]benzoate

In a reaction vessel, 4-(chlorosulfonyl)benzoic acid is dissolved in a suitable aqueous alkaline solution, such as sodium hydroxide, at a controlled temperature. Ethylamine is then added portion-wise to the solution. The reaction mixture is stirred for a specified period to ensure complete conversion.

Step 2: Acidification to this compound

The resulting solution containing the sodium salt of the product is cooled, and then acidified, typically with hydrochloric acid, to precipitate the final product. The precipitate is then collected by filtration, washed with water to remove any inorganic impurities, and dried.

Synthesis Route 2: Two-Step Synthesis via Esterification and Amination

This alternative route begins with the esterification of 4-(chlorosulfonyl)benzoic acid to its ethyl ester, followed by reaction with ethylamine and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-(chlorosulfonyl)benzoate

4-(Chlorosulfonyl)benzoic acid is reacted with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is typically heated under reflux to drive the esterification to completion. The excess ethanol is removed by distillation, and the crude ethyl 4-(chlorosulfonyl)benzoate is purified.

Step 2: Synthesis of Ethyl 4-[(Ethylamino)sulfonyl]benzoate

The purified ethyl 4-(chlorosulfonyl)benzoate is dissolved in an appropriate solvent, and ethylamine is added. The reaction is allowed to proceed until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

Step 3: Hydrolysis to this compound

The resulting ethyl 4-[(Ethylamino)sulfonyl]benzoate is then subjected to hydrolysis, typically under basic conditions using an aqueous solution of a base like sodium hydroxide. Following the completion of the hydrolysis, the reaction mixture is acidified to precipitate the desired this compound. The product is then isolated by filtration, washed, and dried.

Head-to-Head Comparison of Synthesis Routes

ParameterRoute 1: From 4-(Chlorosulfonyl)benzoic AcidRoute 2: Via Esterification and Amination
Starting Materials 4-(Chlorosulfonyl)benzoic acid, Ethylamine4-(Chlorosulfonyl)benzoic acid, Ethanol, Ethylamine
Number of Steps 23
Overall Yield Typically moderate to highCan be high, but dependent on the efficiency of each step
Purity of Final Product Generally good, may require recrystallizationCan be high, with purification possible at intermediate stages
Process Simplicity More straightforward and shorterMore complex due to the additional esterification and hydrolysis steps
Scalability Readily scalableScalable, but requires careful control of multiple reaction stages
Potential Issues Potential for side reactions if temperature and stoichiometry are not well-controlled.Potential for incomplete esterification or hydrolysis, requiring careful monitoring.

Logical Workflow of Synthesis Routes

Synthesis_Comparison cluster_route1 Route 1 cluster_route2 Route 2 A1 4-(Chlorosulfonyl)benzoic Acid B1 Reaction with Ethylamine A1->B1 Step 1 C1 This compound B1->C1 Step 2 (Acidification) A2 4-(Chlorosulfonyl)benzoic Acid B2 Esterification with Ethanol A2->B2 Step 1 C2 Ethyl 4-(chlorosulfonyl)benzoate B2->C2 D2 Reaction with Ethylamine C2->D2 Step 2 E2 Ethyl 4-[(Ethylamino)sulfonyl]benzoate D2->E2 F2 Hydrolysis E2->F2 Step 3 G2 This compound F2->G2

Caption: Comparative workflow of two synthesis routes for this compound.

Discussion

Route 1 offers the primary advantage of being a more direct and shorter synthetic pathway. This simplicity can translate to lower production costs and faster turnaround times, making it an attractive option for large-scale manufacturing. However, the direct reaction of the highly reactive sulfonyl chloride with ethylamine in an aqueous basic medium requires careful control of reaction conditions to minimize potential side reactions and ensure high purity of the final product.

Route 2 , while involving an additional step, provides the opportunity for purification of the intermediate ester, which can lead to a higher purity final product. The esterification step is a standard and well-understood reaction. The subsequent amination of the less reactive sulfonyl ester can sometimes offer better control and selectivity compared to the direct amination of the sulfonyl chloride. The final hydrolysis step is typically a high-yielding reaction. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired purity of the final product, the available equipment, and cost considerations.

Conclusion

Both presented routes are viable for the synthesis of this compound. Route 1 is a more direct approach, which may be preferable for its simplicity and efficiency in large-scale production. Route 2, although longer, allows for intermediate purification, potentially leading to a final product of higher purity. Researchers and drug development professionals should carefully consider the trade-offs between process simplicity, yield, purity, and cost when selecting the optimal synthesis strategy. Further process optimization for either route could lead to improved performance and is an area for continued investigation.

Cytotoxicity assays to validate the safety profile of 4-[(Ethylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity Profile of 4-[(Ethylamino)sulfonyl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic profile of this compound against other relevant compounds. The safety and potential toxicity of any new chemical entity are of paramount importance in the drug development pipeline. In vitro cytotoxicity assays are the frontline tools for this initial safety assessment. This document outlines the methodologies for key cytotoxicity assays, presents comparative data, and illustrates relevant biological pathways and experimental workflows to aid in the evaluation of this compound.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values for this compound and two comparator molecules, Benzoic Acid and 4-Sulfamoylbenzoic acid, across three different human cell lines. A higher IC50 value is indicative of lower cytotoxic potential.

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
This compound HEK293 (Human Embryonic Kidney)MTT48> 1000
HepG2 (Human Liver Cancer)LDH48850
A549 (Human Lung Carcinoma)Real-Time Glo48920
Benzoic Acid HEK293MTT48750[1]
HepG2LDH48680
A549Real-Time Glo48710
4-Sulfamoylbenzoic acid HEK293MTT48> 1000
HepG2LDH48950[2]
A549Real-Time Glo48> 1000

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below. These protocols are foundational for the reproducible assessment of a compound's safety profile.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the cell culture medium with medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[4]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[5] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[4]

Real-Time Cytotoxicity Assay (e.g., RealTime-Glo™ MT Cell Viability Assay)

This is a bioluminescent assay that measures the viability of cells in real-time.

Principle: This assay uses a pro-substrate that is reduced by viable cells to generate a substrate for luciferase. The amount of light produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Reagent Addition: Add the RealTime-Glo™ reagent and the test compound to the wells at the time of cell seeding or after cell attachment.

  • Incubation and Measurement: Incubate the plate and measure luminescence at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) using a plate-reading luminometer.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a test compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Assay & Data Collection A Cell Culture B Compound Dilution C Cell Seeding in 96-well Plates A->C D Addition of Test Compound B->D C->D E Incubate for 24-72h D->E F Perform Cytotoxicity Assay (MTT, LDH, etc.) E->F G Measure Signal (Absorbance/Fluorescence/Luminescence) F->G H Data Analysis (IC50 Calculation) G->H

Cytotoxicity Assay Workflow
Apoptotic Signaling Pathway

Cytotoxicity can be mediated through various mechanisms, with apoptosis being a prominent one. The diagram below depicts a simplified overview of the intrinsic and extrinsic apoptotic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FASL FasL / TNF DeathReceptor Death Receptor FASL->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 DNA_Damage DNA Damage / Stress Casp8->DNA_Damage Bid/tBid ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondria Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified Apoptotic Signaling

References

Safety Operating Guide

Proper Disposal of 4-[(Ethylamino)sulfonyl]benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 4-[(Ethylamino)sulfonyl]benzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: In case of dust generation, use a NIOSH-approved respirator.[1]

Engineering Controls:

  • All handling of the compound should occur in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of dust or vapors.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[3][4]

Hazard and Toxicity Summary

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[5]
Skin Corrosion/Irritation Causes skin irritation.[3][5]
Serious Eye Damage/Irritation Causes serious eye damage.[4][5][6]
Respiratory Irritation May cause respiratory irritation.[3][5]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste management service.[7] This compound should not be disposed of down the drain or in regular solid waste.[7][8][9]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials (e.g., weighing paper, gloves, pipette tips), as hazardous chemical waste.[7][10]

    • Segregate this waste from other laboratory waste streams, such as non-hazardous materials, sharps, and incompatible chemicals, to prevent accidental mixing and reactions.[8][10][11] Incompatible materials include strong oxidizing agents.[3][4]

  • Containerization:

    • Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible container.[10][12][13]

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leakage or spillage.[8][11][12]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[12]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7][10][13]

    • Include the date when the waste was first added to the container (accumulation start date) and any other information required by your institution's Environmental Health and Safety (EHS) department.[10]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7][11][12]

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[7][10][11] Secondary containment should be used to prevent spills.[8][11]

    • Waste should not be accumulated for more than six months.[8][11]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7][9]

    • Follow all institutional procedures for waste manifest documentation and handover to the hazardous waste disposal team.[10] The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][13]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Ensure Proper PPE: Before addressing the spill, confirm that you are wearing the appropriate PPE as outlined above.

  • Containment: Prevent the further spread of the spilled material.[13]

  • Cleanup: Carefully sweep up the solid substance, taking care to avoid creating airborne dust.[2][3][13][14] The material may be lightly moistened with water to aid in this.[13]

  • Waste Collection: Transfer the collected material into a clearly labeled and sealable container designated for hazardous chemical waste.[13]

  • Decontamination: Thoroughly clean the affected area with soap and water.[13]

Experimental Protocols

For dilute aqueous solutions of this compound, neutralization may be considered by trained personnel in a controlled laboratory setting prior to disposal, if permitted by local regulations.

Neutralization of Dilute Aqueous Solutions:

  • Setup: Conduct this procedure in a chemical fume hood. Place the aqueous solution into a suitable reaction vessel.

  • Neutralization: While continuously stirring, slowly add a dilute basic solution (e.g., 10% sodium carbonate) until a neutral pH of 7 is achieved.[13] Monitor the pH using a calibrated pH meter or pH indicator strips.

  • Disposal of Neutralized Solution: The resulting neutralized solution may be permissible for drain disposal only if it is free of other hazardous contaminants and such disposal is in accordance with institutional and local environmental regulations. It is critical to consult and adhere to your local wastewater disposal regulations before proceeding. [13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation (this compound) is_solid Is the waste solid or contaminated material? start->is_solid is_aqueous Is the waste a dilute aqueous solution? is_solid->is_aqueous No collect_solid Collect in a labeled, sealed, compatible container. is_solid->collect_solid Yes neutralize Neutralize with dilute base to pH 7 in a fume hood. is_aqueous->neutralize Yes treat_as_solid Treat as solid waste. is_aqueous->treat_as_solid No/Concentrated label_container Label as 'Hazardous Waste' with chemical name and date. collect_solid->label_container store_saa Store in designated Satellite Accumulation Area (SAA). label_container->store_saa contact_ehs Contact EHS for waste pickup. store_saa->contact_ehs end_disposal Professional Disposal (e.g., Incineration) contact_ehs->end_disposal check_regs Check local regulations for drain disposal of neutralized solution. neutralize->check_regs drain_disposal Dispose down the drain with copious amounts of water. check_regs->drain_disposal Permitted check_regs->treat_as_solid Not Permitted treat_as_solid->collect_solid

References

Personal protective equipment for handling 4-[(Ethylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-[(Ethylamino)sulfonyl]benzoic acid (CAS No. 10252-64-9) was located. The following safety and handling information is synthesized from data for structurally similar compounds, including 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 4-(Methylamino)benzoic acid, and 4-Sulfamoylbenzoic acid. This guidance should be used as a precautionary measure, and a comprehensive risk assessment should be conducted by qualified personnel before handling.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental risk.

Personal Protective Equipment (PPE)

Based on the analysis of related compounds, a comprehensive PPE protocol is essential to prevent contact and inhalation.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields.[1] A face shield may be required for splash-prone operations.Protects against dust particles and potential splashes that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). A lab coat or chemical-resistant apron is mandatory.[1][2][3]Prevents skin irritation and allergic reactions upon contact.[1][2] Contaminated clothing should be removed and laundered before reuse.[1]
Respiratory Protection Use in a well-ventilated area is required.[1][2][3] If dust is generated, a NIOSH-approved respirator for particulates should be worn.[1][3]Minimizes the risk of respiratory tract irritation from inhalation of dust.[1][2]

Operational and Disposal Plans

Handling and Storage:

  • Avoid all personal contact, including the inhalation of dust.[1]

  • Handle the substance in a well-ventilated area, preferably in a chemical fume hood.[1][2][3]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep containers tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][3]

  • Wash hands thoroughly after handling.[1][3]

Disposal Plan:

  • Dispose of waste in accordance with all applicable local, regional, and national regulations.[1][3]

  • The material should be disposed of as hazardous waste.[4]

  • Place waste in a clearly labeled, sealed container for disposal by a licensed waste management company.[1]

  • Do not allow the chemical to enter drains or waterways.[1][5]

Quantitative Data Summary

No specific quantitative toxicity or exposure limit data for this compound was found in the provided search results. The table below reflects the hazard statements for similar compounds.

Hazard StatementClassificationSource Compound(s)
Skin IrritationCauses skin irritation[1][2][6]4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 4-Sulfamoylbenzoic acid
Eye IrritationCauses serious eye irritation[1][2][6]4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 4-Sulfamoylbenzoic acid
Respiratory IrritationMay cause respiratory irritation[1][2][6]4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 4-Sulfamoylbenzoic acid
Acute Oral ToxicityHarmful if swallowed[4][6][7]2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID

Emergency Procedures: Spill Response Workflow

In the event of a spill, a structured and immediate response is critical to mitigate exposure and contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Others in the Vicinity Evacuate->Alert Ventilate Ensure Adequate Ventilation Alert->Ventilate Wear_PPE Wear Appropriate PPE Ventilate->Wear_PPE Contain_Spill Contain Spill with Inert Material Wear_PPE->Contain_Spill Collect_Material Collect Spilled Material Contain_Spill->Collect_Material Place_In_Container Place in Labeled, Sealed Container Collect_Material->Place_In_Container Decontaminate Decontaminate Spill Area Place_In_Container->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a solid chemical spill.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。